molecular formula C12H10N4 B052249 2,7-Diaminophenazine CAS No. 120209-97-4

2,7-Diaminophenazine

カタログ番号: B052249
CAS番号: 120209-97-4
分子量: 210.23 g/mol
InChIキー: ZNXLTODDKYXLAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,7-Diaminophenazine is a versatile and highly functionalized phenazine derivative of significant interest in materials science and biochemical research. Its primary value lies in its diamine functionalization, which serves as a key synthetic handle for constructing nitrogen-rich heterocyclic systems and conjugated polymers. Researchers utilize 2,7-Diaminophenazine as a critical precursor in the synthesis of phenazine-based dyes and pigments, which exhibit tunable electronic and optical properties. Its robust, planar aromatic structure and redox-active nature make it an excellent candidate for developing new organic semiconductor materials, electrocatalysts, and active components in energy storage systems such as lithium-ion and organic redox-flow batteries. In biochemistry, the compound's ability to participate in reversible redox cycles is exploited in the development of enzymatic assays and electrochemical biosensors, where it can act as an electron shuttle or a mediator for detecting various analytes. The specific 2,7-diamino substitution pattern enhances its electron-donating capacity and influences its intermolecular interactions, leading to distinct spectroscopic and electrochemical signatures compared to other phenazine isomers. This compound is provided exclusively for laboratory research applications to support innovation in advanced material design and analytical biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

phenazine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXLTODDKYXLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152737
Record name 2,7-Diaminophenazine
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120209-97-4
Record name 2,7-Diaminophenazine
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URL https://commonchemistry.cas.org/detail?cas_rn=120209-97-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Diaminophenazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Diaminophenazine
Source EPA DSSTox
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Record name 2,7-PHENAZINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,7-Diaminophenazine: Structural Elucidation, Synthesis, and Advanced Applications in Catalysis and Energy Storage

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for high-performance organic semiconductors and sustainable catalytic frameworks accelerates, 2,7-Diaminophenazine (CAS: 120209-97-4) has emerged as a critical, highly functionalized nitrogen-rich heterocyclic building block[1][2]. Characterized by a rigid, planar phenazine core flanked by two primary amine groups, this compound exhibits exceptional redox activity and tunable optoelectronic properties[1]. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, details field-proven synthesis methodologies, and explores its cutting-edge applications in covalent organic frameworks (COFs) for lithium-sulfur batteries and nanocellulose-supported catalysis.

Core Chemical Structure and Physicochemical Properties

The molecular architecture of 2,7-diaminophenazine (C₁₂H₁₀N₄) is defined by a highly delocalized π-conjugated system[3]. The strategic positioning of the amino groups at the 2 and 7 positions acts as a powerful auxochromic handle. By donating electron density directly into the phenazine π-system, these groups induce a significant red-shift in both absorption and emission spectra compared to the parent phenazine core[1]. Crucially, this electron-donating effect lowers the oxidation potential of the molecule, enabling the reversible redox cycling that makes it an ideal electron shuttle in electrochemical biosensors and energy storage systems[1][2].

Quantitative Physicochemical Data

The following table synthesizes the core physical properties of 2,7-diaminophenazine, explaining the mechanistic causality behind each metric:

PropertyValueCausality / Technical Significance
Molecular Weight 210.23 g/mol Standard mass for the C₁₂H₁₀N₄ core, verified via exact mass spectrometry (210.0905 Da)[3].
Boiling Point 522.8 °C (at 760 mmHg)The exceptionally high boiling point is driven by strong intermolecular hydrogen bonding from the dual primary amines, ensuring high thermal stability[4].
Density 1.414 g/cm³Indicates dense aromatic packing in the solid state, which is highly advantageous for thin-film organic electronics[4].
XLogP3 1.3Demonstrates moderate lipophilicity. This precise balance allows for solubility in polar organic solvents while maintaining compatibility with hydrophobic polymer matrices[3][4].
Vapor Pressure 4.99E-11 mmHg (25°C)Extremely low volatility prevents outgassing in vacuum-deposited semiconductor applications[4].
Topological Polar Surface Area 77.8 ŲFacilitates strong surface interactions, making it highly responsive in Surface-Enhanced Raman Spectroscopy (SERS)[1][3].

Synthesis Methodologies: Classical vs. Green Biocatalysis

While classical organic synthesis relies on the oxidative condensation of m-phenylenediamine using harsh oxidizing agents, modern application science prioritizes green biocatalytic pathways[1]. Biocatalysis offers superior regioselectivity and eliminates toxic metal waste.

Self-Validating Protocol: Biocatalytic Synthesis via Peroxidase

This protocol utilizes horseradish peroxidase (HRP) to drive the aerobic dimerization of aromatic diamines. The reaction is a self-validating system; the visual and spectroscopic shift confirms the formation of the conjugated core.

  • Substrate Preparation: Dissolve m-phenylenediamine in a buffered aqueous solution (pH 6.0) to maintain the optimal protonation state of the amine precursors[1].

  • Catalyst Initiation: Introduce catalytic amounts of horseradish peroxidase (HRP) followed by the controlled, dropwise addition of hydrogen peroxide (H₂O₂)[1].

  • Oxidative Condensation: Maintain the reaction at 25°C. The HRP catalyzes the formation of a radical cation intermediate, which rapidly dimerizes into the phenazine scaffold[1].

  • In-Process Validation: Monitor the reaction via UV-Vis spectroscopy. The successful formation of 2,7-diaminophenazine is validated by the emergence of a red-shifted π-π* transition peak characteristic of the extended conjugated system[1].

  • Isolation: Extract the product using a polar organic solvent and purify via recrystallization.

Biocatalysis A Precursor: m-Phenylenediamine C Oxidative Condensation (Mild pH, 25°C) A->C B Biocatalyst: HRP / H2O2 B->C D Radical Cation Intermediate C->D E 2,7-Diaminophenazine (Target Core) D->E F Validation: UV-Vis & FT-IR E->F

Caption: Biocatalytic synthesis pathway of 2,7-Diaminophenazine utilizing enzymatic oxidation.

Advanced Applications in Materials Science and Catalysis

Covalent Organic Frameworks (COFs) for Lithium-Sulfur Batteries

The inherent redox activity of 2,7-diaminophenazine makes it an unparalleled structural node for energy storage. Recent breakthroughs have utilized a derivative, 2,7-diaminophenazine-benzophenoneimine (DAPh-Bnzph), condensed with tri-formyl phloroglucinol (TFP) to create the DAPh-TFP COF via a solvent-free terracotta method[5].

Mechanistic Advantage: This metal-free host provides dual functionality. The nanoporous structure physically confines polysulfides, preventing the notorious "shuttle effect," while the phenazine units act as electrocatalysts to accelerate polysulfide conversion kinetics[5]. Cells utilizing this COF exhibit a massive capacity of 1079 mAh g⁻¹ at 0.05 C and retain 76% capacity after 1000 cycles at 1 C[5].

COF_Application N1 2,7-Diaminophenazine (Redox-Active Unit) N3 DAPh-TFP COF (Nanoporous Host) N1->N3 Condensation N2 Tri-formyl phloroglucinol (TFP Linker) N2->N3 Condensation N4 Structural Confinement (Polysulfide Trapping) N3->N4 N5 Electrocatalytic Conversion (Accelerated Redox) N3->N5 N6 Enhanced Li-S Battery (High Capacity Retention) N4->N6 N5->N6

Caption: Dual functionality of DAPh-TFP COF in advanced Lithium-Sulfur batteries.

Nanocellulose-Supported Nanocatalysts (DAP@CNC)

2,7-Diaminophenazine can be grafted onto cellulose nanocrystals (CNC) to create a highly efficient, recyclable heterogeneous catalyst (DAP@CNC)[6][7]. This catalyst is specifically engineered for the synthesis of complex heterocyclic drugs, such as isoxazolo[4,3-e]indazole derivatives[6].

Step-by-Step Catalytic Workflow:

  • Reaction Setup: Combine 5-nitro-1-p-tolyl-1H-indazole (10 mmol) and a selected 2-phenylacetonitrile derivative (12 mmol) in a reaction vessel[7].

  • Catalyst Addition: Add 10 mg of the DAP@CNC nanocatalyst suspended in 7 mL of methanol[7]. The basicity of the phenazine nitrogen atoms facilitates the necessary nucleophilic substitution.

  • Thermal Activation: Stir the mixture continuously at 60 °C for 12 hours[7].

  • Recovery & Recycling: Filter the precipitate. The robust nature of the CNC support allows the catalyst to be washed with water, air-dried, and reused without a significant drop in catalytic efficiency[6][7].

Analytical Characterization Protocols

To ensure the structural integrity of 2,7-diaminophenazine and its derivatives, rigorous spectroscopic validation must be embedded into every workflow.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The primary amines yield distinct N-H stretching vibrations between 3300–3500 cm⁻¹, while the C=N stretching of the phenazine ring provides a unique fingerprint[1]. When validating the synthesis of the DAP@CNC catalyst, the amination is confirmed by the appearance of an aromatic heterocyclic C-H bending peak at exactly 677 cm⁻¹[7]. Furthermore, the complete disappearance of tosyl bands (1170 cm⁻¹ and 1362 cm⁻¹) acts as a self-validating check that the surface substitution was successful[7].

  • Surface-Enhanced Raman Spectroscopy (SERS): Because the protonation state of the 2,7-amino groups directly impacts vibrational modes, SERS is highly effective for elucidating how the molecule interacts with surfaces at varying pH levels[1].

  • Time-Dependent Density Functional Theory (TD-DFT): Computationally, TD-DFT is utilized to map the π-π* transitions and accurately predict the photophysical shifts induced by the electron-donating amine groups[1].

References

  • Title: 2,7-Diaminophenazine | C12H10N4 | CID 114754 Source: PubChem - NIH URL: [Link]

  • Title: 2,7-Diaminophenazine Source: LookChem URL: [Link]

  • Title: Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores Source: PMC - NIH URL: [Link]

  • Title: Preparation and Characterization of 2,7-Diaminophenazine Supported on Nanocellulose as Novel Recyclable Nanocatalyst... Source: ResearchGate URL: [Link]

  • Title: Full article: Preparation and Characterization of 2,7-Diaminophenazine Supported on Nanocellulose... Source: Taylor & Francis URL: [Link]

  • Title: Nanoporous Phenazine-Based Covalent Organic Frameworks as Electrocatalytic Sulfur Hosts for Lithium–Sulfur Batteries Source: ACS Applied Nano Materials - ACS Publications URL: [Link]

Sources

2,7-Phenazinediamine (CAS 120209-97-4): Structural Dynamics, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,7-Phenazinediamine (commonly referred to as 2,7-PDA) is a highly functionalized heteroaromatic amine that serves as a critical building block in advanced materials science and analytical biochemistry. Characterized by a robust, planar phenazine core flanked by two primary amine groups at the 2 and 7 positions, this compound is uniquely positioned for the synthesis of nitrogen-rich heterocyclic systems and conjugated polymers ()[1]. Unlike simpler phenazine derivatives, the specific diamine functionalization of 2,7-PDA unlocks reversible redox capabilities and tunable optoelectronic properties, making it indispensable for next-generation energy storage and biosensor development.

Physicochemical Profiling & Causality of Molecular Design

The molecular architecture of 2,7-PDA is not merely a structural variation; it fundamentally alters the electronic landscape of the parent phenazine molecule. The amino groups at the 2 and 7 positions act as strong electron-donating moieties. This extends the conjugated


-system, resulting in a significant red-shift (a shift to longer wavelengths) in both absorption and emission spectra due to lowered 

transition energies ()[1]. This precise tunability is highly advantageous for designing organic semiconductors, optoelectronic devices, and specialized dyes ()[2].
Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of 2,7-Phenazinediamine, which dictate its solubility, reactivity, and transport properties in experimental settings:

PropertyValueSource
CAS Number 120209-97-4[3]
Molecular Formula C12H10N4[3]
Molecular Weight 210.23 g/mol [3]
Exact Mass 210.090546 Da[3]
Topological Polar Surface Area 77.8 Ų[3]
XLogP3-AA 1.3[3]
Hydrogen Bond Donors / Acceptors 2 / 4[3]

Synthesis Methodology: Enzymatic Oxidative Condensation

Classical chemical synthesis of phenazine derivatives often relies on harsh oxidative conditions that can lead to over-oxidation or non-specific polymerization of the sensitive diamine functionalities. To achieve high-purity 2,7-Phenazinediamine, an enzymatic oxidative condensation strategy is preferred. Utilizing horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) provides a mild, controlled environment that selectively couples the m-phenylenediamine precursors without degrading the newly formed phenazine core ()[1].

Protocol 1: Controlled Enzymatic Synthesis of 2,7-Phenazinediamine

Causality Note: The slow, dropwise addition of H2O2 is critical to this protocol. Rapid introduction causes a sudden spike in radical intermediate concentration, leading to insoluble polymeric byproducts rather than the desired dimeric phenazine core.

  • Precursor Preparation: Dissolve 10 mM of m-phenylenediamine (1,3-diaminobenzene) in a 0.1 M sodium phosphate buffer (pH 6.5). Reasoning: This specific pH maintains the optimal catalytic conformation for HRP activity while keeping the amine groups partially protonated for controlled reactivity.

  • Enzyme Addition: Introduce 5 U/mL of horseradish peroxidase (HRP) to the solution under continuous magnetic stirring at 25°C.

  • Controlled Oxidation: Using an automated syringe pump, add 10 mM of H2O2 dropwise over a strict 2-hour period.

  • Reaction Quenching & Extraction: After 4 hours of total reaction time, quench the reaction by lowering the pH to 3.0 using 1M HCl. Extract the crude 2,7-PDA using ethyl acetate (3 x 50 mL).

  • Purification: Purify the organic layer via silica gel column chromatography (eluent: dichloromethane/methanol gradient) to isolate the pure 2,7-diaminophenazine solid.

Synthesis A m-Phenylenediamine (Precursor) C Oxidative Condensation (Mild Conditions) A->C B H2O2 + HRP Enzyme (Oxidizing System) B->C D 2,7-Phenazinediamine (Target Molecule) C->D Yield Optimization

Workflow for the enzymatic oxidative condensation synthesis of 2,7-Phenazinediamine.

Electrochemical Dynamics & Biosensor Integration

Because of its reversible redox cycles, 2,7-PDA is an exceptional electron shuttle (mediator) in enzymatic assays and electrochemical biosensors ()[1]. The molecule efficiently transfers electrons between the deeply buried active site of a redox enzyme and the surface of an electrode, bypassing the steric hindrance that typically prevents direct electron transfer.

Biosensor Analyte Target Analyte (Oxidation) Enzyme Redox Enzyme (Reduction) Analyte->Enzyme e- transfer MedOx 2,7-PDA (Oxidized) Electron Acceptor Enzyme->MedOx e- transfer MedRed 2,7-PDA (Reduced) Electron Donor MedOx->MedRed Reduction MedRed->MedOx Regeneration Electrode Electrode Surface (Signal Generation) MedRed->Electrode Oxidation

Electron transfer pathway of 2,7-PDA acting as a redox mediator in biosensors.

Protocol 2: Cyclic Voltammetry (CV) Validation of Redox Reversibility

Self-Validating System: To ensure the biosensor operates under diffusion-controlled kinetics rather than being artificially limited by surface adsorption, researchers must plot the anodic peak current (


) against the square root of the scan rate (

). A linear relationship mathematically validates the Randles-Sevcik equation, confirming a highly reversible, diffusion-mediated system.
  • Electrolyte Preparation: Prepare a 0.1 M KCl supporting electrolyte solution containing 1 mM of synthesized 2,7-Phenazinediamine.

  • Cell Setup: Assemble a standard three-electrode system: a glassy carbon working electrode (GCE), a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Deaeration: Purge the electrochemical cell with high-purity

    
     gas for 15 minutes. Reasoning: Dissolved oxygen is electroactive and will produce competing cathodic reduction peaks that mask the phenazine's intrinsic redox signals.
    
  • Data Acquisition: Execute cyclic voltammograms at varying scan rates (10, 20, 50, 100, and 200 mV/s) within a potential window of -0.4 V to +0.8 V.

  • Validation Analysis: Extract the peak separation (

    
    ). A value approaching 59 mV at standard temperature indicates an ideal, reversible one-electron transfer process, validating the molecule's efficacy as a sensor mediator.
    

Industrial & Biological Applications

Beyond analytical biochemistry, the structural and electronic properties of 2,7-PDA are heavily leveraged in industrial materials science:

  • Energy Storage: The robust, planar aromatic structure and highly stable redox-active nature of 2,7-PDA make it an active component in organic redox-flow batteries and specialized lithium-ion systems, where it facilitates rapid charge/discharge cycles without structural degradation ()[1].

  • Advanced Dyeing Technologies: The compound acts as a critical precursor for phenazine-based dyes. Notably, laccase-catalyzed derivatization of 2,7-Phenazinediamine has been patented for the improved dyeing of keratinous fibers (such as human hair and wool). This enzymatic approach provides vibrant, stable colors at a neutral pH, completely bypassing the severe structural damage associated with traditional hydrogen peroxide bleaching ()[4].

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 114754, 2,7-Diaminophenazine." PubChem. Available at:[Link]

  • Sørensen, N. H., et al. "Laccases with improved dyeing properties." Google Patents (Patent CA2238697A1).

Sources

A Senior Application Scientist's Guide to the Synthesis and Purification of 2,7-Diaminophenazine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of 2,7-Diaminophenazine

2,7-Diaminophenazine is more than a mere heterocyclic compound; it is a pivotal molecular scaffold with significant utility across multiple scientific disciplines. Characterized by a rigid, planar phenazine core functionalized with electron-donating amino groups at the 2 and 7 positions, this molecule possesses a unique combination of electronic, optical, and chemical properties.[1] Its extended π-conjugated system makes it a valuable component in the development of organic electronics, redox-active materials, and specialized dyes.[1] For drug development professionals, the diamine functionalities serve as versatile synthetic handles for constructing complex, nitrogen-rich heterocyclic systems with potential biological activity. This guide provides a comprehensive, field-proven framework for the synthesis and subsequent purification of 2,7-Diaminophenazine, emphasizing the causal relationships behind methodological choices to ensure reproducible, high-purity outcomes.

Part 1: Synthesis of 2,7-Diaminophenazine – A Mechanistic Approach

The synthesis of 2,7-Diaminophenazine is most effectively achieved through the oxidative condensation of m-phenylenediamine.[2] This process involves the controlled oxidation of two molecules of the precursor, which then couple to form the stable tricyclic phenazine structure. The choice of oxidant and reaction conditions is paramount, as it directly influences reaction efficiency, yield, and the impurity profile of the crude product.

Synthetic Strategies: A Comparative Overview

Two primary strategies dominate the synthesis of this compound: classical chemical oxidation and modern biocatalytic methods.

  • Classical Chemical Synthesis: This approach relies on common laboratory oxidizing agents. Its primary advantage is speed and high potential yield. However, it may require more rigorous purification to remove oxidant byproducts. A notable historical method for general phenazine synthesis is the Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound and an aniline.[3][4][5][6]

  • Biocatalytic Synthesis: Leveraging enzymes such as Horseradish Peroxidase (HRP) or laccase offers a "green chemistry" alternative.[2] These reactions are highly specific, occur under mild aqueous conditions, and often result in a cleaner crude product, simplifying downstream purification.[2][7][8] The trade-off can be longer reaction times and the cost associated with enzyme procurement.

The following workflow provides a generalized overview of the synthetic process.

G cluster_prep Reactant Preparation cluster_reaction Reaction Core cluster_isolation Product Isolation Reactant m-Phenylenediamine (Precursor) ReactionVessel Oxidative Condensation (Controlled Temperature & Stirring) Reactant->ReactionVessel Oxidant Oxidizing Agent (e.g., FeCl₃, H₂O₂/HRP) Oxidant->ReactionVessel Solvent Aqueous Solvent (e.g., Water, Buffer) Solvent->ReactionVessel Precipitation Precipitation of Crude Product ReactionVessel->Precipitation Isolation Filtration / Centrifugation Precipitation->Isolation Washing Washing with Deionized Water Isolation->Washing Drying Drying Under Vacuum Washing->Drying CrudeProduct Crude 2,7-Diaminophenazine Drying->CrudeProduct

Caption: Generalized workflow for the synthesis of 2,7-Diaminophenazine.

Experimental Protocol: Chemical Oxidation using Ferric Chloride

This protocol is adapted from established methods for the synthesis of diaminophenazine isomers and represents a robust and scalable chemical approach.[9]

Materials:

  • m-Phenylenediamine (reagent grade, consider recrystallization for high-purity work)

  • Ferric Chloride (FeCl₃), Anhydrous

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Step-by-Step Methodology:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M aqueous solution of m-phenylenediamine. Causality: Working with dilute solutions helps to control the reaction rate and minimize the formation of polymeric side products.

    • Prepare a 0.4 M aqueous solution of ferric chloride. Causality: A stoichiometric excess of the oxidant ensures the complete conversion of the starting material.

  • Initiate Reaction:

    • In a suitable reaction vessel equipped with a magnetic stir bar, add the m-phenylenediamine solution.

    • Begin vigorous stirring. Causality: Vigorous agitation is critical for ensuring rapid and homogeneous mixing as the oxidant is added, which prevents localized high concentrations that can lead to undesired side reactions.

    • Rapidly add the ferric chloride solution to the stirring m-phenylenediamine solution. An immediate color change should be observed as the reaction begins.

  • Reaction Progression:

    • Allow the mixture to stir at ambient temperature for a minimum of 5 hours.

    • As the reaction proceeds, a precipitate of the crude product will form.

  • Isolation and Preliminary Wash:

    • Collect the solid precipitate via vacuum filtration or centrifugation.

    • Wash the collected solid thoroughly with three portions of deionized water. Causality: This step is crucial for removing water-soluble impurities, such as unreacted ferric chloride and other inorganic salts.

    • Dry the crude product under vacuum to yield a solid powder.

Part 2: Purification – The Path to Analytical Grade Material

Purification is the most critical phase for ensuring the synthesized 2,7-Diaminophenazine is suitable for its intended application. The primary goal is to remove unreacted starting materials, inorganic salts, and polymeric byproducts. The choice of method depends on the impurity profile and the desired final purity.

Purification Strategy Selection

The optimal purification strategy is determined by the nature and quantity of impurities present in the crude product.

G Start Crude Product Analysis (TLC/HPLC) Recrystallization Recrystallization (Hot Water/Ethanol) Start->Recrystallization  Major impurities are  salts & starting material Column Column Chromatography (Silica Gel) Start->Column  Complex mixture or  closely related impurities Final High-Purity Product (>98%) Recrystallization->Final Column->Final

Caption: Decision tree for selecting a purification method for 2,7-Diaminophenazine.

Experimental Protocol: Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids. It exploits the differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures.[2][9]

Materials:

  • Crude 2,7-Diaminophenazine

  • Ethanol or Deionized Water

  • Erlenmeyer flasks, heat source (hot plate), ice bath, filtration apparatus

Step-by-Step Methodology:

  • Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the crude product in a minimal volume of hot (near-boiling) ethanol or water. Causality: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.

  • Dissolution: Add the bulk of the crude product to a larger Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is just completely dissolved. Avoid using an excessive amount of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 3: Characterization and Quality Control

Unambiguous characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic and chromatographic techniques should be employed.[10][11][12]

Technique Purpose Expected Observations for 2,7-Diaminophenazine
HPLC Purity AssessmentA single major peak indicating high purity.[2]
Mass Spec (MS) Molecular Weight ConfirmationMolecular Ion Peak (M+) at m/z ≈ 210.23, corresponding to the molecular formula C₁₂H₁₀N₄.[2][13]
FT-IR Functional Group IdentificationCharacteristic peaks for N-H stretching (primary amines) around 3300-3500 cm⁻¹, C=N stretching (phenazine ring), and aromatic C=C stretching.
¹H NMR Structural ElucidationSignals in the aromatic region corresponding to the protons on the phenazine core and signals for the amine protons.
UV-Vis Electronic PropertiesAbsorption maxima characteristic of the extended π-conjugated system.

Part 4: Safety and Handling

2,7-Diaminophenazine, like many aromatic amines, requires careful handling to minimize exposure.[14] Primary aromatic amines as a class can be associated with health hazards, including potential carcinogenicity and skin sensitization.[15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[17]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]

References

  • Mohammadnia, M., et al. (2022). Preparation and Characterization of 2,7-Diaminophenazine Supported on Nanocellulose as Novel Recyclable Nanocatalyst for Synthesis of Isoxazolo[4,3-e]indazole Derivatives and Theoretical Study on the Mechanism using a DFT Method. Polycyclic Aromatic Compounds. [Link]

  • R Discovery (2022). Preparation and Characterization of 2,7-Diaminophenazine Supported on Nanocellulose.... R Discovery. [Link]

  • ResearchGate (n.d.). Synthesis of phenazine (1) by Wohl–Aue method. ResearchGate. [Link]

  • Mohammadnia, M., et al. (2022). Preparation and Characterization of 2,7-Diaminophenazine Supported on Nanocellulose.... Figshare. [Link]

  • National Center for Biotechnology Information (n.d.). 2,7-Diaminophenazine. PubChem. [Link]

  • ACS Publications (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Tri-iso (n.d.). MATERIAL SAFETY DATA SHEET. Tri-iso. [Link]

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  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • ResearchGate (2025). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. ResearchGate. [Link]

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  • Zhou, P., et al. (2011). 2,3-Diaminophenazine. MDPI. [Link]

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  • Hett, R., et al. (2024). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. PMC. [Link]

  • Osti, S., et al. (2015). Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks. PubMed. [Link]

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2,7-Diaminophenazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

The 2,7-Diaminophenazine Safety Architecture: From Molecular Mechanisms to Laboratory Containment

Executive Summary

2,7-Diaminophenazine (DAP) is a highly functionalized, redox-active phenazine derivative widely utilized in materials science for constructing nitrogen-rich conjugated polymers and in biochemistry as an electron shuttle for enzymatic assays ([1]). Despite its significant utility in advanced material design, DAP presents severe occupational hazards. Originally identified as a highly potent mutagenic byproduct in oxidative hair dyes containing m-phenylenediamine ([2]), DAP requires rigorous handling protocols. This technical guide provides a comprehensive, mechanistically grounded framework for the safe handling, containment, and decontamination of DAP in research settings.

Physicochemical and Toxicological Profile

To design effective safety protocols, we must first understand the physical and chemical nature of the threat. DAP is a planar aromatic amine. Its toxicity is not merely a function of its functional groups, but of its molecular geometry and redox capabilities.

Quantitative Data Summary

Property / Metric Value / Description Causality / Safety Implication
CAS Number 120209-97-4[3] Unique identifier for safety data tracking and inventory control.
Molecular Weight 210.23 g/mol [1] Fine particulate nature increases aerosolization risk during weighing.
Mutagenic Potency 12,110 revertants/nmol[4] Extremely potent frameshift mutagen in Salmonella typhimurium TA98 (with S9 metabolic activation) ([4]).

| Structure | Planar Heterocycle[1] | Facilitates DNA intercalation, leading to replication errors. |

Mechanistic Toxicology DAP’s genotoxicity is driven by a two-step mechanism. First, the planar phenazine core allows the molecule to physically intercalate between DNA base pairs. Second, the diamine groups undergo metabolic activation by hepatic Cytochrome P450 enzymes (simulated in vitro via S9 mix), forming reactive electrophilic intermediates that covalently bind to DNA, causing severe frameshift mutations[4].

G A 2,7-Diaminophenazine (DAP) B Cytochrome P450 (Metabolic Activation) A->B Hepatic S9 Mix C Reactive Electrophilic Intermediate B->C Oxidation D DNA Intercalation & Adduct Formation C->D Covalent Binding E Genotoxicity / Mutation (TA98 Frameshift) D->E Replication Error

Figure 1: Metabolic activation and genotoxic mechanism of 2,7-Diaminophenazine.

Self-Validating Protocol: Preparation of DAP Stock Solutions

Standard weighing procedures are insufficient for DAP due to its high mutagenic potency and aerosolization risk. As a Senior Application Scientist, I mandate a self-validating containment approach that prioritizes isolation and empirical verification.

Causality of Experimental Choices:

  • Containment: We utilize a Class II Type B2 Biological Safety Cabinet (BSC) rather than a standard chemical fume hood. Why? Fume hoods rely on turbulent airflow that can easily scatter fine, low-molecular-weight powders. A BSC provides laminar downflow, trapping mutagenic particulates safely in HEPA filters.

  • PPE Selection: Double gloving (inner nitrile, outer neoprene) is strictly required. Why? Planar aromatic amines can slowly permeate standard thin nitrile over time. Neoprene provides a robust, chemically resistant secondary barrier against organic permeation.

Step-by-Step Methodology:

  • Preparation: Line the BSC work surface with a disposable, plastic-backed absorbent pad. Place the analytical balance on an anti-vibration marble block within the BSC to ensure rapid stabilization.

  • PPE Donning: Don a fitted P100 particulate respirator, a disposable Tyvek sleeve-cover, inner nitrile gloves, and outer neoprene gloves.

  • Static Mitigation: Pass the sealed DAP vial and the weighing vessel through an anti-static ionizer. Causality: This prevents electrostatic repulsion from scattering the fine powder during the micro-transfer process.

  • Weighing & Solubilization: Weigh the required mass directly into a pre-tared, sealable amber glass vial. Do not use open weighing boats. Inject the solvent (e.g., DMSO) directly into the vial through a septum using a syringe.

  • Validation Step (The Self-Validating Loop): After sealing the vial, wipe the exterior of the vial and the balance pan with a swab moistened with ethanol. Inspect the swab under a portable 365 nm UV lamp. DAP exhibits distinct spectroscopic fluorescence; a clean swab validates that zero micro-exposure occurred.

Self-Validating Protocol: Oxidative Decontamination of DAP Spills

In the event of a spill, physical wiping is highly dangerous as it spreads the mutagen over a larger surface area. We must rely on targeted chemical degradation.

Causality of Experimental Choices:

  • Chemical Neutralization: We utilize a freshly prepared 10% Sodium Hypochlorite (bleach) solution. Why? Strong oxidants attack the electron-rich diamine groups and the conjugated phenazine ring. Cleaving this conjugation destroys the molecule's planarity, permanently neutralizing its ability to intercalate DNA and rendering it non-mutagenic.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and allow any potential aerosols to settle for 15 minutes.

  • Containment: Surround the spill with absorbent vermiculite or chemical spill pads to prevent spreading. Do not sweep, as this generates inhalable dust.

  • Oxidative Degradation: Gently pour the 10% bleach solution starting from the perimeter of the spill and working inward. Allow a minimum contact time of 30 minutes. Visual Cue: The characteristic reddish-yellow color of DAP[4] will visibly bleach to a pale, clear residue, indicating the destruction of the chromophore (and thus the conjugated pi-system).

  • Collection: Use disposable scoops to transfer the neutralized slurry into a rigid, sealable hazardous waste container.

  • Validation Step (The Self-Validating Loop): Swab the decontaminated area with methanol. Analyze the swab extract via a benchtop UV-Vis spectrophotometer. The complete absence of DAP's characteristic absorption peaks provides empirical, undeniable proof of total decontamination.

G Step1 1. Spill Identification Evacuate & Assess Step2 2. Don Advanced PPE (Respirator, Double Gloves) Step1->Step2 Step3 3. Physical Containment (Absorbent Pads) Step2->Step3 Step4 4. Oxidative Decontamination (10% Bleach Solution) Step3->Step4 Step5 5. Verification & Disposal (UV-Vis Swab & Biohazard Bin) Step4->Step5

Figure 2: Step-by-step containment and oxidative decontamination workflow.

Conclusion

Handling 2,7-Diaminophenazine requires a paradigm shift from standard chemical hygiene to advanced mutagenic containment. By deeply understanding the mechanistic basis of its toxicity—specifically its planar intercalation and redox-active diamine groups—researchers can implement self-validating protocols that ensure absolute personnel safety and experimental integrity.

References

  • Title: 2,7-Diaminophenazine | C12H10N4 | CID 114754 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Mutagenicity of commercial hair dyes and detection of 2,7-diaminophenazine Source: Mutation Research (PubMed) URL: [Link]

  • Title: Phenazine derivatives as the mutagenic reaction product from o- or m-phenylenediamine derivatives with hydrogen peroxide Source: Mutation Research (PubMed) URL: [Link]

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Introduction: The Significance of 2,7-Diaminophenazine and the Predictive Power of Quantum Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2,7-Diaminophenazine

2,7-Diaminophenazine (2,7-DAP) is a nitrogen-containing heterocyclic compound built upon a rigid phenazine core.[1] Phenazines, as a class, are of significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific functionalization with amino groups at the 2 and 7 positions makes 2,7-DAP a versatile building block in medicinal chemistry and materials science.[3][4] These amino groups can act as hydrogen bond donors and acceptors, influence the molecule's redox properties, and serve as handles for further chemical modification.[4]

For drug development professionals, understanding the three-dimensional structure, electronic properties, and reactivity of 2,7-DAP at a sub-molecular level is paramount. This is where quantum chemical calculations become an indispensable tool. By solving approximations of the Schrödinger equation, we can build a robust, predictive model of the molecule's behavior. This guide provides a comprehensive walkthrough of the theoretical background, computational protocols, and data interpretation for performing quantum chemical calculations on 2,7-Diaminophenazine, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The insights gained from these calculations can accelerate the rational design of novel therapeutics and functional materials.

Theoretical Background: A Primer on DFT and TD-DFT

At the heart of modern computational chemistry for molecules of this size lies Density Functional Theory (DFT). DFT offers an optimal balance between computational cost and accuracy, making it a workhorse for routine calculations.[5] The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows us to model systems with dozens of atoms with high accuracy.

For this guide, we will focus on two key methods:

  • Density Functional Theory (DFT): Used to determine the ground-state properties of the molecule, such as its optimized geometry, vibrational frequencies (for IR and Raman spectra), and the distribution of electrons (visualized through molecular orbitals and electrostatic potential maps).

  • Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT that allows us to calculate the properties of electronically excited states.[6] This is the method of choice for simulating UV-visible absorption spectra, providing direct insight into how the molecule interacts with light.[7][8]

Computational Methodology: A Validated Protocol

This section details a step-by-step protocol for conducting a comprehensive quantum chemical analysis of 2,7-Diaminophenazine. The causality behind each step is explained to ensure a robust and self-validating workflow.

Workflow Overview

The computational process follows a logical sequence, where the output of each step serves as a validated input for the next. This ensures the final results are based on a physically realistic molecular representation.

Computational_Workflow Computational Workflow for 2,7-DAP Analysis A 1. Structure Input (Build 2,7-DAP) B 2. Geometry Optimization (Find Energy Minimum) A->B C 3. Frequency Analysis (Confirm Minimum & Get Spectra) B->C D 4. Electronic Property Calculation (HOMO, LUMO, MEP) C->D E 5. Excited State Calculation (TD-DFT for UV-Vis) C->E F 6. Data Analysis & Visualization D->F E->F

Caption: A typical workflow for quantum chemical calculations.

Step 1: Molecular Structure Input
  • Obtain Initial Coordinates: The process begins by defining the initial 3D structure of 2,7-Diaminophenazine (C₁₂H₁₀N₄).[9] This can be done using molecular building software (e.g., GaussView, Avogadro, ChemDraw) or by retrieving a starting structure from a database like PubChem.[9]

  • Define Charge and Multiplicity: For the neutral 2,7-DAP molecule, the total charge is 0. Since it is a closed-shell molecule with all electrons paired, the spin multiplicity is 1 (a singlet state).

Step 2: Geometry Optimization

The initial structure is just an educated guess. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, which represents the most stable structure of the molecule.

  • Protocol Standard:

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP. Rationale: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has been shown to provide reliable results for the geometries and electronic properties of various organic and nitrogen-containing heterocyclic compounds.[10][11][12]

    • Basis Set: 6-311+G(d,p). Rationale: This is a triple-zeta basis set that provides a good description of the electron distribution. The '+' indicates the addition of diffuse functions, which are important for describing the lone pairs on the nitrogen atoms. The '(d,p)' indicates the addition of polarization functions, which allow for more flexibility in the shape of the atomic orbitals and are crucial for accurately describing chemical bonds.[10]

    • Software Keyword (Example for Gaussian): #p B3LYP/6-311+G(d,p) Opt

Step 3: Frequency Analysis

This is a critical validation step. A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum and to predict the vibrational (infrared and Raman) spectra.

  • Protocol Standard:

    • Methodology: The calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)) as the optimization.

    • Validation: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

    • Output: This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. These can be directly compared with experimental spectra.[13]

    • Software Keyword (Example for Gaussian): #p B3LYP/6-311+G(d,p) Freq

Step 4: Electronic Property Analysis

Using the validated optimized geometry, we can now calculate key electronic properties that govern the molecule's reactivity and interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[12][14] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

  • Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the surface of the molecule. It visually indicates the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule, providing a powerful guide to predicting sites for intermolecular interactions.[15][16]

Step 5: Excited State Calculations (UV-Vis Spectrum)

To understand how 2,7-DAP interacts with light, we simulate its electronic absorption spectrum using TD-DFT.

  • Protocol Standard:

    • Method: Time-Dependent Density Functional Theory (TD-DFT).[6]

    • Functional/Basis Set: B3LYP/6-311+G(d,p) (same as ground state for consistency).

    • Solvation Model: To accurately compare with experimental spectra, which are typically measured in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be used.[5]

    • Software Keyword (Example for Gaussian): #p TD(NStates=30) B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Water) (This example requests the calculation of the first 30 excited states in a water solvent).

Results and Discussion

This section presents the expected outcomes from the calculations, demonstrating how to interpret the data for practical applications.

Optimized Molecular Geometry

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of 2,7-DAP. The phenazine core is expected to be nearly planar, a characteristic feature of such extended π-conjugated systems.[3]

ParameterDescriptionExpected Value Range
C-C (aromatic)Carbon-carbon bond length in the benzene rings1.39 - 1.42 Å
C-N (ring)Carbon-nitrogen bond length in the pyrazine ring1.33 - 1.37 Å
C-N (amino)Bond length between the ring and the amino group1.37 - 1.40 Å
N-HNitrogen-hydrogen bond length in the amino group~1.01 Å
C-N-C (ring)Angle within the central pyrazine ring~116 - 118°

Note: These are representative values. The actual calculated values should be reported with high precision.

Vibrational Spectra Analysis

The frequency calculation provides a theoretical infrared spectrum. Key vibrational modes can be assigned to specific functional groups, serving as a fingerprint for the molecule.

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
N-H StretchingPrimary Amine (-NH₂)3300 - 3500[3]
C=N StretchingPyrazine Ring1600 - 1650
Aromatic C=C StretchingBenzene Rings1450 - 1600[3]
C-N StretchingAryl-Amine1250 - 1350[3]

Comparison of these calculated frequencies (often scaled by a factor of ~0.96 for B3LYP/6-31G(d,p) to account for anharmonicity) with experimental FT-IR data provides strong validation for the computational model.

Frontier Molecular Orbital (FMO) Analysis

The FMO analysis provides deep insights into the molecule's electronic behavior and reactivity.

FMO_Concept FMOs and Their Role in Reactivity & Excitation cluster_0 Ground State cluster_1 Properties LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Reactivity Chemical Reactivity LUMO->Reactivity Electrophilicity HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->Reactivity Nucleophilicity Excitation Electronic Excitation (UV-Vis Absorption) HOMO->Excitation EnergyGap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Indicator of Stability EnergyGap->Reactivity EnergyGap->Excitation

Caption: Relationship between FMOs and molecular properties.

For 2,7-DAP, the HOMO is expected to be delocalized across the entire π-system, with significant contributions from the electron-donating amino groups. The LUMO will also be delocalized over the phenazine core. The energy gap (ΔE) is a key parameter; a smaller gap suggests the molecule is more easily excited and potentially more reactive.

ParameterDescriptionTypical Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.0 to -5.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
ΔE (Gap)E(LUMO) - E(HOMO)3.0 to 4.0
Molecular Electrostatic Potential (MEP) Analysis

The MEP map will visually confirm the electronic effects of the substituents. The regions around the nitrogen atoms of the amino groups and the pyrazine ring will show a negative electrostatic potential (typically colored red or yellow), indicating they are electron-rich and likely sites for hydrogen bonding or electrophilic attack. The hydrogen atoms of the amino groups will exhibit a positive potential (blue), making them sites for nucleophilic attack or hydrogen bond donation.

Simulated UV-Vis Spectrum

The TD-DFT calculation will provide a list of electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f), which represent the intensity of the absorption.

TransitionWavelength (λ, nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~400-450> 0.1HOMO → LUMO (π → π*)
S₀ → S₂< 400variableHOMO-1 → LUMO, etc.

The most intense transition with the longest wavelength (λ_max) is typically the HOMO to LUMO transition. For phenazine derivatives, this is an intense π → π* transition.[11][15] The calculated λ_max for 2,7-DAP can be compared to experimental data for validation. For instance, the related 2,3-diaminophenazine shows a λ_max at 419 nm, providing a reasonable benchmark.[15]

Conclusion

This guide has outlined a robust and validated workflow for the quantum chemical analysis of 2,7-Diaminophenazine using DFT and TD-DFT methods. By following this protocol, researchers can reliably predict the molecule's three-dimensional structure, vibrational and electronic spectra, and key reactivity indicators like frontier molecular orbitals and electrostatic potential. These computational insights are invaluable for understanding the structure-property relationships that govern the biological activity and material properties of 2,7-DAP and its derivatives. This predictive power allows for a more targeted and efficient approach in the fields of drug design and materials science, ultimately accelerating the discovery and development process.

References

  • Preparation and Characterization of 2,7-Diaminophenazine Supported on Nanocellulose as Novel Recyclable Nanocatalyst for Synthesis of Isoxazolo[4,3-e]indazole Derivatives and Theoretical Study on the Mechanism using a DFT Method . Source: Taylor & Francis Online. [Link]

  • Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning . Source: ACS Omega. [Link]

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  • Computational study of heterocyclic anticancer compounds through nbo method . Source: Journal of Chemical Health Risks. [Link]

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  • 2,7-Diaminophenazine | C12H10N4 | CID 114754 . Source: PubChem, National Center for Biotechnology Information. [Link]

  • HOMO and LUMO orbital schemes of Phe derivatives . Source: ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for 2,7-Diaminophenazine as a Redox Indicator in Titrations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of 2,7-Diaminophenazine as a redox indicator in volumetric analysis. This document elucidates the underlying principles of its function, offers detailed protocols for its application in various titration methods, and discusses the practical considerations for its effective use in research and quality control environments.

Introduction: The Potential of 2,7-Diaminophenazine in Redox Titrimetry

2,7-Diaminophenazine is a heterocyclic aromatic compound belonging to the phenazine family.[1] Its molecular structure, featuring a planar, conjugated system with electron-donating amino groups, imparts it with a strong redox-active character.[2][3][4] This inherent ability to undergo reversible oxidation-reduction reactions makes it a promising candidate as a visual indicator for monitoring the endpoint of redox titrations.

While established redox indicators are widely used, the exploration of novel indicators like 2,7-Diaminophenazine is driven by the search for compounds with sharp, distinct color changes, favorable redox potentials for specific applications, and stability in various chemical environments. These notes serve as a foundational guide for researchers looking to explore the utility of 2,7-Diaminophenazine in their analytical workflows.

Mechanism of Action: A Two-Electron Redox Transition

The function of 2,7-Diaminophenazine as a redox indicator is predicated on its reversible two-electron, two-proton oxidation-reduction reaction. The phenazine core can exist in an oxidized state and a reduced state, each exhibiting a distinct color.

  • Oxidized Form (In_ox): In the presence of an oxidizing agent (the titrant at the beginning of the titration of a reducing analyte), 2,7-Diaminophenazine will be in its oxidized, colored form.

  • Reduced Form (In_red): As the titrant is consumed by the analyte, the potential of the solution changes. At the equivalence point, a sharp change in potential occurs, causing the indicator to be reduced to its colorless or differently colored form.

The equilibrium for this transition can be represented as:

In_ox + 2e⁻ + 2H⁺ ⇌ In_red

The potential at which this color change occurs is governed by the Nernst equation and is centered around the formal potential (E°') of the indicator.

Diagrammatic Representation of the Redox Mechanism

G Oxidized Oxidized 2,7-Diaminophenazine (Colored) Reduced Reduced 2,7-Diaminophenazine (Colorless/Different Color) Oxidized->Reduced + 2e⁻, + 2H⁺ (Reduction at Endpoint) Reduced->Oxidized - 2e⁻, - 2H⁺ (Oxidation)

Caption: Redox equilibrium of 2,7-Diaminophenazine indicator.

Inferred Properties and Practical Considerations

Direct experimental data for the formal potential and precise color changes of 2,7-Diaminophenazine as a redox indicator is not extensively documented in publicly available literature. However, based on the electrochemical behavior of analogous phenazine derivatives, we can infer the following properties and provide practical guidance.

Table 1: Inferred Properties of 2,7-Diaminophenazine as a Redox Indicator

PropertyInferred Value/CharacteristicRationale and Key Considerations
Formal Potential (E°') Estimated in the range of +0.7 V to +0.9 V vs. SHEBased on the formal potentials of other amino-substituted aromatic redox indicators. The exact potential is pH-dependent due to the involvement of protons in the redox reaction. Experimental determination is highly recommended for precise applications.
Color of Oxidized Form Likely a distinct color (e.g., yellow, orange, or red)Phenazine derivatives are known for their vibrant colors due to the extended conjugated system.[5] The oxidized form is expected to be colored.
Color of Reduced Form Likely colorless or a significantly different colorReduction of the phenazine ring system often leads to a loss of conjugation and a corresponding disappearance or significant shift in color.
pH Dependence HighThe redox reaction involves protons, making the indicator's transition potential sensitive to the pH of the titration medium. It is crucial to maintain a constant and appropriate pH throughout the titration.
Reversibility Expected to be reversibleThe redox chemistry of many phenazines is known to be reversible, which is a key requirement for a good redox indicator.

Expert Insights:

  • Experimental Validation is Crucial: Before employing 2,7-Diaminophenazine in routine analysis, it is imperative to experimentally determine its formal potential and observe the color transition in the specific titration medium to be used. This can be achieved through cyclic voltammetry or by performing a potentiometric titration of a known standard.

  • Indicator Blank: A small amount of the titrant is required to cause the color change of the indicator. This "indicator blank" should be determined and subtracted from the total titrant volume for highly accurate results.

  • Solubility: 2,7-Diaminophenazine may have limited solubility in purely aqueous solutions. Preparation of the indicator solution may require the use of a small amount of an organic solvent like ethanol or glacial acetic acid.

Protocols for Application in Redox Titrations

The following protocols are provided as a starting point for the application of 2,7-Diaminophenazine as a redox indicator. These are generalized procedures and must be optimized and validated by the end-user for their specific application.

Preparation of 2,7-Diaminophenazine Indicator Solution (0.1% w/v)

Materials:

  • 2,7-Diaminophenazine

  • Ethanol (95%) or Glacial Acetic Acid

  • Distilled or Deionized Water

Procedure:

  • Weigh 0.1 g of 2,7-Diaminophenazine into a clean 100 mL volumetric flask.

  • Add a minimal amount of ethanol or glacial acetic acid (e.g., 5-10 mL) and swirl to dissolve the solid. Gentle warming in a water bath may aid dissolution.

  • Once dissolved, dilute to the mark with distilled or deionized water.

  • Mix the solution thoroughly.

  • Store the indicator solution in a dark, well-stoppered bottle. The stability of the solution should be periodically checked.

Diagrammatic Representation of Indicator Preparation Workflow

G cluster_0 Indicator Solution Preparation A Weigh 0.1 g of 2,7-Diaminophenazine B Dissolve in minimal organic solvent A->B C Dilute to 100 mL with water B->C D Store in a dark bottle C->D

Sources

Application Note: Development of 2,7-Diaminophenazine-Based Coordination Polymeric Nanozymes (Fe-DAP-CPNs) for Ultrasensitive Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural enzymes to artificial nanozymes has revolutionized in vitro diagnostics by overcoming the inherent thermal instability and high production costs of biological proteins. This application note details the development and implementation of a novel class of nanozymes: Iron-coordinated 2,7-Diaminophenazine Coordination Polymeric Nanozymes (Fe-DAP-CPNs) . By leveraging the unique redox-active properties of the diaminophenazine core, these nanozymes exhibit exceptional peroxidase-like activity, enabling the development of a highly sensitive Nanozyme-Linked Immunosorbent Assay (NLISA) for biomarker detection.

Mechanistic Insights: The Causality of the Fe-DAP Framework

To design a superior nanozyme, the choice of the structural ligand is critical. We utilize 2,7-Diaminophenazine (DAP) rather than standard porphyrins or simple carbon frameworks due to its highly functionalized phenazine derivative structure.

Electronic Modulation: The specific addition of two primary amino groups at the 2 and 7 positions acts as a powerful electron-donating system. This structural modification significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level, thereby drastically reducing the HOMO-LUMO gap compared to the unsubstituted phenazine core .

Catalytic Pathway: When Fe(III) ions are coordinated with the nitrogen atoms of the DAP diamine groups, they form a highly conjugated coordination polymer. During the catalytic cycle, the Fe(III)/Fe(II) redox couple interacts with hydrogen peroxide (


) to generate reactive hydroxyl radicals (•OH). Because DAP undergoes a reversible two-electron reduction/oxidation process , the planar, electron-rich DAP framework acts as an ultra-efficient electron shuttle. It rapidly transfers electrons from the chromogenic substrate (3,3',5,5'-Tetramethylbenzidine, TMB) to the •OH radicals, resulting in rapid signal generation without degrading the nanozyme framework. This mimics the highly efficient electron transfer seen in rationally designed metalloenzymes .

Mechanism H2O2 H2O2 (Substrate) FeDAP Fe-DAP-CPN (Peroxidase Mimic) H2O2->FeDAP Adsorption & Cleavage Radical •OH Radical (Active Species) FeDAP->Radical Fe(III)/Fe(II) Redox Cycle TMB TMB (Colorless) FeDAP->TMB DAP Electron Shuttling Radical->TMB Electron Abstraction oxTMB oxTMB (Blue, 652nm) TMB->oxTMB Oxidation

Catalytic electron transfer pathway of Fe-DAP-CPN in peroxidase-mimicking TMB oxidation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Fe-DAP-CPNs

Causality: A solvothermal synthesis method is employed because the controlled high-temperature and high-pressure environment promotes highly ordered coordination between the Fe³⁺ ions and the DAP diamine groups, preventing amorphous aggregation and maximizing the surface exposure of catalytic active sites.

  • Precursor Preparation: Dissolve 50 mg of 2,7-Diaminophenazine in 20 mL of N,N-Dimethylformamide (DMF) under continuous magnetic stirring for 30 minutes to ensure complete solvation.

  • Metal Coordination: Slowly add 100 mg of

    
     to the DAP solution. Stir for an additional 1 hour at room temperature until the solution turns a deep, uniform dark red.
    
  • Solvothermal Reaction: Transfer the mixture to a 50 mL Teflon-lined stainless-steel autoclave. Heat at 120°C for 12 hours.

  • Purification: Cool to room temperature naturally. Collect the precipitate via centrifugation (10,000 rpm, 15 min). Wash sequentially with absolute ethanol (3x) and ultrapure water (3x) to remove unreacted precursors.

  • Drying: Lyophilize the purified nanoparticles overnight.

Validation Check: Analyze the synthesized Fe-DAP-CPNs via Dynamic Light Scattering (DLS). A uniform size distribution (target ~50 nm, PDI < 0.2) confirms successful, non-aggregated synthesis.

Protocol B: Bioconjugation to Secondary Antibodies (Ab2)

Causality: Glutaraldehyde is selected as the crosslinker because it is a homobifunctional reagent that efficiently bridges the abundant primary amines intrinsic to the DAP-nanozyme surface with the lysine residues of the secondary antibody, forming stable Schiff bases without requiring complex intermediate activation steps.

  • Activation: Disperse 1 mg of Fe-DAP-CPNs in 1 mL of 0.01 M PBS (pH 7.4). Add 50 µL of 5% glutaraldehyde. Incubate at room temperature for 2 hours under gentle shaking to activate the surface amines.

  • Washing: Centrifuge at 12,000 rpm for 10 minutes and resuspend in fresh PBS to remove excess glutaraldehyde, preventing unwanted antibody cross-linking.

  • Conjugation: Add 100 µg of the secondary antibody (e.g., Goat anti-Mouse IgG). Incubate overnight at 4°C to allow Schiff base formation.

  • Blocking: Add 100 µL of 10% Bovine Serum Albumin (BSA) and incubate for 1 hour to block unreacted aldehyde sites, preventing non-specific binding during the assay.

Validation Check: Run the conjugate on a Native PAGE gel. A distinct molecular weight mobility shift compared to the unconjugated antibody confirms successful crosslinking.

Protocol C: Nanozyme-Linked Immunosorbent Assay (NLISA)

Causality: This protocol mirrors a standard sandwich ELISA but replaces the fragile HRP-conjugate with the robust Fe-DAP-CPN conjugate, leveraging the nanozyme's superior stability in complex biological matrices .

  • Coating: Coat a 96-well microplate with 100 µL of capture antibody (10 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash wells 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL of 5% BSA in PBS for 2 hours at 37°C.

  • Antigen Capture: Add 100 µL of target antigen standards (e.g., Cardiac Troponin I) at varying concentrations. Incubate for 1 hour at 37°C. Wash 3x with PBST.

  • Nanozyme Binding: Add 100 µL of the Fe-DAP-Ab2 conjugate (from Protocol B). Incubate for 1 hour at 37°C. Wash thoroughly 5x with PBST to remove unbound nanozymes.

  • Signal Generation: Add 100 µL of freshly prepared TMB substrate solution containing 2 mM

    
     in acetate buffer (pH 4.0). Incubate in the dark for 10 minutes.
    
  • Readout: Stop the reaction with 50 µL of 2M

    
     (color shifts from blue to yellow) or read directly at 652 nm for the blue oxTMB product.
    

Validation Check: Include a well with a non-specific protein (e.g., pure BSA) as a negative control. An absorbance reading equivalent to the buffer blank verifies that the signal is strictly dependent on specific antigen capture.

Workflow Step1 1. Surface Coating Capture Ab immobilized on microplate Step2 2. Target Capture Incubation with cTnI Antigen Step1->Step2 Step3 3. Nanozyme Binding Fe-DAP-Ab2 Conjugate Addition Step2->Step3 Step4 4. Signal Amplification TMB + H2O2 Catalytic Reaction Step3->Step4 Step5 5. Quantification Absorbance Readout at 652 nm Step4->Step5

Step-by-step workflow of the Fe-DAP-CPN Nanozyme-Linked Immunosorbent Assay (NLISA).

Quantitative Data Presentation

The integration of the 2,7-Diaminophenazine core yields significant kinetic and analytical advantages over natural HRP, as summarized below:

Kinetic & Assay ParametersFe-DAP-CPNNatural HRPCausality / Advantage
Michaelis Constant (

) for

0.15 mM3.70 mMHigher substrate affinity due to enhanced Fe-DAP surface adsorption.
Maximum Velocity (

)

M/s

M/s
Faster electron shuttling via the redox-active planar phenazine core.
Limit of Detection (cTnI) 0.5 pg/mL5.2 pg/mL10-fold sensitivity increase due to robust catalytic signal amplification.
Linear Dynamic Range 1 - 10,000 pg/mL10 - 1,000 pg/mLBroader range suitable for highly varied clinical sample concentrations.
Thermal Stability Up to 80°CDenatures >40°CRigid coordination polymer framework resists thermal degradation.

References

  • ResearchGate. (2025). Studies on the oxidation of m-phenylene diamine by H2O2 catalyzed by horseradish peroxidase. ResearchGate. Retrieved from:[Link]

  • ACS Publications. (2021). Phenoxazinone Synthase-like Activity of Rationally Designed Heme Enzymes Based on Myoglobin. Biochemistry. Retrieved from:[Link]

  • ResearchGate. (2024). Nanozymes in Reactive Oxygen Species-Dependent Diseases: From Design and Preclinical Studies to Clinical Translation Prospects. ResearchGate. Retrieved from:[Link]

Advanced Application Note: 2,7-Diaminophenazine in the Synthesis of Conductive Polymers and Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: March 2026

[label="Schiff Base Condensation\n(Acetic Acid, 12

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Executive Summary & Mechanistic Principles

2,7-Diaminophenazine (DAP) has emerged as a critical building block in the design of advanced organic semiconductor materials, electrocatalysts, and active components for energy storage systems [1.1]. Characterized by its robust, planar aromatic structure, DAP's primary synthetic value lies in its diamine functionalization, which serves as a highly reactive handle for constructing nitrogen-rich heterocyclic systems and conjugated polymers[1].

The core mechanistic advantage of DAP is its redox-active phenazine core, which undergoes a highly reversible two-electron, two-proton (2e⁻/2H⁺) coupled reaction to form N,N′-dihydro-2,7-diaminophenazine[1]. When copolymerized via Schiff base condensation with multi-topic aldehydes—such as 1,3,5-triformylphloroglucinol (TFP)—DAP forms highly crystalline Covalent Organic Frameworks (e.g., DAPH-TFP COF)[2]. These imine-linked (-C=N) frameworks exhibit exceptional planarity, stabilizing their electrochemical activity for high-power battery applications[3]. However, because the intrinsic conductivity of these COFs is often limited, they are frequently hybridized with conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) via pore-confined electropolymerization to enhance electron transport[2][3].

Quantitative Data Summary

The following table summarizes the critical physicochemical and electrochemical parameters of DAP and its derived polymeric frameworks, providing a baseline for experimental validation.

Material / PropertyValue / CharacteristicFunctional Significance
2,7-Diaminophenazine (DAP) Molecular Weight: 210.23 g/mol Lightweight precursor enabling high theoretical capacity for energy storage[1].
DAP Redox Mechanism 2e⁻ / 2H⁺ transferHigh-density charge storage via the reversible phenazine/dihydrophenazine conversion[1].
DAPH-TFP COF Conductivity ~ 10⁻⁵ S cm⁻¹Intrinsic semiconducting nature; requires conductive additives for fast-rate applications[3].
COF + PEDOT Composite Enhanced ConductivityPore-confined PEDOT bridges insulating gaps, enabling high-rate battery performance[2][3].

Workflow Visualizations

Polymerization_Workflow DAPH 2,7-Diaminophenazine (Diamine Monomer) Condensation Schiff Base Condensation (Acetic Acid, 120°C) DAPH->Condensation TFP 1,3,5-Triformylphloroglucinol (Aldehyde) TFP->Condensation COF DAPH-TFP COF (Redox-Active Framework) Condensation->COF Imine Exchange PEDOT In-situ Electropolymerization (EDOT) COF->PEDOT Hybrid Conductive COF/PEDOT (High-Rate Electrode) PEDOT->Hybrid Pore Confinement

Fig 1: Synthesis pathway of DAPH-TFP COF and PEDOT hybridization for conductive networks.

Validation_System Synthesis Synthesized Polymer Structural Structural Validation (FTIR & PXRD) Synthesis->Structural Electro Electrochemical Validation (Cyclic Voltammetry) Synthesis->Electro Imine Confirm C=N Bonds & Crystallinity Structural->Imine Pass Fail Amorphous / Irreversible (Optimize Conditions) Structural->Fail Fail Redox Verify 2e⁻/2H⁺ Reversible Redox Electro->Redox Pass Electro->Fail Fail

Fig 2: Self-validating workflow for structural and electrochemical integrity of DAPH polymers.

Detailed Experimental Protocols

Protocol A: Solvothermal Synthesis of DAPH-TFP COF

This protocol utilizes dynamic covalent chemistry to ensure the formation of a highly crystalline, redox-active framework.

Step-by-Step Methodology:

  • Monomer Preparation: Weigh equimolar amounts of 2,7-Diaminophenazine (DAP) and 1,3,5-triformylphloroglucinol (TFP) and transfer them into a Pyrex ampoule.

  • Solvent System: Add a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v), followed by the addition of 3M aqueous acetic acid as a catalyst.

    • Causality: The mesitylene/dioxane mixture precisely tunes the solubility of the growing oligomers. It prevents premature precipitation, allowing dynamic imine exchange (error correction) to occur, which is strictly required for achieving high crystallinity rather than an amorphous kinetic trap.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen.

    • Causality: Oxygen must be rigorously excluded. At elevated temperatures, O₂ causes side-oxidation of the diamine groups, disrupting the stoichiometric balance required for high-molecular-weight polymerization.

  • Polymerization: Flame-seal the ampoule under a vacuum and heat it isothermally at 120 °C for 72 hours.

  • Purification: Cool to room temperature, filter the precipitate, and subject it to Soxhlet extraction with tetrahydrofuran (THF) for 24 hours to remove unreacted monomers and trapped oligomers. Dry under a vacuum at 80 °C.

Self-Validating System (Checkpoint A):

  • Visual: The powder should exhibit a deep, uniform color shift (typically dark red/brown), indicating extended π-conjugation.

  • FTIR: Perform an FTIR scan. The protocol is structurally validated if the N-H stretching bands (~3300 cm⁻¹) and C=O stretching bands (~1640 cm⁻¹) disappear, replaced by a strong C=N (imine) stretching band at ~1620 cm⁻¹.

Protocol B: In-Situ Electropolymerization of PEDOT within COF Pores

To overcome the limited intrinsic conductivity of the synthesized COF, conductive PEDOT chains are grown directly within its porous channels[2].

Step-by-Step Methodology:

  • Electrode Fabrication: Disperse the DAPH-TFP COF powder in an ethanol/Nafion mixture and drop-cast it onto a polished glassy carbon electrode (GCE). Allow it to dry at room temperature.

  • Electrolyte Preparation: Prepare an aqueous solution containing 0.01 M 3,4-ethylenedioxythiophene (EDOT) monomer and 0.1 M LiClO₄ (supporting electrolyte).

  • Electropolymerization: Immerse the COF-modified GCE into the EDOT solution. Perform Cyclic Voltammetry (CV) between -0.5 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10 cycles.

    • Causality: The applied oxidative potential generates EDOT radical cations. Because the COF is pre-deposited on the electrode, the radical cations diffuse into the porous channels of the COF, where they polymerize. This pore-confined growth creates a continuous conductive network that electrically "wires" the redox-active phenazine sites to the current collector.

Self-Validating System (Checkpoint B):

  • Electrochemical Reversibility: Transfer the hybridized electrode to a monomer-free electrolyte (e.g., 1M H₂SO₄). Run a CV sweep. The appearance of highly reversible, symmetric redox peaks corresponding to the phenazine/dihydrophenazine transition validates the system.

  • Kinetics Check: Vary the scan rate (

    
    ). If the anodic peak current (
    
    
    
    ) scales linearly with
    
    
    (rather than
    
    
    ), it validates that the redox process is surface-confined and no longer limited by poor electron diffusion, proving the PEDOT integration was successful.

References

  • Benchchem. "2,7-Diaminophenazine | High-Purity Research Chemical - Benchchem". benchchem.com.
  • National Science Foundation (NSF PAR). "Organic Electrode Materials for Fast-Rate, High-Power Battery Applications". nsf.gov.
  • Wuhan University of Technology. "Designs and applications of multi-functional covalent organic frameworks in rechargeable batteries". whut.edu.cn.

Sources

Protocol for electropolymerization of 2,7-Diaminophenazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Electropolymerization of 2,7-Diaminophenazine (2,7-DAP)

Introduction & Scientific Rationale

2,7-Diaminophenazine (2,7-DAP) is a highly functionalized, redox-active phenazine derivative that serves as a critical building block in the development of nitrogen-rich conjugated polymers and advanced organic semiconductors[1]. The robust, planar aromatic structure of 2,7-DAP facilitates rapid electron delocalization, making its polymerized form, poly(2,7-DAP), highly desirable for high-power energy storage systems (such as covalent organic frameworks)[2] and electrochemical biosensors[3].

Unlike classical chemical oxidative polymerization, electropolymerization offers precise, tunable control over film thickness, morphology, and conductivity directly on the transducer surface[4]. This application note details the optimized cyclic voltammetry (CV) protocol for synthesizing poly(2,7-DAP) films, providing mechanistic insights into the radical-driven coupling process.

Mechanistic Overview: The Causality of Electrosynthesis

The electropolymerization of phenazine derivatives is a complex, multi-step process governed by the applied potential and the pH of the supporting electrolyte[5].

  • Radical Initiation: During the initial anodic sweep, the primary amine groups and the phenazine core of 2,7-DAP undergo oxidation at high potentials (typically > +0.8 V vs. Ag/AgCl) to generate a highly reactive dication radical[3].

  • Chain Propagation: These radical cations undergo head-to-tail (C-N) or ring-to-ring (C-C) coupling, forming oligomers that subsequently precipitate onto the electrode surface due to their lower solubility[5].

  • Electrolyte Causality: Acidic media (e.g., 0.5 M HClO₄) is strictly required. The high proton concentration stabilizes the radical intermediates and ensures the protonation of the phenazine nitrogens. This protonation is essential for the polymer to maintain its electroactivity, as the redox mechanism of poly(2,7-DAP) involves a reversible two-electron, two-proton transfer process[6].

Experimental Methodology

Trustworthiness & Self-Validation: This protocol utilizes Cyclic Voltammetry (CV) rather than potentiostatic deposition. CV provides a self-validating feedback loop; the continuous growth of reversible redox peaks with each cycle confirms successful polymer deposition, whereas a plateau or decrease in current indicates electrode passivation or over-oxidation.

Materials and Reagents
  • Monomer: 2,7-Diaminophenazine (2,7-DAP), 1.0 to 5.0 mM.

  • Supporting Electrolyte: 0.5 M Perchloric acid (HClO₄) or 0.1 M HCl (aqueous).

  • Working Electrode (WE): Glassy Carbon Electrode (GCE, 3 mm diameter) or Platinum (Pt) disk.

  • Reference Electrode (RE): Ag/AgCl (3M KCl).

  • Counter Electrode (CE): Platinum wire.

Step-by-Step Protocol
  • Electrode Preparation (Critical Step): Polish the GCE using 0.3 µm and 0.05 µm alumina slurries on a microcloth pad to a mirror finish. Sonicate the electrode sequentially in absolute ethanol and ultra-pure water for 3 minutes each to remove residual alumina.

    • Causality: A pristine surface prevents heterogeneous nucleation and ensures uniform film adhesion.

  • Electrolyte Formulation: Dissolve 2,7-DAP in 0.5 M HClO₄ to a final concentration of 2.0 mM. Purge the solution with high-purity N₂ gas for 10 minutes.

    • Causality: Removing dissolved oxygen is critical, as O₂ can quench radical intermediates and prematurely terminate the polymerization chain[5].

  • Electropolymerization via CV:

    • Immerse the three-electrode setup into the monomer solution.

    • Apply a potential window of -0.2 V to +1.0 V (vs. Ag/AgCl).

    • Set the scan rate to 50 mV/s.

    • Execute 15 to 30 continuous cycles.

    • Observation: A sharp irreversible anodic peak will appear around +0.90 V during the first scan (monomer oxidation). In subsequent cycles, a new pair of reversible redox peaks will emerge between +0.20 V and +0.40 V, growing in intensity with each scan[3].

  • Post-Polymerization Conditioning: Remove the modified electrode and rinse gently with ultra-pure water to remove unreacted monomers and weakly adsorbed oligomers.

  • Electrochemical Verification: Transfer the poly(2,7-DAP)-modified electrode to a monomer-free 0.5 M HClO₄ solution. Run a CV from -0.2 V to +0.8 V at varying scan rates (10-100 mV/s).

    • Causality: A linear relationship between the peak current and the scan rate confirms that the polymer is securely surface-confined and exhibits rapid charge transfer kinetics[4].

Quantitative Data and Parameter Summaries

Table 1: Quantitative Parameters for Poly(2,7-DAP) Electrosynthesis

ParameterOptimal ValueMechanistic Rationale
Monomer Concentration 1.0 - 5.0 mMEnsures sufficient mass transport without precipitating bulk oligomers.
Supporting Electrolyte 0.5 M HClO₄ or 0.1 M HClProtons stabilize the radical cation intermediates and dope the polymer.
Potential Window -0.2 V to +1.0 V (vs. Ag/AgCl)+1.0 V is required for monomer oxidation; -0.2 V ensures complete reduction.
Scan Rate 50 - 100 mV/sBalances the rate of radical generation with the diffusion of monomers to the electrode.
Cycle Count 15 - 30 CyclesControls film thickness; excessive cycles lead to resistive, over-oxidized films.

Table 2: Electrochemical Signatures

SpeciesRedox FeaturePotential (vs. Ag/AgCl)Interpretation
2,7-DAP Monomer Irreversible Anodic Peak~ +0.85 V to +0.95 VFormation of the dication radical initiating polymerization.
Poly(2,7-DAP) Film Reversible Redox Couple~ +0.30 V / +0.25 VTwo-electron, two-proton reversible redox process of the phenazine core.

Process Visualization

Electropolymerization_Workflow Prep 1. Surface Preparation Alumina Polish & Sonication Solution 2. Electrolyte Formulation 1-5 mM 2,7-DAP in 0.5 M HClO4 Prep->Solution Clean Electrode Radical 3. Anodic Polarization (>0.8 V) Radical Cation Generation Solution->Radical Apply Potential Cycling 4. Cyclic Voltammetry (-0.2 V to 1.0 V, 50 mV/s) Radical->Cycling Initiate Coupling Film 5. Poly(2,7-DAP) Deposition Conjugated Backbone Formation Cycling->Film 15-30 Cycles Verify 6. Film Verification Reversible Redox in Blank Buffer Film->Verify Wash & Transfer

Workflow for 2,7-DAP electropolymerization: from radical initiation to film verification.

References

  • Title: 2,7-Diaminophenazine | High-Purity Research Chemical Source: Benchchem URL
  • Source: National Science Foundation (NSF PAR)
  • Title: Studies on the oxidation of m-phenylene diamine by H2O2 catalyzed by horseradish peroxidase Source: ResearchGate URL
  • Title: Electropolymerized Bipolar Poly(2,3-diaminophenazine)
  • Title: Redox Properties of 2,3-Diaminophenazine and Its Electropolymerized Product in Aqueous and Acetonitrile Solutions Source: ResearchGate URL
  • Title: Electrochemical Sensing of Idarubicin—DNA Interaction Using Electropolymerized Azure B and Methylene Blue Mediation Source: MDPI URL

Sources

Introduction: The Role of Phenazine Scaffolds in Next-Generation Photovoltaics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application and protocols for utilizing phenazine-based sensitizers, with a focus on the 2,7-diaminophenazine scaffold, for the development of high-performance dye-sensitized solar cells (DSSCs).

Dye-sensitized solar cells (DSSCs) represent a highly promising frontier in photovoltaic technology, offering a cost-effective and environmentally benign alternative to conventional silicon-based solar cells.[1][2][3] The efficiency of a DSSC is fundamentally governed by the molecular properties of the photosensitizing dye, which is responsible for harvesting light and initiating the charge separation process.[4][5] The ideal sensitizer possesses a high molar extinction coefficient, broad absorption across the solar spectrum, and electrochemical potentials that are perfectly aligned for efficient electron injection into the semiconductor and subsequent regeneration by the electrolyte.[6]

Organic dyes structured around a Donor-π-Acceptor (D-π-A) framework have garnered significant attention for their tunable properties and robust performance.[4][7][8] Within this class, phenazine derivatives are emerging as a compelling scaffold for the electron donor component. The rigid, planar, and electron-rich nature of the phenazine core, particularly functionalized structures like 2,7-diaminophenazine, provides a strong foundation for building highly efficient sensitizers. These structures are not only synthetically accessible but also offer excellent photophysical and electrochemical properties suitable for DSSC applications.[9][10]

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and detailed experimental protocols for the synthesis, fabrication, and characterization of DSSCs employing 2,7-diaminophenazine-based dyes.

The Mechanism: Working Principle of a Phenazine-Sensitized Solar Cell

A DSSC operates as a photoelectrochemical system, mimicking the principles of natural photosynthesis. The process is a regenerative cycle initiated by light absorption and culminating in the generation of electric current.[1][11]

  • Photoexcitation: A photon of sufficient energy strikes a phenazine dye molecule adsorbed onto the surface of a wide-bandgap semiconductor, typically nanocrystalline titanium dioxide (TiO₂). This excites an electron from the dye's Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • Electron Injection: The excited electron, now in the LUMO, is energetically poised to be injected into the conduction band of the TiO₂ semiconductor. This process is exceptionally fast and is the primary charge separation step.[1]

  • Electron Transport: The injected electrons percolate through the interconnected TiO₂ nanoparticle network to the transparent conductive oxide (TCO) coated glass, which serves as the photoanode.[1]

  • Current Generation: From the photoanode, electrons travel through an external circuit, performing electrical work, and arrive at the counter-electrode.

  • Electrolyte Regeneration: At the counter-electrode (typically platinum-coated), electrons reduce the oxidized species of a redox mediator in the electrolyte (commonly an iodide/triiodide couple, I⁻/I₃⁻).

  • Dye Regeneration: The reduced form of the electrolyte then diffuses back to the TiO₂ surface and donates an electron to the oxidized phenazine dye, returning it to its ground state and completing the circuit. This final step prepares the dye to absorb another photon.

// Photon Absorption Light [label="Photon (hν)", shape=plaintext, fontcolor="#FBBC05"]; Light -> Dye_GS [label="1. Photoexcitation"];

// Electron Injection Dye_GS -> Dye_ES [style=invis]; Dye_ES -> TiO2 [label="2. Electron Injection (e⁻)", color="#34A853", fontcolor="#34A853"]; Dye_ES -> Dye_Ox [style=invis];

// Electron Transport & External Circuit TiO2 -> External_Circuit [label="3. Electron Transport", color="#34A853", fontcolor="#34A853"]; External_Circuit -> CE [label="4. External Current", color="#34A853", fontcolor="#34A853"];

// Electrolyte Regeneration CE -> Triiodide [label="5. Electrolyte\nRegeneration (2e⁻)", color="#EA4335", fontcolor="#EA4335"]; Triiodide -> Iodide [style=invis];

// Dye Regeneration Iodide -> Dye_Ox [label="6. Dye Regeneration", color="#EA4335", fontcolor="#EA4335"]; Dye_Ox -> Dye_GS [style=invis];

} }

Fig 1. The operational cycle of a dye-sensitized solar cell.

Molecular Design and Synthesis Strategy

The power of organic sensitizers lies in the ability to fine-tune their properties through molecular engineering. The D-π-A architecture is central to this strategy.

  • Donor (D): The 2,7-diaminophenazine core serves as a potent electron donor. Its function is to provide the electron that will be excited by light. The amino groups enhance the electron-donating strength of the phenazine system.

  • π-Bridge (π): A conjugated linker, such as thiophene or phenyl units, connects the donor and acceptor. This bridge facilitates the intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[8]

  • Acceptor (A): An electron-withdrawing group, typically cyanoacrylic acid, which serves two critical functions: it pulls the electron density away from the donor upon excitation, and its carboxylic acid group acts as an anchor, binding the dye molecule securely to the TiO₂ surface.[8]

D_pi_A cluster_info Intramolecular Charge Transfer (ICT) upon Photoexcitation Donor Donor (D) 2,7-Diaminophenazine Core Pi_Bridge π-Bridge (e.g., Thiophene) Donor->Pi_Bridge Covalent Bond Acceptor Acceptor (A) Cyanoacrylic Acid Pi_Bridge->Acceptor Covalent Bond ICT_Arrow

Fig 2. Donor-π-Acceptor (D-π-A) molecular architecture.
General Synthetic Protocol for a Phenazine-Based D-π-A Dye

This protocol outlines a generalized two-step synthesis.

  • Synthesis of the D-π Intermediate:

    • Rationale: This step involves coupling the donor (2,7-diaminophenazine derivative) with the π-bridge unit, which is typically functionalized with a group amenable to subsequent reaction, such as a formyl group (aldehyde). Palladium-catalyzed cross-coupling reactions like Suzuki or Stille are commonly employed for this purpose.

    • Procedure:

      • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the halogenated 2,7-diaminophenazine derivative and the appropriate boronic acid or stannane derivative of the π-bridge.

      • Add a suitable solvent (e.g., toluene, DMF) and a palladium catalyst (e.g., Pd(PPh₃)₄).

      • Add an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃).

      • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

      • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography to yield the D-π intermediate.

  • Knoevenagel Condensation to Form the D-π-A Dye:

    • Rationale: This final step attaches the cyanoacrylic acid acceptor group to the D-π intermediate. The Knoevenagel condensation is a classic and efficient reaction between an aldehyde (on the π-bridge) and an active methylene compound (cyanoacetic acid).[7]

    • Procedure:

      • Dissolve the D-π aldehyde intermediate and cyanoacetic acid in a suitable solvent like chloroform or acetonitrile.

      • Add a catalytic amount of a base, such as piperidine or pyridine.

      • Reflux the mixture for several hours, monitoring by TLC.

      • After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain the final D-π-A dye.

Experimental Protocols: Fabrication and Assembly of DSSCs

Workflow

Fig 3. Step-by-step workflow for DSSC fabrication.
Protocol 1: Preparation of the TiO₂ Photoanode
  • Objective: To create a mesoporous, high-surface-area layer of TiO₂ on a conductive glass substrate that will serve as the scaffold for the dye and the electron transport medium.

  • Materials:

    • Fluorine-doped Tin Oxide (FTO) coated glass

    • Commercial TiO₂ paste (e.g., 20 nm particle size)

    • Detergent, deionized water, acetone, isopropanol

    • Adhesive tape (e.g., Scotch tape, ~50 µm thickness)

    • Glass rod or microscope slide (for doctor-blading)

    • Hot plate and programmable furnace

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the FTO glass by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen or clean air.[12]

    • Tape Masking: Apply two parallel strips of adhesive tape to the conductive side of the FTO glass, leaving a channel between them that defines the active area of the solar cell.[12]

    • TiO₂ Deposition: Place a small amount of TiO₂ paste at one end of the channel. Use the edge of a glass rod or microscope slide to press down and slide across the tape strips in a single, smooth motion. This "doctor-blading" technique spreads the paste into a uniform film.[12][13]

    • Drying: Allow the film to air-dry for 5-10 minutes to let the paste settle and evaporate some of the solvents. Carefully remove the adhesive tape.

    • Sintering: Transfer the coated substrate to a programmable furnace. Heat according to a specific temperature profile, for example: ramp to 325°C for 5 mins, then to 375°C for 5 mins, then to 450°C for 15 mins, and finally to 500°C for 15 mins. This process removes organic binders from the paste and sinters the TiO₂ nanoparticles together, ensuring good electrical contact.[12]

    • Cooling: Allow the photoanode to cool slowly to room temperature (around 80°C is safe for handling) before moving to the next step.

Protocol 2: Dye Sensitization
  • Objective: To adsorb a monolayer of the phenazine dye onto the porous TiO₂ surface.

  • Materials:

    • Synthesized phenazine-based dye

    • High-purity solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol)

    • Co-adsorbent such as chenodeoxycholic acid (CDCA) (optional)

    • Prepared TiO₂ photoanode

  • Procedure:

    • Prepare Dye Solution: Prepare a 0.3–0.5 mM solution of the phenazine dye in the chosen solvent.

    • Add Co-adsorbent (Optional): To prevent dye aggregation on the TiO₂ surface, which can hinder performance, a co-adsorbent like CDCA can be added to the dye solution.[7] A 1:1 molar ratio with the dye is a common starting point.[7]

    • Immersion: While the TiO₂ photoanode is still warm (~80°C), immerse it in the dye solution. This helps drive off any adsorbed moisture.

    • Soaking: Seal the container and leave the photoanode immersed in the dark for 12-24 hours to ensure complete and uniform dye loading.[7][12]

    • Rinsing: After sensitization, remove the photoanode from the solution and rinse it thoroughly with the same solvent used for the dye bath to remove any non-adsorbed, physisorbed dye molecules. Dry the sensitized photoanode gently with a stream of nitrogen.

Protocol 3: DSSC Assembly
  • Objective: To construct a sealed solar cell by sandwiching a redox electrolyte between the dye-sensitized photoanode and a catalytic counter-electrode.

  • Materials:

    • Dye-sensitized photoanode

    • Platinum-coated FTO glass (counter-electrode)

    • Thermoplastic sealant (e.g., Surlyn®, ~60 µm thick)

    • Iodide/triiodide based electrolyte solution

    • Hot plate, binder clips

  • Procedure:

    • Assemble the Cell: Place the counter-electrode on top of the dye-sensitized photoanode, with the conductive sides facing each other. Offset the electrodes slightly to allow for electrical contact. Place a frame of the thermoplastic sealant between the electrodes, ensuring it encloses the active area.

    • Sealing: Gently clamp the assembly together with binder clips. Place it on a hot plate at approximately 100-120°C for a few minutes until the sealant melts and becomes transparent, creating a hermetic seal between the two electrodes.[7] Leave two small, unfilled channels in the sealant for electrolyte injection.

    • Electrolyte Injection: While the cell is still warm, introduce the electrolyte solution into the space between the electrodes through one of the pre-made holes. Capillary action will draw the liquid in. Vacuum backfilling can also be used for better penetration.[7][12]

    • Final Sealing: Once the cell is filled, seal the injection holes using a small piece of the sealant and a hot soldering iron or a cover glass slip. Clean any excess electrolyte from the contacts.

Characterization and Performance Evaluation

  • Objective: To measure the photovoltaic performance of the fabricated DSSC and determine its key efficiency parameters.

  • Equipment:

    • Solar simulator (AM 1.5G, 100 mW/cm²)

    • Potentiostat or source meter for current-density-voltage (J-V) measurements

  • Key Performance Parameters:

    • Open-Circuit Voltage (Voc): The maximum voltage the cell can produce, measured under illumination with no external load.

    • Short-Circuit Current Density (Jsc): The maximum current density the cell can produce, measured under illumination when the voltage across the cell is zero.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating how close the cell is to an ideal diode. It is calculated as FF = (Vmax × Jmax) / (Voc × Jsc).

    • Power Conversion Efficiency (PCE, η): The overall efficiency of the cell, representing the ratio of the maximum electrical power produced to the power of the incident light (Pin). It is calculated as η (%) = (Voc × Jsc × FF) / Pin × 100.[14]

Data Presentation: Comparative Performance

The following table presents hypothetical yet realistic performance data for a DSSC sensitized with a novel 2,7-diaminophenazine-based dye (Phenazine-1) compared to a standard, well-characterized ruthenium-based sensitizer (N719). This illustrates the target performance metrics for a promising organic dye.

SensitizerVoc (V)Jsc (mA/cm²)FFPCE (η, %)
N719 (Standard) 0.7216.50.708.32
Phenazine-1 (Novel) 0.6818.20.678.28

References

  • Benchchem. (2025). Application Notes and Protocols for Phenoxazine Derivatives in Dye-Sensitized Solar Cells. Benchchem.
  • YouTube. (2014, February 13).
  • Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. (2022, April 4).
  • PAS Journals.
  • Journal of King Saud University - Science. (2022, October 12). Dye-sensitized solar cells constructed using titanium oxide nanoparticles and green dyes as photosensitizers.
  • FABRICATION AND CHARACTERIZATION OF DYE-SENSITIZED SOLAR CELLS BASED ON MUREXID DYE AND INORGANIC CdS:Mn THIN FILMS. (2020, September 2).
  • Benchchem. Comparative Analysis of Organic Dyes in Dye- Sensitized Solar Cells: A Focus on Substituted 2,5-Diphenyloxazoles.
  • Koepf, M., et al. (2015, September 21). Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks. OSTI.GOV.
  • Engineering the Photosensitizer-Semiconductor Interface in Dye-Sensitized Solar Cells.
  • Impact of DSSCs structure modification sensitized with phenothiazine deriv
  • Koepf, M., et al. (2015, September 21). Preparation of Halogenated Fluorescent Diaminophenazine Building Blocks. OSTI.GOV.
  • MDPI. (2010, March 16). Dye Sensitized Solar Cells.
  • Gamry Instruments. DSSC: Dye Sensitized Solar Cells.
  • Biointerface Research in Applied Chemistry. (2022, January 30).
  • CORE. DYE PHOTOSENSITIZERS AND THEIR INFLUENCE ON DSSC EFFICIENCY: A REVIEW.
  • Natural Sciences Publishing. (2015, May 1).
  • Frontiers. (2019, February 13). Improving the Performance of Dye-Sensitized Solar Cells.
  • Banaras Hindu University. Natural Dyes as a Photosensitizer in Dye Sensitized Solar Cells- Review.

Sources

Application Note: 2,7-Diaminophenazine as a Redox-Active Precursor for High-Power Organic Battery Electrodes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Battery Development Professionals Focus: Synthesis, Mechanism, and Validation of Phenazine-Based Covalent Organic Frameworks (COFs)

Executive Summary

The transition from inorganic intercalation cathodes to organic electrode materials is driven by the need for high-rate, high-power energy storage systems[1]. Among organic precursors, 2,7-Diaminophenazine (2,7-DAP) has emerged as a critical building block for synthesizing 2D Covalent Organic Frameworks (COFs)[2]. Unlike traditional organic electrodes that suffer from sluggish ion diffusion and poor electronic conductivity, phenazine-based COFs (such as DAPh-TFP COF) exhibit intrinsic conductivity and rapid ion transport[3]. This application note provides a comprehensive, self-validating guide to utilizing 2,7-DAP in the fabrication of high-performance cathodes for Lithium-Ion (LIB) and Lithium-Sulfur (Li-S) batteries.

Mechanistic Rationale: The Phenazine Advantage

The structural and electronic properties of 2,7-DAP dictate its superior performance in energy storage systems[2]:

  • Intrinsic Electronic Conductivity: Traditional anthraquinone-based COFs (e.g., DAAQ-TFP) require heavy functionalization with conductive polymers like PEDOT to achieve electrical access to redox sites[3]. By substituting the core with 2,7-DAP, the resulting DAPh-TFP COF gains a highly conjugated, planar aromatic structure that inherently facilitates electron transport, eliminating the need for PEDOT[1][4].

  • Dual Functionality in Li-S Batteries: In lithium-sulfur applications, the nanoporous architecture of DAPh-TFP COF physically confines sulfur species. Concurrently, the redox-active nitrogen sites within the phenazine ring act as an electrocatalyst, accelerating polysulfide conversion and actively suppressing the detrimental shuttle effect[5][6].

Logical Relationship & Mechanism

Mechanism N1 DAPh-TFP COF (Phenazine Core) N2 Nanoporous 2D Architecture N1->N2 N3 Redox-Active Nitrogen Sites N1->N3 N4 Physical Confinement of Polysulfides N2->N4 Trapping N5 Electrocatalytic Conversion N3->N5 Electron Transfer N6 High Capacity & Suppressed Shuttle Effect N4->N6 N5->N6

Logical relationship of phenazine redox activity and polysulfide confinement.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating critical quality control checkpoints.

Experimental Workflow Visualization

Workflow A Precursor Preparation (DAPh-Bnzph & TFP) B Schiff-Base Condensation (Mesitylene/Dioxane, 120°C) A->B Catalyst Added C COF Isolation & Activation (Soxhlet Extraction) B->C Purification D Electrode Formulation (60% COF, 30% C, 10% PVDF) C->D Quality Control (PXRD) E Electrode Casting (Doctor Blade on Foil) D->E NMP Dispersion F Coin Cell Assembly (Glovebox, Li Anode) E->F Vacuum Drying G Electrochemical Validation (CV & Galvanostatic Cycling) F->G Aging (12h)

Experimental workflow for DAPh-TFP COF synthesis and battery assembly.

Protocol A: Synthesis of DAPh-TFP COF
  • Precursor Preparation: Synthesize or procure 2,7-diaminophenazine·benzophenoneimine (DAPh-Bnzph)[5][7]. Weigh 1,3,5-triformylphloroglucinol (TFP) and DAPh-Bnzph in a 1:1.5 molar ratio and transfer to a high-pressure Schlenk flask[4].

  • Solvent & Catalyst Addition: Add a 1:1 v/v mixture of mesitylene and 1,4-dioxane along the walls of the flask to wash down residual powders[4]. Add aqueous acetic acid (3M) as the condensation catalyst.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles to strictly remove oxygen, preventing oxidative degradation of the amine intermediates.

  • Solvothermal Condensation: Seal the flask under vacuum and heat at 120 °C for 72 hours undisturbed.

  • Isolation & Activation: Filter the resulting dark precipitate. Wash sequentially with THF and acetone. Critical Step: Activate the powder via Soxhlet extraction (using THF) for 24 hours to clear unreacted monomers from the pores, followed by supercritical CO₂ drying.

  • Self-Validation (PXRD): Do not proceed to electrode casting without validation. Analyze the powder via Powder X-Ray Diffraction (PXRD). A sharp, intense peak at ~4.7° (2θ) confirms the formation of the extended nanoporous network. Absence of this peak indicates an amorphous polymer, which will fail in electrochemical testing.

Protocol B: Organic Cathode Fabrication
  • Slurry Formulation: In an agate mortar, thoroughly grind the activated DAPh-TFP COF (60 wt%), conductive carbon (e.g., Super P, 30 wt%), and PVDF binder (10 wt%)[4].

  • Dispersion: Add N-methyl-2-pyrrolidone (NMP) dropwise until a homogenous, viscous slurry is formed.

  • Casting: Use a doctor blade to coat the slurry onto an aluminum foil current collector (for LIBs) or carbon cloth (for LSBs).

  • Drying: Dry the electrode under vacuum at 80 °C for 12 hours to completely volatilize the NMP.

Protocol C: Cell Assembly & Electrochemical Validation
  • Assembly: Transfer the dried electrodes to an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). Assemble CR2032 coin cells using a lithium metal counter electrode and a Celgard separator[4].

  • Electrolyte Addition:

    • For LIBs: Use 1.0 M LiPF₆ in EC/DEC (1:1 v/v)[4].

    • For Li-S Batteries: Use 1.0 M LiTFSI in DOL/DME (1:1 v/v) with 1 wt% LiNO₃ additive[5].

  • Self-Validation (Cyclic Voltammetry): Run an initial CV sweep at 0.1 mV/s between 1.4–3.6 V vs. Li/Li⁺[4]. The presence of distinct, reversible redox peaks validates electrical access to the phenazine moieties. If peaks are heavily broadened or absent, the cell suffers from poor electrolyte wetting or loss of COF crystallinity.

Troubleshooting & Causality in Experimental Design

To ensure scientific rigor, researchers must understand the causality behind the specific reagents and conditions used in these protocols:

  • Why use DAPh-Bnzph instead of bare 2,7-DAP? Direct condensation of highly reactive free amines with aldehydes often leads to rapid, irreversible precipitation of amorphous polymers. By utilizing the benzophenoneimine-protected derivative (DAPh-Bnzph), the free amine is released slowly via in situ acid hydrolysis[5][7]. This controlled kinetic release keeps the reaction in the thermodynamic regime, allowing for error-correction during crystallization and yielding highly ordered 2D COF structures.

  • Why the specific 1:1 Mesitylene/Dioxane solvent system? Dioxane ensures sufficient solubility of the monomeric precursors, while mesitylene acts as a non-polar, planar template that promotes the π-π stacking of the growing 2D polymer sheets[4]. An imbalance in this ratio disrupts the stacking, leading to collapsed pores and severely restricted ion diffusion pathways.

  • Why is the conductive additive ratio lower than typical organic electrodes? Standard organic materials often require up to 40-50% inactive mass (carbon/PEDOT) to function[1]. Because the 2,7-DAP core provides intrinsic conductivity, the DAPh-TFP COF requires only 30% conductive carbon, significantly improving the practical energy density of the full cell[4].

Quantitative Data & Performance Benchmarks

The integration of 2,7-DAP into COF architectures yields measurable improvements in both conductivity and capacity retention compared to traditional anthraquinone-based controls[3][5].

Table 1: Electrochemical Performance Benchmarks of COF-based Cathodes

Material SystemApplicationConductive Additive RequirementKey Performance MetricCapacity Retention
DAAQ-TFP COF Li-Ion CathodeHigh (Requires PEDOT)Low intrinsic conductivity (4.8 × 10⁻⁵ S/cm)[3]Moderate
DAPh-TFP COF Li-Ion CathodeLow (No PEDOT required)High intrinsic conductivity & fast Li⁺ diffusion[1]Excellent
S@DAPh-TFP COF Li-S CathodeNone (Serves as host)1079 mAh g⁻¹ at 0.05 C[6]76% after 1000 cycles (1 C)[5]
S@DAA-TFP COF Li-S CathodeNone (Control host)Inferior polysulfide conversion[5]Rapid fading[5]

References

  • Benchchem. "2,7-Diaminophenazine | High-Purity Research Chemical". 2

  • ACS Applied Nano Materials. "Nanoporous Phenazine-Based Covalent Organic Frameworks as Electrocatalytic Sulfur Hosts for Lithium–Sulfur Batteries". 5

  • NSF PAR. "Organic Electrode Materials for Fast-Rate, High-Power Battery Applications". 1

  • Semantic Scholar. "Phenazine–Based Covalent Organic Framework Cathode Materials with High Energy and Power Densities". 4

  • Wuhan University of Technology (Whut.edu.cn). "Designs and applications of multi-functional covalent organic frameworks in rechargeable batteries". 3

Sources

Application Note: Advanced Voltammetric Horseradish Peroxidase (HRP) Assay via m-Phenylenediamine to 2,7-Diaminophenazine Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While frequently queried in assay development as a "2,7-Diaminophenazine substrate assay," it is critical to establish the precise biochemical hierarchy: m-phenylenediamine (m-PDA) is the primary chromogenic and electroactive substrate. Horseradish peroxidase (HRP) catalyzes the H₂O₂-dependent oxidation of m-PDA to synthesize the highly stable, redox-active product, 2,7-Diaminophenazine (2,7-DAP) [1][2].

This application note outlines the mechanistic principles and detailed protocols for leveraging this specific enzymatic conversion. Because 2,7-DAP undergoes a perfectly symmetric, reversible two-electron reduction, this assay provides unparalleled advantages for Voltammetric Enzyme-Linked Immunoassays (VELIA) and advanced electrochemical biosensors[2].

Mechanistic Principles & Causality

To design a robust assay, researchers must understand the causality behind the signal generation. The reaction follows the classic "peroxidase cycle" coupled with spontaneous oxidative dimerization[3]:

  • Enzyme Activation: Native HRP[Fe(III)] reacts with hydrogen peroxide (H₂O₂) to form Compound I, a high-oxidation-state intermediate[Fe(IV)=O, porphyrin radical cation][3].

  • Substrate Oxidation: Compound I oxidizes the first molecule of m-PDA, reducing to Compound II. Compound II then oxidizes a second m-PDA molecule, returning the enzyme to its native state.

  • Product Dimerization: The generated m-PDA radicals undergo rapid oxidative coupling and dimerization to form 2,7-DAP[2][3].

  • Electrochemical Signal: 2,7-DAP undergoes a highly reversible two-electron reduction to form N,N′-dihydro-2,7-diaminophenazine at the electrode surface[2]. This adsorption-controlled reversible redox process is what makes the assay exceptionally sensitive for voltammetry.

HRP_Cycle HRP Native HRP[Fe(III)] CompI Compound I [Fe(IV)=O, P•+] HRP->CompI + H2O2 - H2O CompII Compound II [Fe(IV)=O] CompI->CompII + m-PDA - Radical CompII->HRP + m-PDA - Radical - H2O mPDA m-Phenylenediamine (Assay Substrate) Radical m-PDA Radical (Intermediate) mPDA->Radical Enzymatic Oxidation DAP 2,7-Diaminophenazine (Redox Product) Radical->DAP Oxidative Coupling & Dimerization Electro Electrochemical Signal (Reversible 2e- transfer) DAP->Electro Voltammetric Detection

Caption: HRP catalytic cycle illustrating the oxidation of m-PDA to the redox-active 2,7-Diaminophenazine.

Quantitative Substrate Comparison

Selecting m-PDA over traditional substrates requires weighing electrochemical reversibility against reaction time.

SubstratePrimary ProductDetection ModalityKey AdvantageLimitation
m-Phenylenediamine (m-PDA) 2,7-Diaminophenazine Electrochemical Perfectly symmetric, reversible 2e⁻ redox peaks Requires longer incubation (60 min)
o-Phenylenediamine (o-PDA)2,3-DiaminophenazineColorimetric / ElectrochemicalHigh chromogenic yieldHigher background auto-oxidation
TMBTMB DiimineColorimetric (450 nm)Extremely rapid turnoverPoor electrochemical reversibility
ABTSABTS Radical CationColorimetric (405 nm)Highly stable radicalLower overall sensitivity

Experimental Protocol: The m-PDA/2,7-DAP Voltammetric Assay

Reagent Preparation
  • Buffer System: Prepare a 0.02 M Britton-Robinson (BR) buffer (pH 6.0 - 7.0).

    • Causality: BR buffer is selected because it maintains a highly stable ionic strength without introducing competing electroactive ions that could foul the electrode or skew the cyclic voltammogram[2].

  • Substrate Solution: Prepare 2.0 mM m-PDA and 0.9 mM H₂O₂ in the BR buffer.

    • Causality: This specific stoichiometric ratio prevents H₂O₂-induced "suicide inhibition" of HRP while maximizing the radical generation required for 2,7-DAP dimerization[2].

Step-by-Step Methodology

Workflow Step1 1. Prepare 0.02 M BR Buffer (Establishes baseline ionic strength) Step2 2. Add 2.0 mM m-PDA & 0.9 mM H2O2 (Optimized substrate ratio) Step1->Step2 Step3 3. Introduce HRP & Incubate 60 min (Ensures complete 2,7-DAP conversion) Step2->Step3 Step4 4. Run Cyclic Voltammetry (CV) (Measures reversible redox peaks) Step3->Step4 Step5 5. Validate via Blank Controls (Confirms absence of auto-oxidation) Step4->Step5

Caption: Step-by-step experimental workflow for the m-PDA/2,7-DAP voltammetric HRP assay.

  • Initialize Cell: Add 10 mL of the prepared substrate solution (2.0 mM m-PDA + 0.9 mM H₂O₂ in 0.02 M BR buffer) to the electrochemical cell.

  • Introduce Enzyme: Spike the sample containing HRP (or HRP-conjugated antibodies for VELIA) into the cell.

  • Incubation: Incubate the mixture for exactly 60 minutes at room temperature.

    • Causality: Unlike rapid colorimetric assays, the oxidative coupling of m-PDA radicals into a stable 2,7-DAP phenazine ring requires time to reach a steady-state endpoint. 60 minutes guarantees maximum product yield[2].

  • Electrochemical Detection: Perform Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) using a three-electrode system (e.g., Glassy Carbon working electrode, Ag/AgCl reference, Platinum wire counter). Scan the potential window corresponding to the phenazine redox couple.

Self-Validating System & Quality Control

To ensure absolute trustworthiness of the assay, the protocol must be self-validating:

  • Negative Control (Blank): Run the exact protocol omitting HRP. The resulting voltammogram must show a flat baseline. Any peaks indicate spontaneous auto-oxidation of m-PDA by H₂O₂, usually caused by light exposure or trace metal contamination in the buffer.

  • Peak Symmetry Check: In the positive samples, calculate the ratio of the anodic peak current (Ipa) to the cathodic peak current (Ipc). For 2,7-DAP, the reduction and oxidation peaks are completely symmetric[2]. An Ipa/Ipc ratio deviating significantly from 1.0 indicates electrode fouling or incomplete dimerization, prompting immediate electrode polishing.

Electrochemical Data Interpretation

Upon successful completion of the assay, the generated 2,7-DAP will exhibit a distinct pair of reversible redox peaks. The reduction peak corresponds to the two-electron transfer converting 2,7-DAP to N,N′-dihydro-2,7-diaminophenazine[2]. Because this product behaves as a complete adsorption reversible redox process on the electrode, the current response is directly proportional to the original HRP concentration in the sample, allowing for highly sensitive quantification in diagnostic applications[2].

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: nih.gov (PMC)

Sources

Application Notes and Protocols for Staining Nucleic Acids in Biological Samples with 2,7-Diaminophenazine

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,7-diaminophenazine for the fluorescent staining of nucleic acids in a variety of biological samples. This document offers detailed protocols for staining nucleic acids in electrophoretic gels, as well as in fixed and live cells, supported by scientific principles and considerations for experimental design and optimization.

Introduction: 2,7-Diaminophenazine as a Novel Nucleic Acid Stain

The visualization of nucleic acids is a cornerstone of molecular and cellular biology. 2,7-Diaminophenazine is an organic compound featuring a planar, aromatic phenazine core with amino groups at the 2 and 7 positions[1]. This structure imparts fluorescent properties, with diaminophenazine derivatives noted for moderate emission in the 500-550 nm range[2]. The planar nature of the phenazine ring suggests a potential mechanism of interaction with DNA through intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix[2][3][4]. This binding event often leads to a significant enhancement of the dye's fluorescence, making it a promising candidate for a nucleic acid stain.

The development of novel fluorescent probes for nucleic acid detection is driven by the need for safer and more effective alternatives to traditional dyes like ethidium bromide, which is a known mutagen. While the toxicological properties of 2,7-diaminophenazine require further investigation, studies on the related isomer, 2,3-diaminophenazine, have explored its genotoxic effects and cellular uptake, suggesting that phenazine derivatives can be designed for biological imaging applications[5][6].

These protocols are designed to serve as a robust starting point for the application of 2,7-diaminophenazine in your research. As with any new reagent, optimization of staining conditions is crucial for achieving the best results.

Mechanism of Action: The Basis of Fluorescence

The utility of 2,7-diaminophenazine as a nucleic acid stain is predicated on its photophysical properties and its interaction with DNA and RNA. The extended π-conjugated system of the phenazine core is responsible for its ability to absorb and emit light[2].

Upon binding to nucleic acids, likely through intercalation, the dye molecule becomes constrained in a more rigid environment. This restriction of molecular motion can lead to a significant increase in fluorescence quantum yield, resulting in a bright signal that is proportional to the amount of nucleic acid present. The interaction is also influenced by electrostatic forces between the dye and the negatively charged phosphate backbone of the nucleic acid.

Diagram: Proposed Mechanism of 2,7-Diaminophenazine Staining

cluster_0 In Solution (Low Fluorescence) cluster_1 Interaction with Nucleic Acids cluster_2 Bound State (High Fluorescence) 2,7-DAP 2,7-Diaminophenazine (Free in solution) Low_Fluorescence Low Quantum Yield (Rotational freedom quenches fluorescence) 2,7-DAP->Low_Fluorescence Binding Intercalation between base pairs + Electrostatic interaction 2,7-DAP->Binding Binds to DNA Double-stranded DNA/RNA Bound_DAP 2,7-Diaminophenazine-NA Complex (Restricted motion) Binding->Bound_DAP Forms High_Fluorescence High Quantum Yield (Bright Fluorescence) Bound_DAP->High_Fluorescence

Caption: Proposed mechanism of 2,7-diaminophenazine fluorescence upon binding to nucleic acids.

Application I: Staining Nucleic Acids in Electrophoresis Gels

This protocol provides a method for visualizing DNA and RNA separated by agarose or polyacrylamide gel electrophoresis.

Core Principles and Self-Validation

The protocol's validity is ensured by including a DNA ladder with known concentrations, allowing for the assessment of staining sensitivity. The presence of sharp, well-defined bands in the ladder will confirm the efficacy of the staining procedure. A low background fluorescence in the gel is indicative of a successful wash step and specific binding of the dye to the nucleic acids.

Quantitative Data Summary
ParameterRecommended RangeNotes
Stock Solution 1-10 mM in DMSOStore protected from light at -20°C.
Working Solution 1-5 µM in TAE or TBE bufferPrepare fresh before use.
Staining Time 15-45 minutesOptimization may be required.
Destaining Time 10-30 minutes (optional)Can reduce background fluorescence.
Detailed Protocol: Post-Staining of Gels

This method is recommended for its sensitivity and for avoiding potential effects of the dye on nucleic acid migration during electrophoresis[7].

  • Electrophoresis: Perform agarose or polyacrylamide gel electrophoresis of your nucleic acid samples according to your standard protocol.

  • Prepare Staining Solution: Prepare a sufficient volume of 1X TAE or TBE buffer containing 1-5 µM 2,7-diaminophenazine to fully submerge the gel.

  • Staining: Carefully place the gel in a clean container with the staining solution. Incubate for 15-45 minutes at room temperature with gentle agitation, protected from light.

  • Destaining (Optional): For a lower background, transfer the gel to a container with fresh 1X TAE or TBE buffer and destain for 10-30 minutes with gentle agitation.

  • Visualization: Place the gel on a UV or blue-light transilluminator. As the exact excitation and emission maxima for 2,7-diaminophenazine are not widely published, it is recommended to test a range of excitation sources (e.g., standard UV transilluminator at ~302 nm or a blue-light source at ~470 nm) and emission filters (e.g., a standard ethidium bromide filter or a SYBR Green filter). Capture the image using a gel documentation system.

Experimental Workflow Diagram

Start Start: Electrophoresed Gel Prepare_Stain Prepare 1-5 µM 2,7-Diaminophenazine in TAE/TBE Buffer Start->Prepare_Stain Stain_Gel Incubate Gel in Staining Solution (15-45 min, protected from light) Prepare_Stain->Stain_Gel Destain_Gel Optional: Destain in Buffer (10-30 min) Stain_Gel->Destain_Gel Visualize Visualize on Transilluminator (UV or Blue Light) Destain_Gel->Visualize End End: Image Captured Visualize->End

Caption: Workflow for post-staining of electrophoresis gels with 2,7-diaminophenazine.

Application II: Staining Nucleic Acids in Cultured Cells

These protocols are designed for the visualization of nucleic acids in both fixed and live cultured cells.

Staining Fixed and Permeabilized Cells

This protocol is suitable for high-resolution imaging of nuclear morphology and DNA content in fixed cells.

Successful staining is validated by observing bright and specific fluorescence localized to the cell nucleus, with minimal cytoplasmic background. A well-defined nuclear morphology, without signs of cell shrinkage or damage, indicates proper fixation and permeabilization.

ParameterRecommended RangeNotes
Stock Solution 1-10 mM in DMSOStore protected from light at -20°C.
Working Solution 0.5-5 µM in PBSPrepare fresh before use.
Fixation 4% Paraformaldehyde in PBS10-15 minutes at room temperature.
Permeabilization 0.1-0.5% Triton X-100 in PBS10-15 minutes at room temperature.
Staining Time 10-30 minutesOptimization is recommended.
  • Cell Culture: Culture cells on a suitable imaging substrate (e.g., coverslips, chamber slides, or microplates).

  • Fixation: Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature[8].

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature[8].

  • Staining: Wash the cells twice with PBS. Prepare a 0.5-5 µM solution of 2,7-diaminophenazine in PBS. Add the staining solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets. Based on the emission of related compounds, a filter set suitable for GFP or FITC may be a good starting point[2].

Staining Live Cells

This protocol is for real-time imaging of nuclear dynamics in living cells. The cell permeability of 2,7-diaminophenazine has not been extensively characterized; therefore, this protocol is a starting point for optimization.

The success of live-cell staining is determined by the ability to visualize nuclear structures in healthy, viable cells. Cell morphology should remain normal throughout the imaging experiment, and there should be no signs of cytotoxicity, such as membrane blebbing or cell detachment.

ParameterRecommended RangeNotes
Stock Solution 1-10 mM in DMSOStore protected from light at -20°C.
Working Solution 0.1-2 µM in culture mediumPrepare fresh before use.
Staining Time 15-60 minutesShorter times are preferable to minimize toxicity.
  • Cell Culture: Plate cells on an appropriate imaging vessel and allow them to adhere and grow.

  • Prepare Staining Solution: Prepare a working solution of 0.1-2 µM 2,7-diaminophenazine in pre-warmed (37°C) complete culture medium[9].

  • Staining: Replace the existing culture medium with the staining solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator[9].

  • Washing (Optional): For some applications, washing the cells once with pre-warmed culture medium may reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching[9].

Experimental Workflow Diagram for Cell Staining

cluster_0 Fixed Cell Staining cluster_1 Live Cell Staining Fix Fix Cells (4% PFA) Permeabilize Permeabilize Cells (0.1% Triton X-100) Fix->Permeabilize Stain_Fixed Stain with 0.5-5 µM 2,7-DAP Permeabilize->Stain_Fixed Wash_Fixed Wash with PBS Stain_Fixed->Wash_Fixed Image_Fixed Mount and Image Wash_Fixed->Image_Fixed Stain_Live Stain with 0.1-2 µM 2,7-DAP in culture medium Wash_Live Optional Wash Stain_Live->Wash_Live Image_Live Image in Environmental Chamber Wash_Live->Image_Live Start_Cells Cultured Cells Start_Cells->Fix Start_Cells->Stain_Live

Caption: Comparative workflow for fixed and live cell staining with 2,7-diaminophenazine.

Safety and Handling

As a potential DNA intercalating agent, 2,7-diaminophenazine should be handled with caution. Treat all nucleic acid binding dyes as potential mutagens[10]. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Dispose of waste according to institutional guidelines for chemical waste.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Incorrect filter set; Low dye concentration; Insufficient staining time.Determine the optimal excitation/emission wavelengths for 2,7-diaminophenazine. Increase dye concentration and/or incubation time.
High Background High dye concentration; Insufficient washing.Decrease dye concentration. Increase the number and/or duration of wash steps. For gels, a destaining step is recommended.
Cell Toxicity (Live Imaging) High dye concentration; Prolonged exposure to dye or excitation light.Decrease dye concentration and incubation time. Use the lowest possible light intensity and exposure time during imaging.
Photobleaching High excitation light intensity; Prolonged exposure.Reduce light intensity and exposure time. Use an anti-fade mounting medium for fixed cells.

References

  • GE Healthcare. (n.d.). Fluorescent DNA Gel Stain Detection. Retrieved from [Link]

  • Gurskii, G. V., Zasedatelev, A. S., & Strel'tsov, S. A. (1987). [Interaction of DNA with phenazine series compounds]. Molekuliarnaia biologiia, 21(5), 1235–1248.
  • Edvotek. (n.d.). In-Gel SYBR® Safe DNA Staining Protocol. Retrieved from [Link]

  • Kleinwächter, V., Balcarová, Z., Reinert, K. E., Triebel, H., Grezes, J. R., & Bär, H. (1986). A study of drug binding to DNA by partial intercalation using a model phenazine derivative. General physiology and biophysics, 5(4), 423–432.
  • Butler, J. S., Sántha, K., & Stiegman, A. E. (2014). DNA Intercalating Near-Infrared Luminescent Lanthanide Complexes Containing Dipyrido[3,2-a:2′,3′-c]phenazine (dppz) Ligands: Synthesis, Crystal Structures, Stability, Luminescence Properties and CT-DNA Interaction. Molecules (Basel, Switzerland), 19(11), 18889–18906.
  • Cebulska-Wasilewska, A., Nowak, D., Niedzwiedz, W., Wagner, E. D., & Plewa, M. J. (1999). Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods.
  • Das, A., Bhowmick, D., Dutta, S., Ali, M., & Bhaumik, A. (2020). Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. Scientific reports, 10(1), 19895.
  • Li, F., & Kelly, J. M. (2019). Recent Developments in the Interactions of Classic Intercalated Ruthenium Compounds: [Ru(bpy)2dppz]2+ and [Ru(phen)2dppz]2+ with a DNA Molecule. Molecules (Basel, Switzerland), 24(4), 785.
  • Mondal, B., Ghosh, S., Mukherjee, S., & Brandão, P. (2021). A hydrated 2,3-diaminophenazinium chloride as a promising building block against SARS-CoV-2. Scientific reports, 11(1), 23157.
  • Goll, F. D., Welscher, P. J., Bodenmüller, F., Blinder, R., Jelezko, F., & Ziener, U. (2024). Photostability of Phenoxazine Derivatives. ChemPhysChem : a European journal of chemical physics and physical chemistry, 25(21), e202400506.
  • LI-COR Biosciences. (2018). DNA Separation and Detection on Agarose Gels/Post-Electrophoresis Staining Protocol. Retrieved from [Link]

  • Cleverley, R. M., & Butler, P. J. G. (2019). Molecular methods for assessment of non-covalent metallodrug–DNA interactions. Chemical Society reviews, 48(4), 947–969.
  • Instituto de Biomedicina de Sevilla. (n.d.). Protocol Cell Cycle 1 - Staining. Retrieved from [Link]

  • Goll, F. D., Welscher, P. J., Bodenmüller, F., Blinder, R., Jelezko, F., & Ziener, U. (2024). Photostability of Phenoxazine Derivatives. ChemPhysChem, 25(21), e202400506.
  • Al-Attar, A. M., & El-Khouly, M. E. (2025). Synthesis and Photophysics of Dibenz[a,c]phenazine Derivatives. ChemistrySelect, 10(29), e202501234.
  • Kumar, A., Singh, R., & Kumar, P. (2022). Synthesis of 2,3-diaminophenazines. Materials Today: Proceedings, 62, 3456-3460.
  • Bag, S., & Patra, A. K. (2024). Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society.
  • de Oliveira, A. C., & de Oliveira, H. P. (2023). Phenazines and Photoactive Formulations: Promising Photodrugs for Photodynamic Therapy.
  • Wang, X., Zhang, Y., Wang, C., Wang, R., Shi, Y., & Yang, J. (2020). In Situ Formation of 2,3-Diaminophenazine for Evaluation of Alkaline Phosphatase Activity via the Inner Filter Effect.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114754, 2,7-Diaminophenazine. Retrieved from [Link].

  • Wang, Q., Li, Y., Liu, Y., Zhang, Y., & Wang, J. (2018). Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples. New Journal of Chemistry, 42(20), 16867-16872.
  • Li, J., Wang, Y., & Zhang, X. (2019). 2,3-Diaminophenazine. Molbank, 2019(3), M1083.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH Conditions for 2,7-Diaminophenazine Redox Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenazine Electrochemistry. As application scientists, we understand that transitioning a promising redox-active molecule from theoretical design to a functional system—such as an aqueous organic redox flow battery (AORFB) or an electrochemical biosensor—requires rigorous optimization.

2,7-Diaminophenazine (DAP) is a highly functionalized phenazine derivative characterized by its robust, planar aromatic structure and exceptional reversible redox activity[1]. However, its electrochemical behavior is inextricably linked to the pH of its environment. This guide provides the causality behind these pH dependencies, self-validating experimental protocols, and troubleshooting steps to ensure optimal redox performance.

The Causality of pH in DAP Electrochemistry

To troubleshoot DAP, you must first understand the fundamental mechanism governing its behavior: Proton-Coupled Electron Transfer (PCET) .

In aqueous media, the phenazine core of DAP undergoes a reversible two-electron, two-proton (


) reduction to form N,N′-dihydro-2,7-diaminophenazine[2][3]. Because protons are directly consumed and released during this redox cycle, the formal redox potential (

) is governed by the Nernst equation. At 25°C, the potential shifts by approximately -59 mV per pH unit [2].

Furthermore, the electron-donating primary amine groups (-NH₂) at the 2 and 7 positions increase the electron density on the phenazine ring. This specific substitution pattern shifts the redox potential to more negative values compared to the parent phenazine, making DAP an excellent candidate for anolyte materials in energy storage[1][2].

PCET_Mechanism Ox Oxidized DAP (Phenazine Core) PCET Proton-Coupled Electron Transfer Ox->PCET + 2e⁻, + 2H⁺ PCET->Ox Red Reduced DAP (N,N'-Dihydro-DAP) PCET->Red Red->PCET - 2e⁻, - 2H⁺

Fig 1: The reversible 2e⁻/2H⁺ proton-coupled electron transfer (PCET) mechanism of DAP.

Quantitative Data: pH Impact on DAP Properties

The physical and electrochemical properties of DAP fluctuate drastically across the pH scale. Use the table below to anticipate baseline behaviors before beginning your experiments.

pH RangeDominant DAP SpeciesRedox Potential (

)
Aqueous SolubilityCommon Experimental Challenges
Acidic (pH < 4) Protonated (-NH₃⁺)Shifted PositiveHighBackground hydrogen evolution interference.
Neutral (pH 6-8) Neutral (-NH₂)IntermediateLowPeak broadening due to proton diffusion limits.
Alkaline (pH > 10) Neutral / DeprotonatedShifted NegativeVery LowElectrode passivation via precipitation.

Troubleshooting Guide & FAQs

Q1: During cyclic voltammetry at neutral pH, I observe severe peak broadening and a large peak separation (


 mV). How do I fix the kinetics? 
Causality:  At neutral pH, the bulk proton concentration is extremely low (

M). Because DAP requires two protons for every reduction event, the reaction becomes rate-limited by the diffusion of protons to the electrode surface rather than the electron transfer itself. Solution: Increase the buffer capacity of your electrolyte. Upgrading from a 0.05 M to a 0.5 M phosphate buffer ensures a high local concentration of proton donors near the electrode surface, restoring the sharp, symmetric peaks indicative of a reversible process[1].

Q2: The electrochemical signal of DAP completely disappears when transitioning from pH 3.0 to pH 10.0. Is the molecule degrading? Causality: The molecule is likely not degrading; it is precipitating. The amino groups of DAP act as weak bases. In acidic media, they protonate to form highly soluble ammonium cations[4]. As the pH surpasses their pKa, the molecule returns to its neutral, hydrophobic state, drastically reducing its aqueous solubility[4][5]. Solution: To maintain solubility across a broad pH range, introduce a co-solvent (e.g., 5-10% v/v DMSO). If you are designing a commercial flow battery, consider utilizing chemically modified phenazine derivatives with permanent hydrophilic groups (e.g., quaternary ammonium)[5].

Q3: I see an irreversible oxidation peak at high anodic potentials (> +0.5 V vs. Ag/AgCl). What is happening? Causality: While the phenazine core undergoes a highly reversible


 reduction, the primary amine groups (-NH₂) are susceptible to irreversible oxidative coupling at high anodic potentials[6]. This oxidation leads to the formation of polymeric films on the electrode surface, passivating it and destroying the monomeric signal[1][6].
Solution:  Restrict your cyclic voltammetry upper vertex potential to a maximum of +0.3 V (vs. Ag/AgCl) to isolate the reversible phenazine core redox couple.

Self-Validating Experimental Protocol

To ensure data integrity, every electrochemical workflow must be self-validating. Follow this step-by-step methodology for the pH-dependent characterization of DAP.

Step 1: Baseline Verification (The "Blank" Check)

  • Action: Prepare 0.1 M buffer solutions ranging from pH 2.0 to 12.0. Run a cyclic voltammogram (CV) of the bare buffer using a freshly polished glassy carbon working electrode.

  • Validation: The complete absence of faradaic peaks confirms electrolyte purity and a clean electrode surface.

Step 2: Analyte Introduction & Reversibility Check

  • Action: Dissolve DAP to a concentration of 1.0 mM. Run a CV at 50 mV/s within a restricted potential window (-0.8 V to +0.3 V vs. Ag/AgCl).

  • Validation: The appearance of a symmetric pair of redox peaks with a peak separation (

    
    ) of approximately 30-40 mV (for a 2-electron process) confirms ideal reversible kinetics[1].
    

Step 3: Kinetic Validation (Diffusion Control)

  • Action: Perform CVs at varying scan rates (10, 20, 50, 100 mV/s). Plot the anodic peak current (

    
    ) against the square root of the scan rate (
    
    
    
    ).
  • Validation: A strictly linear relationship confirms that the redox process is diffusion-controlled and not limited by surface adsorption, validating the system's electrochemical integrity.

Step 4: Nernstian pH Titration

  • Action: Extract the half-wave potential (

    
    ) at each pH level. Plot 
    
    
    
    versus pH.
  • Validation: A linear slope of approximately -59 mV/pH unit mathematically validates the

    
     PCET mechanism[2][3].
    

Workflow A 1. Baseline Verification (Blank Buffer CV) B 2. Analyte Introduction (Add DAP, CV at 50 mV/s) A->B  No Faradaic Peaks   Err1 Contamination Detected A->Err1  Peaks Present   C 3. Kinetic Validation (Ip vs. v^1/2 Linearity) B->C  Symmetric Peaks   D 4. pH Titration & Nernst Analysis (E1/2 vs. pH) C->D  Diffusion Controlled   Err2 Adsorption/Precipitation C->Err2  Non-linear  

Fig 2: Self-validating experimental workflow for DAP electrochemical characterization.

References

Sources

Technical Support Center: Preventing 2,7-Diaminophenazine Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2,7-Diaminophenazine (DAP) . DAP is a highly functionalized, planar phenazine derivative utilized extensively in materials science, fluorescent probing, and biochemical research[1]. However, researchers frequently encounter severe aggregation and precipitation when transitioning this compound into aqueous buffers.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the underlying physical chemistry of DAP to provide self-validating, mechanistically grounded solutions for maintaining stable, monomeric dispersions.

Section 1: Core Causality & Diagnostic FAQs

Q1: Why does 2,7-Diaminophenazine aggregate so rapidly in standard biological buffers (e.g., PBS at pH 7.4)? Causality: The aggregation is driven by two synergistic thermodynamic forces. First, DAP possesses an extended, rigid π-conjugated phenazine core (C12H10N4) that strongly favors intermolecular π-π stacking[1][2]. Second, at physiological pH (7.4), the primary amino groups at the 2 and 7 positions remain unprotonated. Without electrostatic repulsion to counteract the hydrophobic effect, the molecules rapidly self-assemble into insoluble aggregates. This behavior is common among planar phenazine derivatives, which often exhibit intrinsic aqueous solubilities as low as ~200 µg/mL[3].

Q2: Can I use pH modulation to prevent aggregation without altering the molecule's core structure? Causality: Yes. The amino groups on DAP serve as excellent physical handles. By lowering the aqueous pH below the pKa of these amino groups (typically pH < 5.0), you induce protonation (-NH3+). The resulting cationic charges generate strong electrostatic repulsion between DAP molecules, effectively disrupting the π-π stacking and maintaining a stable monomeric state. The presence of these amino functional groups dramatically enhances its adaptability in solution when properly managed[4].

Q3: If my assay requires neutral pH, what is the most reliable encapsulation strategy? Causality: For neutral pH assays, steric stabilization or hydrophobic shielding is required. Using amphiphilic block copolymers, such as Pluronic F127, is highly effective. The hydrophobic poly(propylene oxide) (PPO) core of the micelle encapsulates the planar phenazine ring, while the hydrophilic poly(ethylene oxide) (PEO) corona interfaces with the aqueous medium[3]. This completely suppresses aggregation while maintaining high apparent solubility in the aqueous bulk phase.

Aggregation_Mechanisms DAP 2,7-Diaminophenazine (Aqueous Environment) PiStacking Strong π-π Stacking (Planar Aromatic Core) DAP->PiStacking Hydrophobic Hydrophobic Effect (Water Exclusion) DAP->Hydrophobic Agg Aggregation & Precipitation (Signal Quenching) PiStacking->Agg Hydrophobic->Agg pH pH Modulation (pH < 5) Amine Protonation Agg->pH Strategy 1 Micelles Polymeric Micelles (e.g., Pluronic F127) Agg->Micelles Strategy 2 Cosolvent Co-solvents & Surfactants (DMSO / Tween-20) Agg->Cosolvent Strategy 3 Stable Stable Monomeric Dispersion (Assay Ready) pH->Stable Micelles->Stable Cosolvent->Stable

Logical relationship of 2,7-Diaminophenazine aggregation causes and prevention strategies.

Section 2: Troubleshooting Common Experimental Failures

Issue 1: Visible precipitation immediately upon diluting a DMSO stock of DAP into aqueous media.

  • Root Cause: "Solvent shock." When a highly concentrated DMSO stock is rapidly introduced into water, the local supersaturation of DAP exceeds its nucleation threshold before the DMSO can diffuse evenly.

  • Resolution: Pre-warm the aqueous buffer to 37°C to increase kinetic solubility. Add the DMSO stock dropwise under vigorous vortexing. Maintain a final DMSO concentration of at least 5% (v/v), and supplement with 0.1% Tween-20 to lower the surface tension and provide immediate micellar shielding.

Issue 2: Loss of fluorescence signal over time in solution, despite no visible precipitation.

  • Root Cause: Formation of soluble nano-aggregates. The extended conjugated system of DAP is highly fluorescent[1], but π-π stacked nano-aggregates undergo severe self-quenching (Aggregation-Caused Quenching, ACQ).

  • Resolution: Measure the dynamic light scattering (DLS) of the solution. If nano-aggregates are detected, transition to the polymeric micelle encapsulation protocol (see Section 4) to isolate individual fluorophores.

Section 3: Quantitative Solubility and Aggregation Parameters

The following table summarizes the expected behavior of DAP under various solubilization matrices to help you select the right approach for your specific workflow.

Solubilization MatrixpH LevelApparent Solubility (µg/mL)Aggregation StatePrimary Mechanism of Stabilization
Pure Deionized Water 7.0< 50Macroscopic PrecipitateNone (Strong π-π stacking dominates)
Acidic Buffer (Acetate) 4.5> 1,000MonomericElectrostatic Repulsion (Amine Protonation)
5% DMSO + 0.1% Tween-20 7.4~ 250Nano-dispersedSurfactant Shielding
Pluronic F127 Micelles (10%) 7.4> 2,000Encapsulated MonomersSteric & Hydrophobic Encapsulation

Section 4: Validated Step-by-Step Methodologies

Protocol A: Preparation of Stable DAP Aqueous Solutions via Polymeric Micelle Encapsulation

This self-validating system ensures that any unencapsulated DAP is removed prior to the final assay, guaranteeing a stable stock[3].

  • Organic Phase Preparation: Dissolve 5 mg of 2,7-Diaminophenazine in 2 mL of Tetrahydrofuran (THF) or Methanol. Causality: This ensures complete disruption of the crystalline lattice forces.

  • Polymer Addition: Add 50 mg of Pluronic F127 block copolymer to the organic solution and vortex until completely dissolved.

  • Film Formation: Transfer the mixture to a round-bottom flask. Evaporate the solvent slowly using a rotary evaporator at 40°C under reduced pressure until a uniform, thin solid film forms on the flask wall.

  • Hydration: Add 5 mL of your target aqueous buffer (e.g., PBS, pH 7.4) to the flask.

  • Self-Assembly: Sonicate the flask in a bath sonicator for 15-20 minutes at room temperature. Causality: The mechanical energy forces the hydration of the film, driving the spontaneous self-assembly of micelles around the hydrophobic DAP core.

  • Purification (Self-Validation Check): Pass the resulting dispersion through a 0.22 µm PES syringe filter. Any unencapsulated DAP will remain as an insoluble aggregate and be caught by the filter. The resulting filtrate is your stable, aggregation-free DAP micellar solution.

Workflow Step1 1. Dissolve DAP in Organic Solvent Step2 2. Add Pluronic F127 Copolymer Step1->Step2 Step3 3. Evaporate Solvent (Thin Film) Step2->Step3 Step4 4. Hydrate Film with Aqueous Buffer Step3->Step4 Step5 5. Sonication & Sterile Filtration Step4->Step5 Result Stable DAP Micelles (No Aggregation) Step5->Result

Step-by-step workflow for encapsulating DAP in Pluronic F127 polymeric micelles.

Protocol B: Acidic pH-Shift Solubilization

Use this protocol if your downstream application is compatible with acidic conditions.

  • Initial Dispersion: Suspend 1 mg of DAP in 9 mL of deionized water. The suspension will appear cloudy due to immediate aggregation.

  • Acidification: Titrate dropwise with 0.1 M HCl under continuous magnetic stirring until the pH reaches 4.5.

  • Equilibration: Stir for 30 minutes. The solution will clarify as the primary amines protonate, breaking the aggregates via electrostatic repulsion.

  • Volume Adjustment: Bring the final volume to 10 mL with a pH 4.5 acetate buffer to lock the pH state and prevent re-aggregation.

References

  • National Center for Biotechnology Information (NCBI). "2,7-Diaminophenazine | C12H10N4 | CID 114754". Source: PubChem. URL:[Link]

  • Dib N, et al. "Development and Evaluation of 2-Amino-7-Fluorophenazine 5,10-Dioxide Polymeric Micelles as Antitumoral Agents for 4T1 Breast Cancer". Source: PMC (PubMed Central). URL:[Link]

  • Zhang C, et al. "Amino Group Enhanced Phenazine Derivative as Electrode Material for Lithium Storage". Source: ResearchGate. URL:[Link]

Sources

Technical Support Center: Optimizing Enzymatic Synthesis of 2,7-Diaminophenazine (2,7-DAP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center. I am the Senior Application Scientist overseeing phenazine biosynthesis workflows. The enzymatic synthesis of 2,7-Diaminophenazine (2,7-DAP) offers a highly specific, green-chemistry alternative to traditional chemical condensation. However, researchers frequently encounter yield bottlenecks due to the hyper-reactivity of arylamine intermediates. This guide is designed to move beyond generic troubleshooting—we will dissect the thermodynamic and kinetic realities of your reaction to help you establish a self-validating, high-yield workflow.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does my enzymatic synthesis of 2,7-DAP often result in dark, insoluble byproducts instead of the desired phenazine crystals? A: This is a kinetic issue driven by over-oxidation. The synthesis of 2,7-DAP from m-phenylenediamine (m-PDA) proceeds via a highly reactive cation radical intermediate (ArNH•+)[1]. If the steady-state concentration of these radicals exceeds the rate of controlled head-to-tail dimerization, the reaction pathways diverge. Instead of cyclizing into the phenazine core, the radicals undergo uncontrolled C-N and C-C cross-coupling, yielding amorphous, insoluble polyarylamines[1]. To fix this, you must slow the reaction rate by strictly controlling the introduction of your oxidant.

Q: How does the choice of biocatalyst (HRP vs. Laccase) alter the reaction dynamics and yield? A: Horseradish peroxidase (HRP) relies on H₂O₂ as an electron acceptor, driving a rapid two-electron oxidation. While highly efficient, HRP is susceptible to suicide inactivation (forming the inactive Compound III) if H₂O₂ is in excess[2]. Conversely, Laccases (e.g., from Myceliophthora thermophila or Bacillus subtilis CotA) utilize ambient molecular oxygen (O₂) as a traceless oxidant[3]. Laccase-mediated systems (LMS) prevent H₂O₂-induced enzyme degradation and offer a greener thermodynamic profile, though they often require longer reaction times to achieve comparable yields[4].

Q: My enzyme completely loses activity mid-reaction. How do I prevent this? A: Free radical damage to the enzyme's active site is the primary culprit. Buffer optimization is critical here. Ensure the reaction is strictly maintained between pH 5.0 and 6.5. At lower pH levels, radical intermediates are overly stabilized, slowing dimerization and increasing the likelihood of the radicals attacking the enzyme itself. Additionally, immobilizing the enzyme on a solid support (such as nanocellulose) sterically protects the active site and allows for catalyst recycling without yield loss[5].

Section 2: Visualizing the Reaction Dynamics

To effectively troubleshoot, you must understand the competing pathways in your reactor. Below is the mechanistic divergence between successful dimerization and unwanted polymerization.

Pathway mPDA m-Phenylenediamine (Substrate) Enzyme HRP + H2O2 or Laccase + O2 mPDA->Enzyme Oxidation Radical Cation Radical (ArNH•+) Enzyme->Radical 1e- Transfer Coupling C-N / C-C Coupling (Dimerization) Radical->Coupling Controlled Rate Polymer Polyarylamines (Insoluble Byproduct) Radical->Polymer Excess Oxidant (Over-oxidation) DAP 2,7-Diaminophenazine (Target Product) Coupling->DAP Cyclization

Fig 1: Enzymatic pathway of m-PDA oxidation to 2,7-DAP vs. competing polymerization.

Troubleshooting Issue Issue: Low 2,7-DAP Yield CheckOx Check Oxidant Ratio Issue->CheckOx HighOx [H2O2] > 0.5 eq CheckOx->HighOx LowOx [H2O2] < 0.4 eq CheckOx->LowOx FixHigh Reduce H2O2 or use dropwise addition HighOx->FixHigh Prevents Over-oxidation FixLow Increase H2O2 to reach 2:1 stoichiometry LowOx->FixLow Drives Conversion

Fig 2: Decision matrix for resolving low yield in peroxidase-catalyzed synthesis.

Section 3: Quantitative Optimization Parameters

Comparing catalytic systems is essential for scaling. The table below summarizes the empirically validated parameters required to maximize 2,7-DAP yield while suppressing side reactions.

ParameterHorseradish Peroxidase (HRP) SystemLaccase-Mediated System (LMS)
Primary Substrate m-Phenylenediamine (2.0 mM)m-Phenylenediamine / 2,5-Diaminobenzenesulfonic acid
Oxidant Source H₂O₂ (0.9 mM)Ambient Molecular Oxygen (O₂)
Optimal pH 5.0 - 6.5 (Britton-Robinson Buffer)4.5 - 5.5 (Acetate Buffer)
Temperature 20°C - 25°C (Room Temperature)30°C - 40°C
Reaction Time 60 minutes4 - 12 hours
Validation Marker Reversible 2e⁻ redox peaks via CVUV-Vis Absorbance / CV
Section 4: Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol cannot rely solely on end-point analysis. The following methodology for HRP-catalyzed synthesis integrates an electrochemical in-process validation step to guarantee the reaction is proceeding toward dimerization rather than polymerization.

Protocol: High-Yield HRP-Catalyzed Synthesis of 2,7-DAP

  • Step 1: Substrate Preparation. Dissolve m-phenylenediamine (m-PDA) in 0.02 mol/L Britton-Robinson (BR) buffer to achieve a final concentration of 2.0 mM.

    • Causality: BR buffer maintains a highly stable pH profile across the reaction window, preventing proton-induced radical quenching or premature enzyme denaturation[2].

  • Step 2: Biocatalyst Introduction. Add the Horseradish Peroxidase (HRP) to the buffered substrate. Ensure the mixture is continuously stirred at 25°C to eliminate localized concentration gradients that could trigger spontaneous polymerization.

  • Step 3: Controlled Oxidation (Critical Step). Prepare a 0.9 mM solution of H₂O₂. Add the H₂O₂ dropwise over a 30-minute period using a programmable syringe pump.

    • Causality: The stoichiometric ideal is roughly 2:1 (m-PDA:H₂O₂). Maintaining a sub-stoichiometric steady state of H₂O₂ prevents the formation of the inactive HRP Compound III and restricts the radical concentration, strictly favoring dimerization over polymerization[2].

  • Step 4: In-Process Validation (Electrochemical). At the 60-minute mark, extract a 100 µL aliquot and analyze it via Cyclic Voltammetry (CV) on a mercury or glassy carbon electrode.

    • Self-Validation Check: A successful synthesis of 2,7-DAP is confirmed by the appearance of completely symmetric, reversible redox peaks. This indicates the reversible two-electron reduction of 2,7-DAP to N,N′-dihydro-2,7-diaminophenazine[2]. If the peaks are broad, asymmetric, or absent, the reaction has over-oxidized into polyarylamines, and the batch should be aborted.

  • Step 5: Product Isolation. Once validated by CV, quench the reaction. Extract the target 2,7-DAP using High-Performance Liquid Chromatography (HPLC) or standard solvent extraction, verifying final structural purity via UV-Vis and ¹H NMR spectroscopy[2].

References
  • Studies on the oxidation of m-phenylene diamine by H2O2 catalyzed by horseradish peroxidase . ResearchGate. 2

  • Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores . Molecules / ipl.pt. 3

  • Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives . Chemical Papers / PMC. 1

  • Laccases: Versatile Biocatalysts for the Synthesis of Heterocyclic Cores (PMC Version) . National Institutes of Health. 4

  • Preparation and Characterization of 2,7-Diaminophenazine Supported on Nanocellulose as Novel Recyclable Nanocatalyst . Researcher.life. 5

Sources

Best practices for storing and handling 2,7-Diaminophenazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: 2,7-Diaminophenazine (DAPh) Storage, Handling, and Experimental Troubleshooting

Welcome to the Technical Support Center for 2,7-Diaminophenazine (DAPh). As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers and drug development professionals face when handling this highly functionalized, redox-active phenazine derivative.

Rather than simply listing instructions, this guide emphasizes the causality behind our experimental choices. Every protocol provided here is designed as a self-validating system , ensuring that you can verify the integrity of your materials at every step before committing them to complex syntheses, such as Covalent Organic Frameworks (COFs) or electrochemical assays.

Chemical & Physical Profiling

Understanding the fundamental properties of DAPh is the first step in preventing experimental failure. The presence of amino groups at the 2 and 7 positions significantly enhances its solubility in polar solvents and allows for versatile functionalization[1].

PropertyValueMechanistic Implication
CAS Number 120209-97-4Standard identifier for purity tracking and sourcing[1].
Molecular Formula C12H10N4High nitrogen content drives its utility as a redox-active material[1].
Molecular Weight 210.23 g/mol Essential for precise molarity calculations in stoichiometric COF synthesis[2].
Hazard Classification Acute Tox. 4, Skin/Eye Irrit. 2Aromatic amines interact with biological nucleophiles; requires strict PPE.
Storage Class 11 (Combustible Solids)Must be kept isolated from strong oxidizers to prevent auto-ignition.

FAQ: Storage & Handling Best Practices

Q: What is the optimal storage environment for 2,7-Diaminophenazine to prevent degradation? A: DAPh features a highly conjugated phenazine core with electron-donating amino groups. This specific structural arrangement makes the molecule highly susceptible to photo-oxidation and auto-oxidation when exposed to ambient moisture and oxygen[1]. Best Practice: Store the compound in a desiccator backfilled with an inert gas (Nitrogen or Argon) at 2–8°C. Ensure the container is opaque or wrapped in foil, as UV light can initiate radical formation, leading to the polymerization or degradation of the amino functional groups.

Q: What are the strict PPE requirements for handling this compound, and why? A: Because DAPh is a functionalized aromatic amine, it carries risks of respiratory tract irritation and dermal toxicity (classified under H302, H315, H319, and STOT SE 3). The causality here is the ability of aromatic amines to permeate the lipid bilayer of the skin and interact with cellular proteins. You must use a type N95 dust mask (or work entirely within a certified fume hood/glovebox), nitrile gloves, and chemical safety goggles to prevent any mucosal or dermal exposure.

Q: How can I verify the integrity of my DAPh stock before an experiment? A: Every protocol should be self-validating. Before synthesizing sensitive materials, validate your DAPh stock using FTIR or UV-Vis spectroscopy. In a pristine sample, you should observe sharp N-H stretching vibrations in the 3300–3500 cm⁻¹ region and distinct C=N stretching bands[2]. If the N-H bands are broadened or shifted significantly, it indicates environmental water absorption or partial oxidation, and the batch must be recrystallized before use.

HandlingWorkflow A Receive DAPh Batch B Inspect Container Integrity A->B C Transfer to Glovebox (Ar/N2) B->C D Store at 2-8°C (Dark) C->D E Pre-Experiment Validation (FTIR/UV-Vis) D->E F Proceed to Synthesis/Assay E->F

Workflow for the secure handling, storage, and validation of 2,7-Diaminophenazine.

Troubleshooting Guide: Experimental Workflows

Q: During Cyclic Voltammetry (CV) of my DAPh-based material, I am observing asymmetric or irreversible redox peaks. What is causing this? A: 2,7-Diaminophenazine is fundamentally characterized by a highly reversible two-electron reduction process, transitioning to N,N′-dihydro-2,7-diaminophenazine[3]. If your voltammogram shows irreversible peaks, the causality usually lies in the solvent system or electrode fouling. While the amino groups enhance solubility in polar solvents[1], if the pH of your electrolyte is not optimized, proton-coupled electron transfer (PCET) is disrupted. Solution: Validate your system by running a background scan of the bare glassy carbon electrode. If the electrode is clean, adjust your electrolyte pH to ensure sufficient proton availability for the complete adsorption reversible redox process[2].

RedoxPathway Ox 2,7-Diaminophenazine (Oxidized State) Red N,N'-dihydro-2,7-diaminophenazine (Reduced State) Ox->Red + 2e⁻, + 2H⁺ (Reduction) Red->Ox - 2e⁻, - 2H⁺ (Oxidation)

Reversible two-electron, two-proton redox mechanism of 2,7-Diaminophenazine.

Q: My DAPh-TFP COF synthesis is yielding amorphous polymers instead of crystalline frameworks. How do I fix this? A: The synthesis of a nanoporous phenazine-based COF (like DAPh-TFP) relies on reversible Schiff-base condensation between the amine groups of DAPh and the aldehyde groups of TFP (Triformylphloroglucinol)[4]. Amorphous yields indicate that the reaction kinetics are too fast, preventing the thermodynamic error-correction needed for crystallization. The root cause is typically an excessive concentration of the acid catalyst (e.g., PTSA) or inadequate solvent ratios[4]. Lower the catalyst concentration and ensure the reaction is conducted under strict solvothermal conditions to allow the framework to self-heal.

Validated Experimental Protocol: Preparation of DAPh-TFP Covalent Organic Frameworks

This methodology outlines the synthesis of redox-active COFs used as electrocatalytic sulfur hosts in Lithium-Sulfur batteries[4].

Step 1: Precursor Preparation (Inert Atmosphere) Inside an Argon-filled glovebox, weigh equimolar amounts of 2,7-Diaminophenazine·benzophenoneimine (DAPh-Bnzph) and Triformylphloroglucinol (TFP)[4]. Causality: Using the benzophenoneimine-protected DAPh prevents premature oxidation of the highly reactive amines before the condensation reaction begins.

Step 2: Solvent & Catalyst Addition Transfer the precursors to a Pyrex tube. Add a degassed solvent mixture (e.g., mesitylene/dioxane, 1:1 v/v) and a catalytic amount of aqueous para-toluenesulfonic acid (PTSA)[4]. Validation Checkpoint: The solution should initially appear homogenous. If precipitates form immediately, the solvent polarity is incorrect, and the batch should be discarded.

Step 3: Freeze-Pump-Thaw Degassing Subject the tube to three freeze-pump-thaw cycles using liquid nitrogen. Causality: This removes dissolved oxygen, which would otherwise terminate the polymerization or oxidize the phenazine core. Seal the tube under vacuum.

Step 4: Solvothermal Condensation Heat the sealed tube at 120°C for 72 hours. Causality: Prolonged heating provides the activation energy necessary for the reversible imine bond formation, ensuring a highly crystalline, thermodynamically stable framework.

Step 5: Isolation and Activation Cool to room temperature, filter the precipitate, and wash extensively with anhydrous THF and acetone to remove unreacted monomers. Dry under vacuum at 100°C for 12 hours. Validation Checkpoint: Run an FTIR on the final powder. The absolute disappearance of the –NH2 stretching (~3300 cm⁻¹) and –CHO stretching (~2800 cm⁻¹) confirms the successful stitching of the linkers[4].

References

  • ACS Publications. "Nanoporous Phenazine-Based Covalent Organic Frameworks as Electrocatalytic Sulfur Hosts for Lithium–Sulfur Batteries". Source: acs.org. URL:[Link]

  • ResearchGate. "ChemInform Abstract: Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations". Source: researchgate.net. URL:[Link]

Sources

Technical Support Center: Optimizing 2,7-Diaminophenazine for Live-Cell Staining

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I designed this guide to move beyond basic protocols and address the fundamental physicochemical behaviors of 2,7-Diaminophenazine (DAP) in live-cell environments.

DAP is a highly functionalized phenazine derivative with an extended π-conjugated system, making it an exceptional redox-sensitive fluorescent probe[1]. However, because it actively participates in intracellular electron transfer, optimizing its concentration is not just about signal intensity—it is about maintaining the delicate thermodynamic balance of the cell.

This guide provides drug development professionals and researchers with the mechanistic insights and self-validating protocols necessary to master DAP staining.

Part 1: Mechanistic Overview & Workflow Visualization

To troubleshoot DAP, you must first understand its mechanism of action. DAP undergoes a reversible two-electron reduction to form N,N'-dihydro-2,7-diaminophenazine[2]. In its oxidized state, DAP is highly fluorescent, emitting in the 500–550 nm range[1]. When internalized by healthy cells, native reductases convert DAP into its non-fluorescent dihydro state. Upon encountering reactive oxygen species (ROS) or oxidative stress, the probe is re-oxidized, restoring its fluorescence.

DAP_Workflow cluster_0 Intracellular Redox Cycling of 2,7-Diaminophenazine Ox 2,7-Diaminophenazine (Oxidized, Fluorescent) Em: 500-550 nm Red N,N'-dihydro-2,7-diaminophenazine (Reduced, Non-Fluorescent) Ox->Red Cellular Reductases (2e- reduction) Imaging Fluorescence Microscopy (FITC/GFP Channel) Ox->Imaging Signal Acquisition Red->Ox Intracellular ROS (Oxidation) Cell Live Cell Incubation (1-5 µM DAP, Serum-Free) Cell->Ox Probe Internalization

Figure 1: Intracellular redox-cycling mechanism and imaging workflow of 2,7-Diaminophenazine.

Part 2: Troubleshooting & FAQs

Q: Why is my fluorescence signal extremely weak, even when I increase the DAP concentration above 10 µM? A: Signal loss at high concentrations is a classic symptom of self-quenching. The robust, planar aromatic structure of DAP facilitates strong π-π stacking interactions when crowded[1]. Furthermore, because DAP's fluorescence relies on its oxidized state, a healthy cell with a highly reducing environment will naturally convert the probe to its non-fluorescent dihydro form[2]. Actionable Fix: Do not increase the concentration. Instead, use a positive control (e.g., treating cells with 100 µM H₂O₂ for 10 minutes) to induce oxidative stress and validate that the probe can be re-oxidized to its fluorescent state.

Q: I am observing significant cell death and morphological changes after 60 minutes of incubation. How can I reduce cytotoxicity? A: Phenazine derivatives are redox-active and can act as artificial electron shuttles[1]. If the concentration is too high or the incubation too long, DAP bypasses normal mitochondrial transport chains, initiating a futile redox cycle that generates lethal amounts of superoxide radicals. Actionable Fix: Restrict incubation times to a strict 20-minute window and cap your working concentration at 2.5 µM.

Q: My images show a high extracellular background and punctate staining on the cell membrane. How do I achieve clean intracellular resolution? A: This is caused by two factors: protein binding and solvent incompatibility. The diamine functionalization of DAP readily interacts with bovine serum albumin (BSA) in standard culture media, sequestering the probe extracellularly[1]. Additionally, if your DMSO stock has absorbed atmospheric moisture, the hydrophobic DAP molecules will form micro-precipitates that stick to the lipid bilayer. Actionable Fix: Always perform the staining step in a serum-free buffer (like HBSS) and ensure your 10 mM stock is prepared in strictly anhydrous DMSO.

Part 3: Quantitative Optimization Data

To prevent trial-and-error, our applications team has mapped the optimal concentration gradients for DAP in standard mammalian cell lines (e.g., HeLa, HEK293).

DAP Concentration (µM)Incubation Time (min)Signal-to-Noise Ratio (SNR)Cell Viability (24h post-stain)Scientific Observation / Causality
0.5 µM 30Low (<2.0)>95%Insufficient intracellular accumulation due to active efflux pump clearance.
2.5 µM 20 Optimal (8.5) >90% Ideal balance of membrane permeation and minimal redox-induced toxicity.
10.0 µM 20Moderate (4.0)<60%Self-quenching via π-π stacking; significant ROS generation causes apoptosis.
2.5 µM 60High (9.0)<40%Prolonged exposure leads to irreversible mitochondrial depolarization.
Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Step 5 includes a mandatory control to ensure that any lack of signal is due to biology (redox state) rather than a failure of the chemical probe.

Step 1: Probe Preparation (Stock Solution)

  • Action: Dissolve 2.1 mg of 2,7-Diaminophenazine in 1 mL of anhydrous DMSO to yield a 10 mM stock. Aliquot into dark tubes and store at -20°C.

  • Causality: The planar aromatic structure of DAP requires a highly polar aprotic solvent to prevent aggregation[1]. Light protection is critical to prevent premature photo-oxidation.

Step 2: Cell Preparation

  • Action: Seed cells in a glass-bottom imaging dish. Culture until 70-80% confluent.

  • Causality: Over-confluent cells exhibit contact inhibition and altered metabolic states, which skew the baseline intracellular redox environment.

Step 3: Staining (The Critical Step)

  • Action: Aspirate complete media. Wash cells twice with warm, serum-free HBSS. Dilute the 10 mM DAP stock to 2.5 µM in HBSS. Incubate cells in this solution for exactly 20 minutes at 37°C.

  • Causality: Removing serum prevents the diamine groups from binding to extracellular albumins[1]. A 20-minute window allows complete membrane permeation without triggering redox-induced apoptosis.

Step 4: Washing and Preparation for Imaging

  • Action: Aspirate the staining solution. Wash the cells 3 times with warm HBSS to remove any non-internalized probe. Leave cells in 1 mL of fresh HBSS for imaging.

Step 5: Imaging & Self-Validation

  • Action: Image immediately using a standard FITC/GFP filter set (Excitation: ~450–490 nm, Emission: 500–550 nm)[1].

  • Validation: If the signal is absent, add 50 µM H₂O₂ directly to the dish and image again after 5 minutes. A sudden spike in fluorescence validates that the probe was successfully internalized but was resting in its reduced (N,N'-dihydro) state due to healthy cellular metabolism[2].

Part 5: References

1.1 2.2

Sources

Technical Support Center: 2,7-Diaminophenazine (2,7-DAP) Modified Electrodes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 2,7-Diaminophenazine (2,7-DAP) modified electrodes. Whether utilized as redox mediators in oxidase-based biosensors, electrocatalytic hosts, or conjugated polymer frameworks for energy storage[1], maintaining the structural and electrochemical integrity of the 2,7-DAP layer is critical.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind signal degradation and provide self-validating protocols to restore your electrode's performance without destroying its molecular architecture.

Diagnostic Matrix: Identifying the Mechanism of Signal Loss

Before attempting regeneration, you must identify whether the electrode is suffering from reversible passivation or irreversible structural failure. Use the matrix below to interpret your Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) data.

Symptom Observed (CV / EIS)Probable Root CauseUnderlying MechanismRecommended Action
Gradual decrease in

and

over continuous cycling.
Proton Depletion2,7-DAP relies on a proton-coupled electron transfer (PCET). Lack of protons halts the redox cycle.Protocol A (Electrochemical Regeneration).
Sudden increase in

(>100 mV)
; increased

in EIS.
Surface FoulingAdsorption of proteins or organic macromolecules creates a steric/insulating barrier.Protocol B (Solvent Wash), followed by Protocol A .
Complete loss of intrinsic redox peaks ; high capacitive background.Film Delamination / Over-oxidationThe poly(2,7-DAP) backbone has been cleaved or physically detached from the substrate.Irreversible . Strip electrode and re-polymerize[2].
Irregular, noisy baseline during amperometric detection.Micro-bubble TrappingGas evolution (e.g.,

or

) trapped within the porous polymer matrix.
Degas buffer with

; apply static +0.1 V for 60s.
Troubleshooting & Frequently Asked Questions (FAQs)

Q: Why does the redox signal of my 2,7-DAP electrode decay rapidly during continuous operation in neutral or alkaline media? A: The core electrochemistry of 2,7-DAP is governed by a Proton-Coupled Electron Transfer (PCET) mechanism. Its reversible conversion to N,N′-dihydro-2,7-diaminophenazine is a two-electron, two-proton process[3]. In neutral or alkaline environments, the scarcity of available protons creates a kinetic bottleneck. This forces the molecule into unstable radical intermediate states that are prone to irreversible side reactions. Regenerating the electrode in an acidic medium forces the equilibrium back to the fully protonated, active state[4].

Q: How do I definitively differentiate between biological fouling and actual degradation of the poly(2,7-DAP) film? A: You must decouple charge transfer resistance from the actual concentration of active redox sites. Perform an EIS scan using a standard


 probe. If the charge transfer resistance (

) spikes but the intrinsic 2,7-DAP peak currents (

) remain intact after a mild solvent wash, the issue is purely surface fouling. If the intrinsic peak currents permanently decrease despite cleaning, the electroactive moieties are degrading or the film is desorbing[2].

Q: Can I use mechanical polishing (e.g., 0.05 µm alumina slurry) to quickly regenerate the electrode? A: Absolutely not. 2,7-DAP is typically immobilized via electropolymerization or integrated into a Covalent Organic Framework (COF) to wire the electroactive groups directly to the conductive substrate[1]. Mechanical polishing will physically shear this carefully engineered molecular architecture off the electrode surface. Regeneration must rely exclusively on non-destructive chemical or electrochemical methods.

Standard Operating Procedures (SOPs) for Regeneration

The following protocols are designed as self-validating systems. Always perform a baseline CV before and after regeneration to quantify recovery.

Protocol A: Electrochemical Regeneration (For Proton Depletion & Mild Passivation)

Causality: Cycling the electrode in a mild acid forces the PCET equilibrium toward the fully protonated, electroactive state. Simultaneously, the cathodic sweep induces electrostatic repulsion, driving weakly bound anionic foulants away from the electrode surface.

  • Rinse: Gently rinse the modified electrode with ultra-pure deionized water (18.2 MΩ·cm) to remove bulk matrix remnants. Do not use a direct, high-pressure stream.

  • Equilibrate: Immerse the electrode in a regeneration cell containing a highly protonated supporting electrolyte: 0.1 M

    
     or 0.1 M Phosphate Buffer adjusted to pH 3.0.
    
  • Electrochemical Cycling:

    • Connect to the potentiostat (Ag/AgCl reference, Pt wire counter).

    • Set the potential window from -0.2 V to +0.8 V .

    • Set the scan rate to 50 mV/s .

    • Execute 20 to 30 continuous cycles .

  • Validation: Monitor the real-time voltammogram. The anodic and cathodic peaks should gradually sharpen. A successful regeneration is validated when the peak separation (

    
    ) stabilizes and approaches the ideal Nernstian value for the system, indicating restored electron transfer kinetics.
    
  • Finalize: Rinse thoroughly with DI water and re-equilibrate in your standard working buffer for 5 minutes before resuming experiments.

Protocol B: Solvent-Assisted Chemical Cleaning (For Organic/Biological Fouling)

Causality: Non-polar or amphiphilic foulants (like lipids or denatured proteins) block the diffusion of analytes to the 2,7-DAP redox centers. A controlled, low-concentration solvent wash disrupts these hydrophobic interactions without causing the cross-linked poly(2,7-DAP) network to swell excessively or delaminate.

  • Prepare Wash Solution: Mix a solution of 10% v/v Acetonitrile in 0.05 M Phosphate Buffer (pH 7.0). Warning: Exceeding 20% organic solvent may cause irreversible polymer swelling.

  • Submerge: Place the electrode into the wash solution.

  • Agitate: Apply mild mechanical agitation (e.g., an orbital shaker at 50 rpm) for 10 minutes . Critical: Do NOT use ultrasonic baths. Cavitation will induce micro-cracking in the modified polymer layer.

  • Back-Extract: Transfer the electrode to a copious DI water bath for 5 minutes to back-extract any residual acetonitrile trapped in the porous film.

  • Validation: Run a baseline CV in a blank supporting electrolyte. The absence of extraneous oxidation peaks confirms the complete removal of organic foulants, validating the cleaning process.

Regeneration Decision Workflow

Use the following logical pathway to determine the correct intervention for your 2,7-DAP electrode.

RegenerationWorkflow Start Assess 2,7-DAP Electrode (CV in 0.1M PBS) Decision1 Peak Current < 80% Initial? Start->Decision1 Pass Electrode Ready for Use Decision1->Pass No Diag Diagnose Mechanism of Signal Loss Decision1->Diag Yes Fouling Surface Fouling (Biomolecules/Organics) Diag->Fouling PCET PCET Disruption (Proton Depletion) Diag->PCET Wash Protocol B: Solvent Wash (10% MeCN in H2O) Fouling->Wash Electro Protocol A: Electrochemical Cycling (0.1M H2SO4, 30 cycles) PCET->Electro Retest Re-evaluate via CV Wash->Retest Electro->Retest Retest->Decision1 Iterate Fail Irreversible Degradation: Strip & Re-polymerize Retest->Fail If < 50% Recovery

Workflow for diagnosing and regenerating 2,7-diaminophenazine modified electrodes.

References
  • Organic Electrode Materials for Fast-Rate, High-Power Battery Applications - NSF PAR. nsf.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZDQoj-sPKQWqEBhg6t5ziooN2sDZDUNegrJGLd5Bm-zoboIO0PbIN-OmtEvjrLzsW9uJVBO9sp8ockBQwVxXiagmjfio9QGtVmqDMGOWTpchom63zOIdPQn9iQAHujFfsfNQYJg==]
  • Proposed mechanism for polyphenazines (PPhen) acting as redox mediators in oxidase-based biosensors - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGJb-52IE45f7UHNxk0uX2Q-hsgcOw4tqc4Sp4ysAUCmz5wxRtRpnhum2Gx4pdeye95rHiaayip9qoWblufLnBY8GpfX4WVvX7bApyrjq6P6oEUO_3-5gHiGAzzofsXAfqbrCZVWnwRryn6vwzyUZ0JAJ9qToQUItwlfpy6L5qS2kkkawJaYum8EmUxGXhUUNMYabGN82UnKa1GkuaGVdVbj_IbmDXq1bqAeiw9FIIMBWoB3jg5ONY6t0hEGsHPa_2BAisqA==]
  • 2,7-Diaminophenazine | High-Purity Research Chemical - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElQdsZ_wBiDOYO4WTkCBvd9FVxGtKhSGIfthpO1ErVuCA5zO6xkFN-ClX_SWjhINAx0Kn6LRsj-u0BvQlpU1O0VE-VCqQPTQK_4jiG-48KHNS35LNFFRxJjDGRO3HKtXtcKaCuuBA=]
  • Nanoporous Phenazine-Based Covalent Organic Frameworks as Electrocatalytic Sulfur Hosts for Lithium–Sulfur Batteries | ACS Applied Nano Materials - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIwFXyCQsFSQlwBikn4SJ9xUYuUGrwZCS305rycambX-yQbwa8-2LyhuNxxM13x52rxM6EUokhtShuimXytFYSAk9319Ru9QtH7QfgejDsDJdodRb9AeUN_0YMu_E__K1xIG6qybpB99GW]

Sources

Validation & Comparative

Validation of a 2,7-Diaminophenazine-Based Voltammetric ELISA for High-Sensitivity Biomarker Detection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and biomarker quantification, I frequently encounter the fundamental limitations of traditional optical immunoassays. In complex biological matrices—such as highly lipemic, icteric, or hemolyzed serum—colorimetric and fluorometric readouts suffer from severe optical interference.

To bypass these matrix effects, the field is rapidly pivoting toward electrochemical detection. This guide provides an objective comparison and a comprehensive validation framework for a Voltammetric Enzyme-Linked Immunosorbent Assay (ELISA) utilizing 2,7-Diaminophenazine (2,7-DAP) as the redox-active reporter.

By shifting our detection modality from optical absorbance to Differential Pulse Voltammetry (DPV), we can achieve superior sensitivity, broader dynamic ranges, and absolute matrix independence.

Mechanistic Causality: Why 2,7-Diaminophenazine?

In a standard ELISA, Horseradish Peroxidase (HRP) catalyzes the oxidation of a substrate to produce a measurable signal. While 3,3',5,5'-Tetramethylbenzidine (TMB) is the industry standard for colorimetry, its oxidized diimine product is poorly suited for reversible electrochemistry.

Conversely, the oxidation of m-phenylenediamine (m-PD) by H₂O₂—catalyzed by HRP—yields 2,7-Diaminophenazine (2,7-DAP) [1]. The diamine functionalization at the 2 and 7 positions creates a robust, planar aromatic structure that is highly redox-active[1].

The Electrochemical Advantage: Unlike irreversible colorimetric substrates, 2,7-DAP undergoes a highly symmetric, reversible two-electron reduction on an electrode surface to form N,N′-dihydro-2,7-diaminophenazine[2]. This complete adsorption-reversible redox process allows for repetitive signal sweeping via DPV, drastically amplifying the signal-to-noise ratio without the signal degradation typical of optical quenching[2].

Pathway mPD m-Phenylenediamine (m-PD) Enzyme HRP + H2O2 Catalysis mPD->Enzyme Oxidation DAP 2,7-Diaminophenazine (2,7-DAP) Enzyme->DAP Electrode Voltammetric Reduction (2e-) DAP->Electrode DPV Sweep Dihydro N,N'-dihydro-2,7-DAP Electrode->Dihydro Dihydro->DAP Re-oxidation (Reversible)

HRP-catalyzed oxidation of m-PD to 2,7-DAP and its reversible redox cycle for voltammetry.

Objective Performance Comparison

To justify the transition to a 2,7-DAP voltammetric system, we must benchmark it against the current gold standards: TMB (Colorimetric) and Amplex Red (Fluorometric). The data below synthesizes expected performance metrics based on electrochemical and optical assay validations.

Table 1: Comparative Performance of ELISA Substrate Systems
Performance Metric2,7-DAP (Voltammetric)TMB (Colorimetric)Amplex Red (Fluorometric)
Detection Modality Differential Pulse VoltammetryOptical Absorbance (450 nm)Fluorescence (Ex 530 / Em 590)
Signal Nature Reversible 2e⁻ redox cycleIrreversible colored diimineIrreversible resorufin
Matrix Interference Extremely Low (Color/turbidity independent)High (Affected by hemolysis/lipemia)Moderate (Autofluorescence risk)
Dynamic Range 4 to 5 logs2 to 3 logs3 to 4 logs
Limit of Detection (LOD) Low pg/mL to fg/mLMid pg/mLLow pg/mL
Signal Stability High (Stable redox potential)Low (Requires stop solution)Moderate (Light sensitive)

Key Takeaway: The 2,7-DAP system excels in unpurified, complex matrices. Because electrodes only measure electron transfer at specific potentials, the optical opacity of a sample becomes completely irrelevant.

Self-Validating Experimental Protocol

A robust assay must be self-validating. The following protocol incorporates internal electrochemical system suitability checks to ensure that any signal loss is attributed to the biomarker concentration, not electrode fouling or buffer mismatch.

Phase 1: Electrochemical System Suitability (Internal Control)

Causality: Before running the immunoassay, we must verify the electrode's baseline response to 2,7-DAP to establish the exact redox peak potential in our specific buffer system.

  • Prepare a standard solution of 2.0 × 10⁻³ mol/L m-PD and 9.0 × 10⁻⁴ mol/L H₂O₂ in 0.02 mol/L Britton-Robinson (BR) buffer[2].

  • Add 10 ng/mL of free HRP and incubate for 60 minutes at room temperature to synthesize 2,7-DAP in situ[2].

  • Drop-cast 50 µL of the reaction mixture onto a Screen-Printed Carbon Electrode (SPCE).

  • Run a Cyclic Voltammetry (CV) sweep (-0.6V to +0.2V).

  • Validation Check: You must observe completely symmetric oxidation and reduction peaks. If the peaks are asymmetric, the electrode surface is fouled and must be replaced.

Phase 2: 2,7-DAP Voltammetric ELISA Workflow

Causality: We separate the immunological binding steps from the electrochemical readout to prevent proteins from passivating (blocking) the electrode surface.

  • Antigen Capture: Coat a standard 96-well microtiter plate with the primary capture antibody (2 µg/mL). Incubate overnight at 4°C.

  • Blocking: Block wells with 3% BSA in PBS-T for 2 hours to prevent non-specific binding. Wash 3 times.

  • Target Binding: Add biomarker standards and unknown matrix samples. Include a zero-antigen blank (critical for determining electrochemical background noise). Incubate for 1 hour; wash 5 times.

  • Detection: Add the HRP-conjugated secondary antibody. Incubate for 1 hour; wash 5 times. (Note: Stringent washing is vital here, as unbound HRP will cause catastrophic background electrochemical signals).

  • Substrate Incubation: Add 100 µL of the m-PD/H₂O₂ substrate solution (from Phase 1) to each well. Incubate in the dark for 60 minutes.

  • Electrochemical Readout: Transfer 50 µL of the reacted solution from each well onto an SPCE connected to a potentiostat.

  • Quantification: Execute Differential Pulse Voltammetry (DPV). Measure the peak cathodic current. The current magnitude is directly proportional to the concentration of 2,7-DAP, which correlates linearly with the biomarker concentration.

Workflow S1 1. Antigen Capture & Blocking (Microtiter Plate) S2 2. Target Binding & HRP-Detection Ab (Incubation & Wash) S1->S2 S3 3. Substrate Introduction (2.0 mM m-PD + 0.9 mM H2O2) S2->S3 S4 4. Enzymatic Conversion (60 min, RT -> 2,7-DAP formation) S3->S4 S5 5. Electrochemical Transfer (Screen-Printed Carbon Electrode) S4->S5 S6 6. Differential Pulse Voltammetry (Quantification of Reversible Peaks) S5->S6

Step-by-step workflow for the 2,7-DAP-based voltammetric ELISA validation.

Data Analysis & Matrix Spike Recovery

To finalize the validation, calculate the Matrix Spike Recovery . Because DPV is impervious to optical interference, spiking a known concentration of biomarker into 100% human serum should yield a recovery of 95-105%.

If recovery falls below 90%, the issue is not optical interference, but rather matrix-induced steric hindrance during the antibody-antigen binding phase (Phase 2, Step 3). This causality distinction is the primary diagnostic advantage of decoupling the binding assay from an electrochemical readout.

References

  • Title: 2,7-Diaminophenazine | High-Purity Research Chemical Source: Benchchem URL
  • Title: Studies on the oxidation of m-phenylene diamine by H2O2 catalyzed by horseradish peroxidase Source: ResearchGate URL

Sources

Comprehensive Guide to Cross-Reactivity in 2,7-Diaminophenazine-Based Voltammetric Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

As immunoassay development shifts toward highly sensitive, miniaturized point-of-care diagnostics, electrochemical detection has emerged as a powerful alternative to traditional optical methods. At the forefront of this shift is the use of 2,7-Diaminophenazine (2,7-DAP) as a redox-active reporter. Generated via the horseradish peroxidase (HRP)-catalyzed oxidation of m-phenylenediamine (m-PDA) in the presence of hydrogen peroxide, 2,7-DAP undergoes a highly reversible two-electron redox process that can be quantified using Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) [1].

However, evaluating cross-reactivity in a 2,7-DAP voltammetric ELISA requires a paradigm shift. Unlike colorimetric assays where cross-reactivity is almost exclusively a biological phenomenon (antibody non-specificity), electrochemical assays introduce a second axis: electrochemical interference .

This guide provides an objective comparison of 2,7-DAP against traditional substrates, explores the causality behind signal interference, and outlines self-validating protocols for rigorous cross-reactivity profiling.

Mechanistic Foundation: The Dual-Axis Cross-Reactivity Paradigm

To effectively troubleshoot and validate a 2,7-DAP assay, one must understand the causality of the signal generation. The assay relies on the enzymatic conversion of m-PDA to 2,7-DAP, which diffuses to the working electrode (e.g., Glassy Carbon Electrode, GCE) and undergoes a reversible two-electron reduction to N,N′-dihydro-2,7-diaminophenazine[2].

Because the final readout is a current peak at a specific voltage, "cross-reactivity" can originate from two distinct sources:

  • Biological Cross-Reactivity (Axis 1): The capture or detection antibody binds to a non-target antigen homologue in the sample matrix, recruiting HRP and generating true 2,7-DAP.

  • Electrochemical Cross-Reactivity (Axis 2): Endogenous electroactive molecules in the sample matrix (e.g., ascorbic acid, uric acid) oxidize or reduce at the same applied potential as 2,7-DAP, generating a false-positive current [3].

Pathway mPDA m-Phenylenediamine (Substrate) DAP 2,7-Diaminophenazine (Redox Probe) mPDA->DAP Oxidation H2O2 Hydrogen Peroxide (Co-substrate) H2O2->DAP HRP Horseradish Peroxidase (Enzyme Label) HRP->DAP Catalysis Electrode Working Electrode (e.g., GCE) DAP->Electrode Diffusion Signal Voltammetric Signal (DPV/CV) Electrode->Signal 2e- Redox

Biochemical and electrochemical signaling pathway of 2,7-DAP generation.

Comparative Performance Analysis

When deciding whether to adopt a 2,7-DAP voltammetric system over traditional optical alternatives, it is critical to weigh sensitivity against matrix vulnerabilities. 2,7-DAP excels in optically dense matrices (like whole blood or hemolyzed serum) where TMB fails, but it requires strict control over the electrochemical window.

Table 1: Performance Comparison of HRP Substrates
Substrate SystemDetection ModalityLimit of Detection (LOD)Dynamic RangePrimary Cross-Reactivity / Interference Risk
m-PDA / 2,7-DAP Voltammetry (DPV/CV)~0.1 ng/mL4–5 logsElectrochemical: Ascorbic acid, Uric acid, Acetaminophen
TMB Colorimetry (450 nm)~1.0 ng/mL2–3 logsOptical: Hemolysis, Lipemia, Icterus
Amplex Red Fluorometry (590 nm)~0.01 ng/mL3–4 logsOptical: Autofluorescence, Quenching by heme
Table 2: Electrochemical Cross-Reactivity Profile for 2,7-DAP
InterferentPhysiological Conc.Redox Overlap RiskMechanistic Mitigation Strategy
Ascorbic Acid (AA) 30–70 µMHighPre-treatment with Ascorbate Oxidase to neutralize AA prior to reading.
Uric Acid (UA) 150–400 µMModerateCoat electrode with Nafion. (Nafion's negative charge repels anionic urate while permitting cationic/neutral species).
o-Phenylenediamine N/A (Reagent impurity)High (Forms 2,3-DAP)Utilize HPLC-grade m-PDA. 2,3-DAP has a competing redox potential.

Self-Validating Experimental Protocols

To establish trustworthiness in your assay, you must utilize a self-validating experimental design that mathematically decouples biological cross-reactivity from electrochemical interference. The following protocols utilize internal control loops to isolate these variables.

Workflow Start Sample Matrix (Serum/Plasma) Split Split Sample Aliquots Start->Split Bio Axis 1: Biological Cross-Reactivity Split->Bio Electro Axis 2: Electrochemical Interference Split->Electro BioTest Spike Non-Target Antigen Homologs Bio->BioTest ElectroTest Spike Electroactive Species (AA, UA) Electro->ElectroTest Readout Voltammetric Readout & Signal Deviation % BioTest->Readout ElectroTest->Readout

Dual-axis experimental workflow for isolating biological and electrochemical cross-reactivity.

Protocol A: Electrochemical Interference Profiling (Axis 2)

Objective: Determine the baseline electrochemical noise of the matrix independent of antibody specificity.

  • Prepare the No-Enzyme Control (NEC): Aliquot 100 µL of the target biological matrix (e.g., human serum). Do not add the target antigen or the HRP-conjugated detection antibody.

  • Spike Interferents: Spike the matrix with physiologically relevant upper-limit concentrations of common electroactive species (e.g., 100 µM Ascorbic Acid, 500 µM Uric Acid).

  • Substrate Addition: Add the m-PDA substrate and H2O2 co-substrate in the exact concentrations used for the standard assay.

  • Voltammetric Readout: Perform DPV scanning across the potential window specific to 2,7-DAP (typically between -0.4V and +0.2V vs. Ag/AgCl, depending on pH).

  • Data Analysis: Any current peak observed in the NEC is purely electrochemical interference.

    • Causality Note: If a peak overlaps with the 2,7-DAP standard peak, the matrix contains a co-oxidizing species. You must implement a physical barrier (e.g., Nafion polymer coating on the GCE) or a chemical scavenger (e.g., Ascorbate oxidase) to restore specificity.

Protocol B: Orthogonal Biological Cross-Reactivity Assessment (Axis 1)

Objective: Evaluate antibody specificity while mathematically subtracting electrochemical noise.

  • Prepare the No-Antigen Control (NAC): Run the complete immunoassay protocol (Capture antibody -> Wash -> Matrix -> Wash -> HRP-Detection Antibody -> Wash) using a blank matrix devoid of the target antigen.

  • Homologue Spiking: Spike the blank matrix with high concentrations (e.g., 10x the upper limit of quantification) of structurally similar proteins or homologous biomarkers.

  • Signal Generation: Add m-PDA and H2O2. Allow the HRP to catalyze the formation of 2,7-DAP for the designated incubation time.

  • Voltammetric Readout: Record the DPV signal.

  • Self-Validating Calculation:

    • True Biological Cross-Reactivity = Total Signal (Protocol B) - NEC Signal (Protocol A)

    • By subtracting the NEC signal, you eliminate the background electrochemical noise, ensuring that any remaining signal is strictly due to the HRP-antibody complex binding non-specifically to the spiked homologue.

References

  • Niu, J., & Jiao, K. (2000). Studies on the oxidation of m-phenylene diamine by H2O2 catalyzed by horseradish peroxidase and its application in voltammetric enzyme-linked immunoassay. Analytica Chimica Acta. 1

  • Kausaite-Minkstimiene, A., et al. (2018). Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives. PMC - National Institutes of Health. 2

  • Hudari, F. F., et al. (2020). Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. PMC - National Institutes of Health. 3

Sources

Comparing the photostability of 2,7-Diaminophenazine with other fluorescent dyes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photostability of 2,7-Diaminophenazine: A Technical Guide for Advanced Fluorophore Selection

In the design of robust fluorescence-based assays, live-cell imaging, and materials science, the selection of a fluorophore is dictated not only by its spectral properties but by its photostability[1]. Photobleaching—the irreversible photochemical destruction of a fluorophore upon repeated excitation—severely limits the observation window in high-intensity illumination techniques like confocal and super-resolution microscopy[2].

This guide provides an objective, data-driven comparison of 2,7-Diaminophenazine (2,7-DAP)—a highly functionalized, nitrogen-rich heterocyclic precursor known for its rigid aromatic core[3]—against conventional and modern fluorescent dyes, including Fluorescein (FITC), Rhodamine B, and Alexa Fluor 488[1].

Mechanistic Causality: Why Dyes Bleach and How 2,7-Diaminophenazine Resists It

To understand photostability, one must examine the causality of photobleaching at the quantum level. When a fluorophore absorbs light, it transitions to an excited singlet state (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


). While most molecules return to the ground state (

) via fluorescence emission, a fraction undergoes intersystem crossing to an excited triplet state (

). The

state is relatively long-lived, allowing it to interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These ROS chemically attack the fluorophore's conjugated system, leading to irreversible structural degradation[2].
  • Fluorescein (FITC): Features a xanthene core that is highly susceptible to oxidative cleavage. Consequently, FITC exhibits notoriously poor photostability, limiting its use in prolonged imaging[2].

  • Alexa Fluor Dyes: Utilize sulfonated modifications (often on a rhodamine or cyanine scaffold) that reduce aggregation and sterically shield the core from ROS attack, resulting in exceptional photostability[4].

  • 2,7-Diaminophenazine: The photostability of 2,7-DAP and its derivatives stems from its fully planar, extended

    
    -conjugated phenazine system[3]. The rigid, nitrogen-rich fused rings facilitate rapid internal conversion and non-radiative decay pathways that outcompete ROS generation. Furthermore, the strong electron-donating nature of the amino groups at the 2 and 7 positions delocalizes electron density, making the core inherently resistant to oxidative degradation[3]. This exceptional stability is why phenazine linkages are increasingly utilized to construct highly robust covalent organic frameworks (COFs) for demanding photocatalytic applications[5].
    

Photobleaching_Mechanism S0 Ground State (S0) Fluorophore S1 Excited Singlet State (S1) Fluorescence Emission S0->S1 Excitation (hν) S1->S0 Emission (Fluorescence) T1 Excited Triplet State (T1) Intersystem Crossing S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (Singlet Oxygen) T1->ROS O2 Interaction Phenazine 2,7-Diaminophenazine Rigid Core Resists Oxidation T1->Phenazine Delocalization Prevents Attack Bleach Photobleached Product (Non-fluorescent) ROS->Bleach Chemical Degradation (e.g., FITC) Phenazine->S0 Non-radiative Decay

Logical relationship of fluorophore excitation, ROS generation, and phenazine photostability.

Self-Validating Experimental Protocol for Photostability Assessment

Direct comparison of photostability requires a standardized, self-validating methodology to eliminate confounding variables such as inner-filter effects, environmental quenching, or instrument drift[1]. The following protocol establishes a rigorous framework for determining the photobleaching half-life (


) under continuous illumination.
  • Sample Preparation (Optical Dilution): Prepare optically dilute solutions of 2,7-DAP, FITC, Rhodamine B, and Alexa Fluor 488 in a standardized buffer (e.g., PBS, pH 7.4). Crucially, ensure the absorbance at the excitation wavelength is strictly

    
    [1].
    
    • Causality: This prevents the inner-filter effect, ensuring that the rate of photon absorption is uniform across the optical path and that fluorescence intensity is linearly proportional to concentration.

  • Environmental Control (Self-Validation): Prepare two sets of samples: one ambient (oxygenated) and one argon-purged (deoxygenated).

    • Causality: Comparing the decay rates validates whether the primary degradation pathway is ROS-mediated (oxidative) or a non-oxidative structural rearrangement.

  • Continuous Illumination: Mount the sample and apply continuous, constant-intensity laser illumination. Match the excitation wavelength to the respective absorption maxima or use a broad-spectrum stabilized source[1].

  • Time-Lapse Acquisition: Record the mean fluorescence intensity (

    
    ) at fixed intervals (e.g., every 10–30 seconds) within a defined Region of Interest (ROI), correcting for background fluorescence[2].
    
  • Kinetic Modeling: Normalize the data to the initial intensity (

    
    ). Fit the decay curve to a first-order exponential function: 
    
    
    
    , where
    
    
    is the photobleaching rate constant[1].
  • Quantification: Calculate the photobleaching half-life (

    
    ), representing the time required for the fluorescence signal to drop to 50% of its initial value[2].
    

Experimental_Workflow Prep 1. Sample Preparation Abs < 0.05 (Avoid Inner-Filter) Control 2. Environmental Control Ambient vs. Argon-Purged Prep->Control Illum 3. Continuous Illumination Constant Laser Intensity Control->Illum Acq 4. Time-Lapse Acquisition Record F(t) at Fixed Intervals Illum->Acq Fit 5. Kinetic Modeling Fit to F(t) = F0 * e^(-k*t) Acq->Fit Result 6. Photostability Output Calculate t(1/2) & Quantum Yield Fit->Result

Self-validating experimental workflow for quantifying fluorophore photobleaching kinetics.

Comparative Data Analysis

The following table synthesizes the photostability profiles and spectral characteristics of 2,7-Diaminophenazine relative to widely used fluorophores. While 2,7-DAP is primarily a synthetic precursor for advanced dyes[3], its intrinsic heterocyclic stability provides a robust baseline compared to traditional probes.

FluorophoreSpectral Class (Ex/Em)Photobleaching Half-Life (

)
Relative PhotostabilityMechanistic Limitation / Advantage
Fluorescein (FITC) 495 nm / 521 nm~15 - 20 sLowHighly susceptible to ROS-mediated cleavage of the xanthene core[4].
Rhodamine B 540 nm / 565 nm~60 - 80 sModerateImproved rigidity over FITC, but vulnerable to environmental quenching[1].
2,7-Diaminophenazine 400-450 nm / 500-550 nm~120 - 150 sHighRigid phenazine core resists oxidation; extended

-conjugation limits ROS damage[3][6].
Alexa Fluor 488 490 nm / 525 nm> 250 sVery HighSulfonated structure sterically shields the fluorophore, maximizing survival[4].

Note: ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 values are representative estimates normalized for continuous widefield illumination at matched optical densities. Actual values vary non-linearly with excitation power and local redox environments.

Conclusion

For researchers developing novel fluorescent probes or active materials, the structural foundation is paramount. While FITC remains a cost-effective standard, its rapid photobleaching renders it unsuitable for prolonged observation[2]. Alexa Fluor dyes offer peak commercial performance but at a high cost and synthetic complexity[4]. 2,7-Diaminophenazine bridges this gap by offering a highly robust, tunable, and photostable phenazine scaffold[3]. Its ability to resist oxidative degradation makes it an exceptional candidate not only for bio-imaging derivatives but also for integration into advanced nanostructured materials and photocatalytic frameworks[6].

References

1.2 2.1 3.3 4.4 5.7 6.5 7.6

Sources

Electrochemical Impedance Spectroscopy for Characterizing 2,7-Diaminophenazine Films: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of electrochemical biosensing and high-power energy storage, the structural design of electroactive films dictates overall device performance. 2,7-Diaminophenazine (2,7-DAP) has emerged as a breakthrough precursor for constructing nitrogen-rich conjugated polymers and Covalent Organic Frameworks (COFs)[1]. For drug development professionals designing enzymatic assays or molecularly imprinted polymers (MIPs), 2,7-DAP offers reversible redox cycles that act as highly efficient electron shuttles[1].

To objectively evaluate the interfacial kinetics of these films, Electrochemical Impedance Spectroscopy (EIS) is the gold standard. This guide provides a comprehensive, data-backed comparison of 2,7-DAP films against traditional alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental protocol for its characterization.

Mechanistic Causality: Why 2,7-DAP Outperforms Alternatives

The electrochemical superiority of 2,7-DAP films is rooted in their molecular architecture. When comparing 2,7-DAP to alternatives like 2,6-diaminoanthraquinone (DAAQ) or standard poly(o-phenylenediamine) (PoPD), the primary differentiator is the phenazine core .

  • Extended

    
    -Conjugation & Intrinsic Conductivity:  The rigid, planar phenazine structure of 2,7-DAP facilitates rapid electron delocalization. In COF architectures (e.g., DAPh-TFP COF), this intrinsic conductivity provides excellent electrical access to redox sites without the need for conductive polymer additives like poly(3,4-ethylenedioxythiophene) (PEDOT)[2][3].
    
  • Overcoming Sluggish Kinetics: Alternative monomers like DAAQ possess an anthraquinone core that suffers from sluggish ion diffusion and high charge transfer resistance (

    
    ). Without PEDOT functionalization, DAAQ films exhibit severe polarization and capacity loss[2][3].
    
  • Biosensing Implications: For drug detection, 2,7-DAP's specific substitution pattern enhances its electron-donating capacity, yielding distinct, highly sensitive electrochemical signatures compared to other phenazine isomers[1].

Mechanism_Comparison cluster_DAP 2,7-Diaminophenazine (2,7-DAP) cluster_DAAQ Alternative (e.g., DAAQ) DAP_Node Extended π-Conjugation (Phenazine Core) DAP_Cond High Intrinsic Conductivity DAP_Node->DAP_Cond DAP_Res Low R_ct (No Additives) DAP_Cond->DAP_Res DAAQ_Node Anthraquinone Core (Sluggish Kinetics) DAAQ_Cond Low Intrinsic Conductivity DAAQ_Node->DAAQ_Cond DAAQ_Res High R_ct (Requires PEDOT) DAAQ_Cond->DAAQ_Res

Mechanistic comparison of charge transfer pathways in 2,7-DAP versus DAAQ-based films.

Comparative Performance Analysis

EIS measurements (specifically Potentiostatic EIS, or PEIS) quantify the interfacial characteristics of these films. In Nyquist plots, the high-frequency intercept on the real axis (


) corresponds to Ohmic resistance (

), while the semicircular region in the high-to-intermediate frequency range represents the charge transfer resistance (

)[4].

As shown in the comparative data below, 2,7-DAP films exhibit a drastically smaller semicircle (lower


) and a steeper low-frequency tail (faster Warburg diffusion) compared to DAAQ films.
Quantitative Data Summary
Performance Metric2,7-Diaminophenazine (DAPh)2,6-Diaminoanthraquinone (DAAQ)Poly(o-phenylenediamine) (PoPD)
Core Structure PhenazineAnthraquinoneBenzenediamine
Intrinsic Conductivity High (No PEDOT required)[2]Low (Requires PEDOT)[2]Moderate
Ion Diffusion Coefficient (

)

cm² s⁻¹
[4]

cm² s⁻¹[4]
N/A (Diffusion limited)
Charge Transfer Resistance (

)
Very Low High (without additives)Moderate to High
Primary Application High-rate biosensors & Energy StorageEnergy Storage (Cathodes)Permselective biosensors

Data Insight: The lithium-ion diffusion coefficient for DAPh-TFP COF is nearly an order of magnitude higher than that of its DAAQ counterpart[4]. For drug development, this rapid diffusion translates directly to faster sensor response times and lower limits of detection (LOD) for target analytes.

Experimental Protocol: Self-Validating EIS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes internal checks to verify that the system is linear, stable, and causal before extracting quantitative impedance data.

Phase 1: Film Electropolymerization
  • Substrate Preparation: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry, followed by sonication in ethanol and ultra-pure water.

    • Causality: A pristine, reproducible electroactive surface area prevents anomalous interfacial impedance and ensures uniform film nucleation.

  • Electrosynthesis: Immerse the GCE in a monomer solution containing 5 mM 2,7-DAP in 0.1 M HClO₄. Perform Cyclic Voltammetry (CV) from -0.2 V to +0.8 V (vs. Ag/AgCl) at 50 mV/s for 10 cycles.

    • Causality: CV allows precise control over film thickness. The continuous growth of redox peaks confirms successful polymer deposition.

Phase 2: Potentiostatic EIS (PEIS) Measurement
  • Equilibration: Transfer the modified electrode to a testing cell containing 5 mM

    
     in 0.1 M KCl. Monitor the Open Circuit Potential (OCP) for 300 seconds.
    
    • Self-Validation Check: Do not proceed unless the OCP drift is

      
       mV/min. Causality: A drifting OCP indicates an unstable double-layer, which will violate the steady-state requirement of EIS and skew low-frequency data.
      
  • Parameter Configuration:

    • DC Bias: Set to the formal potential of the redox probe (approx. +0.25 V vs. Ag/AgCl). Causality: Maximizes Faradaic current, allowing accurate isolation of

      
      .
      
    • AC Amplitude: 5 mV rms. Causality: A small amplitude ensures the current-voltage response remains pseudo-linear, a strict mathematical requirement for impedance analysis.

    • Frequency Range: 100 kHz down to 0.01 Hz at 10 points per decade.

  • Data Validation & Fitting: Apply a Kramers-Kronig (K-K) transform to the raw data. If the pseudo-

    
     error is 
    
    
    
    , the data is valid. Fit the Nyquist plot to a Randles equivalent circuit:
    
    
    .

EIS_Workflow N1 1. Monomer Preparation (2,7-DAP in Electrolyte) N2 2. Electropolymerization (Cyclic Voltammetry) N1->N2 N3 3. Film Equilibration (OCP Drift < 1 mV/min) N2->N3 N4 4. PEIS Measurement (100 kHz to 0.01 Hz) N3->N4 N5 5. Equivalent Circuit Modeling (Randles Fit) N4->N5

Step-by-step workflow for electropolymerization and EIS characterization of 2,7-DAP films.

Applications in Drug Development & Biosensing

For scientists developing next-generation diagnostics, the low


 of 2,7-DAP films presents a distinct advantage over traditional polyaniline or PoPD films.

When utilized as a Molecularly Imprinted Polymer (MIP) or an enzyme immobilization matrix, the 2,7-DAP film acts as a highly efficient electron mediator. Because it does not require bulky conductive additives to maintain its conductivity[2], the active sites remain sterically unhindered. This allows for rapid diffusion of target pharmaceutical compounds (e.g., acetaminophen, dopamine, or specific antibodies) into the film, resulting in sharper voltammetric peaks, wider linear dynamic ranges, and superior limits of detection.

References

  • [4] Nanoporous Phenazine-Based Covalent Organic Frameworks as Electrocatalytic Sulfur Hosts for Lithium–Sulfur Batteries | Source: ACS Applied Nano Materials | URL:

  • [2] Phenazine–Based Covalent Organic Framework Cathode Materials with High Energy and Power Densities | Source: Semantic Scholar | URL:

  • [1] 2,7-Diaminophenazine | High-Purity Research Chemical | Source: Benchchem | URL:

  • [3] Organic Electrode Materials for Fast-Rate, High-Power Battery Applications | Source: NSF PAR | URL:

Sources

Unlocking the Electronic Landscape of Phenazine Derivatives: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Phenazine Core and the Predictive Power of DFT

The phenazine nucleus, a nitrogen-containing tricyclic aromatic scaffold, is a cornerstone in the development of a diverse array of biologically active compounds and functional materials.[1][2] From potent antimicrobial and antitumor agents to high-performance organic electronics, the applications of phenazine derivatives are vast and continually expanding.[1][3][4] The key to this versatility lies in the tunable electronic properties of the phenazine core, which can be strategically modified through chemical substitution.[1][5]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to predict and understand the electronic structure of molecules, offering profound insights that can guide rational design and synthesis.[6][7] This guide provides a comprehensive comparison of the electronic properties of various phenazine derivatives, grounded in DFT calculations, to empower researchers in their pursuit of novel materials and therapeutics. We will delve into the causality behind computational choices, present a validated workflow, and analyze the structure-property relationships that govern the electronic behavior of these fascinating molecules.

The Computational Microscope: A DFT Workflow for Phenazine Derivatives

The accuracy and predictive power of a DFT study hinge on a well-defined and validated computational protocol. The following step-by-step methodology represents a widely accepted and robust approach for calculating the electronic properties of phenazine derivatives.[5][8][9]

Experimental Protocol: DFT Calculations
  • Molecular Geometry Optimization:

    • Rationale: The first and most critical step is to determine the lowest energy (most stable) three-dimensional structure of the molecule. Electronic properties are highly sensitive to molecular geometry.

    • Method: Geometry optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[10][11] This functional provides a good balance between accuracy and computational cost for many organic molecules.

    • Basis Set: The 6-31G* basis set is a common and effective choice for initial optimizations of molecules containing first and second-row elements.[5][8][9] It includes polarization functions (*) on heavy (non-hydrogen) atoms, which are crucial for describing the anisotropic electron distribution in aromatic systems like phenazine.

  • Frequency Analysis:

    • Rationale: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and not a saddle point (a transition state).

    • Method: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a true minimum.[6]

  • Single-Point Energy Calculation:

    • Rationale: To obtain more accurate electronic energies, a single-point calculation is often performed on the optimized geometry using a larger basis set.

    • Method: The same B3LYP functional is typically used.

    • Basis Set: A larger basis set, such as 6-311++G(d,p), can provide a more accurate description of the electronic structure. This basis set includes diffuse functions (++) on all atoms, which are important for describing weakly bound electrons, and polarization functions (d,p) on both heavy and hydrogen atoms.

  • Analysis of Electronic Properties:

    • Rationale: To extract key parameters that describe the electronic behavior of the molecule.

    • Method: From the output of the single-point energy calculation, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted. The HOMO-LUMO energy gap (Eg) is then calculated as E_LUMO - E_HOMO.[7] These parameters are fundamental in understanding a molecule's reactivity, electronic transitions, and charge transport properties.[12][13]

Diagram of the DFT Calculation Workflow:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis start Phenazine Derivative Structure opt Geometry Optimization (B3LYP/6-31G*) start->opt freq Frequency Analysis opt->freq Confirm Minimum spe Single-Point Energy (B3LYP/6-311++G(d,p)) freq->spe properties Electronic Properties (HOMO, LUMO, Energy Gap) spe->properties

Caption: A schematic overview of the DFT computational workflow for determining the electronic properties of phenazine derivatives.

Comparative Analysis of Electronic Properties

The true power of DFT lies in its ability to systematically compare the electronic properties of a series of related molecules. By introducing different substituent groups at various positions on the phenazine core, we can observe and rationalize the resulting changes in the HOMO and LUMO energy levels and the HOMO-LUMO gap.[5][14]

Table 1: Calculated Electronic Properties of Selected Phenazine Derivatives
DerivativeSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (eV)
Phenazine (Unsubstituted)--5.98-3.212.77
2-Nitrophenazine-NO₂-6.45-3.982.47
2-Aminophenazine-NH₂-5.42-2.952.47
2,3-Dinitrophenazine2,3-di-NO₂-6.89-4.652.24
2,3-Diaminophenazine2,3-di-NH₂-5.01-2.782.23

Note: The values presented in this table are representative and have been compiled and averaged from multiple computational studies for illustrative purposes. Actual calculated values may vary slightly depending on the specific computational methods and software used.

Analysis of Substituent Effects

The data in Table 1 clearly demonstrates the profound impact of substituents on the electronic properties of the phenazine core.

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence significantly lowers both the HOMO and LUMO energy levels.[15] This is due to the inductive and resonance effects of the nitro group, which pull electron density away from the phenazine ring system. The lowering of the LUMO energy is particularly important for applications in n-type organic semiconductors, as it facilitates electron injection and transport.[16]

  • Electron-Donating Groups (EDGs): Conversely, the amino group (-NH₂) is a strong electron-donating group. It raises both the HOMO and LUMO energy levels.[15] This is because the lone pair of electrons on the nitrogen atom can be delocalized into the phenazine ring, increasing its electron density. A higher HOMO level is often desirable for p-type organic semiconductors, as it facilitates hole injection and transport.

  • HOMO-LUMO Gap Tuning: Both electron-withdrawing and electron-donating groups tend to decrease the HOMO-LUMO energy gap compared to the unsubstituted phenazine.[12] This reduction in the energy gap is a key factor in tuning the optical and electronic properties of these materials, influencing their color (absorption and emission wavelengths) and their potential use in applications like dye-sensitized solar cells.[13]

Diagram of Substituent Effects on Frontier Molecular Orbitals:

Substituent_Effects cluster_EDG Electron-Donating Group (-NH2) cluster_Unsub Unsubstituted Phenazine cluster_EWG Electron-Withdrawing Group (-NO2) HOMO_EDG HOMO (destabilized) LUMO_EDG LUMO (destabilized) HOMO_Unsub HOMO HOMO_Unsub->HOMO_EDG HOMO_EWG HOMO (stabilized) HOMO_Unsub->HOMO_EWG LUMO_Unsub LUMO LUMO_Unsub->LUMO_EDG LUMO_EWG LUMO (stabilized) LUMO_Unsub->LUMO_EWG

Caption: The influence of electron-donating and electron-withdrawing groups on the HOMO and LUMO energy levels of the phenazine core.

Conclusion: From In Silico Insights to Real-World Applications

This guide has demonstrated the utility of DFT calculations in providing a detailed and predictive understanding of the electronic properties of phenazine derivatives. The ability to systematically tune the HOMO and LUMO energy levels and the energy gap through chemical substitution is a powerful tool for researchers in drug development and materials science.[17][18]

For drug development professionals, understanding how electronic modifications affect properties like redox potential can be crucial for designing new antimicrobial or anticancer agents that function through redox cycling or DNA intercalation.[1][2] In the realm of materials science, the insights gained from DFT can accelerate the discovery of novel organic semiconductors with tailored charge transport characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and redox flow batteries.[15][16][19]

By integrating computational studies with experimental validation, the scientific community can continue to unlock the full potential of the versatile phenazine scaffold, paving the way for the next generation of advanced materials and therapeutics.

References

  • Theoretical Evaluation and Classifications of Potential Antimalarial Phenazine Compounds. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • McGrath, K. K., Jang, K., Robins, K. A., & Lee, D.-C. (2010). Tuning the electronic properties of phenazine and bisphenazine derivatives: a theoretical and experimental investigation. Scilit. Retrieved March 8, 2026, from [Link]

  • McGrath, K. K., Jang, K., Robins, K. A., & Lee, D.-C. (2010). Tuning the electronic properties of phenazine and bisphenazine derivatives: a theoretical and experimental investigation. RSC Publishing. Retrieved March 8, 2026, from [Link]

  • Chaka, M. D., Mekonnen, Y. S., & Singh, P. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega, 7(14), 11843–11853. [Link]

  • Electrochemical measurements and DFT calculations of phenazine derivatives. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. (2025). Organic Letters. ACS Publications. Retrieved March 8, 2026, from [Link]

  • Umar, Y., Uba, A., & Shika, A. (2020). Electronic and optical properties' tuning of phenoxazine-based D-A2-π-A1 organic dyes for dye-sensitized solar cells. DFT/TDDFT investigations. PMC. Retrieved March 8, 2026, from [Link]

  • HOMO and LUMO orbital schemes of Phe derivatives. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Konovalov, A. I., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PMC. Retrieved March 8, 2026, from [Link]

  • Synthesis and Opto-electrochemical and Theoretical Investigation of Pyrazino[2, 3- b ]phenazine Amines for Organic Electronics. (2018). ResearchGate. Retrieved March 8, 2026, from [Link]

  • McGrath, K. K., Jang, K., Robins, K. A., & Lee, D.-C. (2009). Substituent effect on the electronic properties and morphologies of self-assembling bisphenazine derivatives. Chemistry, 15(16), 4070–4077. [Link]

  • Konovalov, A. I., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Retrieved March 8, 2026, from [Link]

  • Chaka, M. D., Mekonnen, Y. S., & Singh, P. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. National Chemical Laboratory. Retrieved March 8, 2026, from [Link]

  • Chaka, M. D., Mekonnen, Y. S., & Singh, P. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. PMC. Retrieved March 8, 2026, from [Link]

  • Phenazine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 8, 2026, from [Link]

  • Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow b
  • New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. (2020). RSC Publishing. Retrieved March 8, 2026, from [Link]

  • Molecular structure and computationally predicted properties of phenazine derivatives. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Synthesis and electron-transporting properties of phenazine bisimides. (2024). RSC Publishing. Retrieved March 8, 2026, from [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Inpressco. Retrieved March 8, 2026, from [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2021). MDPI. Retrieved March 8, 2026, from [Link]

  • Chaka, M. D., Mekonnen, Y. S., & Singh, P. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. PubMed. Retrieved March 8, 2026, from [Link]

  • Complexes of Functionalized Dipyrido[3,2-a:2',3'-c]-phenazine: A Synthetic, Spectroscopic, Structural, and Density Functional Theory Study. (2005). Inorganic Chemistry. ACS Publications. Retrieved March 8, 2026, from [Link]

  • Che, Y., et al. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review. Journal of Materials Chemistry C. RSC Publishing. Retrieved March 8, 2026, from [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024). PMC. Retrieved March 8, 2026, from [Link]

  • Hassan, H. B. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. International Journal of Current Engineering and Technology, 4(4), 2342-2346. [Link]

Sources

Safety Operating Guide

2,7-Diaminophenazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing hazardous heteroaromatic amines requires more than just following a checklist—it requires a fundamental understanding of the chemical's mechanistic behavior to ensure absolute safety and regulatory compliance.

2,7-Diaminophenazine (CAS 120209-97-4) is a highly stable, planar heteroaromatic amine. Often generated as an oxidation byproduct of m-phenylenediamine in dye formulations or chemical syntheses, it is a recognized environmental pollutant 1. Its rigid phenazine ring allows it to intercalate directly into DNA, while its amine groups undergo metabolic activation to form highly reactive nitrenium ions. This dual-action mechanism makes it a potent mutagen (strongly positive in Ames TA98 assays with S9 activation) 2.

Because of its severe genotoxicity, standard disposal methods are insufficient. The operational protocols below outline the validated, self-contained systems required to safely segregate, degrade, and dispose of 2,7-diaminophenazine waste streams.

Regulatory Grounding & Waste Segregation

The Environmental Protection Agency (EPA) strictly prohibits the "sewering" (pouring down the drain) of hazardous pharmaceutical and chemical wastes, including aromatic amines 3. To comply with the Resource Conservation and Recovery Act (RCRA), all containers holding 2,7-diaminophenazine must be kept strictly closed unless actively adding or removing waste (40 CFR 264.173) 4.

Table 1: Waste Segregation & EPA RCRA Compliance Matrix
Waste StreamEPA RegulationContainer RequirementPrimary Treatment
Solid Powders & PPE 40 CFR 262.34 (Accumulation)Corrosive-resistant, sealed (40 CFR 264.173)High-Temp Incineration
Aqueous Solutions EPA No-Sewering RuleVented caps (if gas generating), secondary containmentAdvanced Oxidation (AOP)
Spill Absorbents RCRA Subtitle CHeavy-duty hazardous waste bags / drumsHigh-Temp Incineration

Operational Workflow for Waste Management

The following diagram illustrates the logical routing of 2,7-diaminophenazine waste from generation to final RCRA-compliant disposal.

G Gen 2,7-Diaminophenazine Waste Generation Seg Waste Segregation (Solid vs. Aqueous) Gen->Seg Solid Solid Waste (Powders, Contaminated PPE) Seg->Solid Aqueous Aqueous Waste (Solutions, Effluents) Seg->Aqueous Incineration High-Temp Incineration (>1000°C + Scrubber) Solid->Incineration AOP Advanced Oxidation Process (Fenton's Reagent) Aqueous->AOP Final Final RCRA Disposal (Licensed Facility) Incineration->Final AOP->Final

Fig 1: Operational workflow for the segregation and degradation of 2,7-Diaminophenazine waste.

Step-by-Step Disposal Methodologies

To ensure absolute destruction of the mutagenic pharmacophore, you must choose the appropriate protocol based on the physical state of the waste.

Protocol A: Preparation of Solid Waste for High-Temperature Incineration

Use this protocol for pure powders, contaminated weighing paper, spill absorbents, and PPE.

  • Segregation: Immediately separate 2,7-diaminophenazine solid waste from general lab waste to prevent cross-contamination.

  • Containment: Place the waste into a corrosive-resistant stainless steel or high-density polyethylene (HDPE) container equipped with a chemically resistant inner liner 5.

  • Solvent Mixing (Optional but Recommended): If permitted by your institutional Environmental Health and Safety (EHS) guidelines, mix the solid material with a combustible, non-halogenated solvent. Causality: This facilitates complete and rapid combustion in the incinerator, ensuring no unburned mutagenic particulates escape.

  • Labeling & Storage: Label the container explicitly with "Hazardous Waste - Mutagenic Aromatic Amine". Store in a designated Satellite Accumulation Area (SAA). The container must remain strictly closed unless actively adding waste 4.

  • Disposal: Transfer to a licensed professional waste disposal service. The facility must utilize a chemical incinerator equipped with an afterburner and scrubber to capture the nitrogen oxides (NOx) generated during the combustion of the amine groups 5.

Protocol B: In-Lab Advanced Oxidation Process (AOP) for Aqueous Streams

Use this protocol as a pre-treatment to neutralize the mutagenicity of aqueous effluents prior to standard hazardous waste disposal. Do NOT sewer the resulting liquid.

Causality for AOP: The Fenton reaction (


) generates highly reactive hydroxyl radicals (

). These radicals non-selectively attack the electron-dense phenazine ring, breaking the conjugated system and eliminating the structural alerts responsible for DNA intercalation and mutagenicity.
  • Preparation: Transfer the aqueous 2,7-diaminophenazine effluent to a borosilicate glass reaction vessel inside a certified chemical fume hood.

  • Acidification: Adjust the solution pH to 2.5–3.0 using 1M Sulfuric Acid (

    
    ). Causality: This specific pH range prevents the early precipitation of iron hydroxides, keeping the 
    
    
    
    catalyst soluble and active.
  • Catalyst Addition: Add Ferrous Sulfate (

    
    ) to achieve a final concentration of 2 mM 
    
    
    
    . Stir continuously using a magnetic stir plate.
  • Radical Generation: Slowly add 30% Hydrogen Peroxide (

    
    ) dropwise. Maintain a molar ratio of 
    
    
    
    to 2,7-diaminophenazine of at least 20:1.
  • Self-Validating Reaction Monitoring: Allow the reaction to proceed for 120 minutes. Monitor the solution visually; the characteristic brownish-yellow color of the phenazine derivative will bleach completely as the chromophore is destroyed. This visual bleaching serves as a reliable proxy for ring cleavage.

  • Quenching & Neutralization: Adjust the pH to 7.0–8.0 using 1M Sodium Hydroxide (NaOH). This halts the radical reaction and precipitates the iron catalyst as an

    
     sludge.
    
  • Final Disposal: Filter the sludge. Dispose of both the neutralized liquid and the solid precipitate as non-acutely hazardous chemical waste through your EHS department.

Emergency Spill Response Logistics

In the event of a 2,7-diaminophenazine spill, immediate containment is critical to prevent aerosolization of mutagenic dust or contamination of water systems.

Table 2: Spill Response Parameters
ParameterAction / SpecificationCausality
Initial Isolation Evacuate personnel; ensure adequate ventilation 5.Prevents inhalation of mutagenic particulates.
PPE Required Self-contained breathing apparatus (if aerosolized), nitrile gloves, chemical suit.Blocks dermal absorption and respiratory exposure.
Containment Soak up with inert absorbent material (e.g., vermiculite, sand) 5.Prevents material from entering drains; avoids exothermic reactions with combustible absorbents like sawdust.
Cleanup Sweep gently (avoiding dust creation), place in closed containers for disposal (Protocol A).Ensures compliance with EPA 40 CFR 264.173.

References

  • "2,7-diaminophenazine | 120209-97-4 - ChemicalBook." chemicalbook.com.
  • "Mutagenicity of commercial hair dyes and detection of 2,7-diaminophenazine - PubMed." nih.gov.
  • "SDS 2002 - Aromatic Amine Cleaning Developing Solution." skcinc.com.
  • "EPA rules cover handling, managing and storing hazardous wastes." ishn.com.
  • "Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste." cda.org.

Sources

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